molecular formula C82H150N36O22 B15564338 Histone H4 (2-21)

Histone H4 (2-21)

货号: B15564338
分子量: 1992.3 g/mol
InChI 键: RLPPOYIZNQZTDS-IVVDQZOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Histone H4 (2-21) is a useful research compound. Its molecular formula is C82H150N36O22 and its molecular weight is 1992.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Histone H4 (2-21) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H4 (2-21) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C82H150N36O22

分子量

1992.3 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI 键

RLPPOYIZNQZTDS-IVVDQZOQSA-N

产品来源

United States

Foundational & Exploratory

The Pivotal Role of the Histone H4 N-Terminal Tail in Chromatin Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H4 is a critical regulator of chromatin structure and function. This highly dynamic and accessible region is a hub for a multitude of post-translational modifications (PTMs) that collectively orchestrate the intricate processes of gene expression, DNA repair, and replication. This technical guide provides a comprehensive overview of the structural and functional roles of the H4 N-terminal tail, with a focus on its PTMs, the enzymes that govern them, and the effector proteins that interpret their meaning. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Structural Significance of the H4 N-Terminal Tail

The histone H4 N-terminal tail, comprising approximately the first 20 amino acids, is intrinsically disordered and extends from the nucleosome core. Its positively charged nature facilitates interactions with the negatively charged DNA backbone, contributing to the wrapping of DNA within the nucleosome.[1][2] However, its most profound structural role lies in mediating internucleosomal contacts. The H4 tail of one nucleosome can interact with an acidic patch on the surface of the H2A-H2B dimer of an adjacent nucleosome.[1][3] This interaction is fundamental for the folding of the chromatin fiber into more compact, higher-order structures.[1][4]

The dynamic nature of the H4 tail's interaction with DNA is described as "fuzzy," characterized by a variable pattern of transient salt bridges and hydrogen bonds.[2] This dynamic interaction is crucial for its accessibility to modifying enzymes and regulatory proteins.

Post-Translational Modifications: The Language of the H4 Tail

The N-terminal tail of histone H4 is a hotbed for a diverse array of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[5][6] These modifications act as a sophisticated signaling platform, often referred to as the "histone code," which is interpreted by various cellular machineries to regulate chromatin-based processes.

Acetylation

Lysine acetylation is one of the most extensively studied PTMs on the H4 tail. The acetylation of specific lysine residues, particularly at positions 5, 8, 12, and 16, neutralizes their positive charge, thereby weakening the interaction between the H4 tail and the acidic patch of the neighboring nucleosome.[7][8] This disruption of internucleosomal contacts leads to a more open and accessible chromatin conformation, which is generally associated with transcriptional activation.[8][9]

H4K16ac: A Key Regulator of Chromatin Compaction

Acetylation of lysine 16 on histone H4 (H4K16ac) is a particularly critical modification. It has been shown to directly inhibit the formation of the 30-nanometer chromatin fiber and impede inter-fiber interactions.[10] This single modification can significantly alter higher-order chromatin structure, highlighting its importance in gene regulation and other DNA-templated processes.[9][10] The loss of H4K16ac has been linked to aberrant chromatin condensation and is a hallmark of some cancers.[10]

Methylation

Methylation of arginine and lysine residues on the H4 tail adds another layer of regulatory complexity. For instance, methylation of arginine 3 (H4R3me) by protein arginine methyltransferase 1 (PRMT1) is often associated with transcriptionally active chromatin and can facilitate subsequent acetylation of the H4 tail.[5]

Other Modifications

Phosphorylation and ubiquitination of the H4 tail also play significant roles in cellular processes such as DNA damage response and cell cycle progression. The interplay and combination of these different modifications create a highly nuanced regulatory landscape.

The Enzymatic Machinery: Writers, Erasers, and Readers

The dynamic state of H4 tail modifications is maintained by the coordinated action of three classes of proteins:

  • Writers: Enzymes that add PTMs. Histone acetyltransferases (HATs) catalyze the acetylation of lysines, while histone methyltransferases (HMTs) methylate lysines and arginines.[11][12]

  • Erasers: Enzymes that remove PTMs. Histone deacetylases (HDACs) reverse the action of HATs, and histone demethylases (HDMs) remove methyl groups.[11][12]

  • Readers: Proteins that recognize and bind to specific PTMs. These effector proteins contain specialized domains, such as bromodomains that bind to acetylated lysines and chromodomains that recognize methylated lysines, and they recruit other proteins to modulate chromatin structure and function.[13][14]

The interplay between these enzymes is crucial for the establishment, maintenance, and dynamic alteration of chromatin states.

Quantitative Data on H4 Tail Interactions and Modifications

The following tables summarize key quantitative data related to the interactions and modifications of the histone H4 N-terminal tail.

InteractionPartnerMethodDissociation Constant (Kd)Reference(s)
BRD4 (BD1)H4K5acK8acK12acK16ac peptide (H4Kac4)NMR23 µM[5][15]
BRD4 (BD2)H4K5acK8acK12acK16ac peptide (H4Kac4)NMR125 µM[5][15]
Brd4 (tandem bromodomains)Di- and tetra-acetylated H4 peptidesPeptide Binding AssayStrong binding[4]
Brdt (BD1)Di-acetylated H4 peptideITC~10 µM[10]
EnzymeSubstrateKinetic ParameterValueMethodReference(s)
KAT8 (hMOF)Histone H4 peptideKm (Acetyl-CoA)1.8 ± 0.4 µMEnzyme kinetics assay[16]
KAT8 (hMOF)Histone H4 peptideKm (H4 peptide)11.2 ± 1.8 µMEnzyme kinetics assay[16]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of the histone H4 N-terminal tail.

In Vitro Chromatin Reconstitution with Modified Histones

This technique allows for the assembly of nucleosomes and chromatin fibers with defined components, including histones with specific PTMs.

Protocol Overview:

  • Preparation of DNA templates: Linear or circular DNA containing nucleosome positioning sequences is prepared.

  • Expression and purification of histones: Recombinant human or Xenopus laevis histones are expressed in E. coli and purified. Modified histones can be generated using various chemical or enzymatic methods.

  • Histone octamer refolding: Purified core histones (H2A, H2B, H3, and H4) are mixed in equimolar ratios and refolded into octamers by dialysis against high salt buffer.

  • Nucleosome assembly by salt dialysis: The DNA template and histone octamers are mixed in a high-salt buffer (e.g., 2 M NaCl), and the salt concentration is gradually reduced by dialysis. This allows for the ordered deposition of histone octamers onto the DNA to form nucleosomes.

  • Quality control: The reconstituted chromatin is analyzed by native polyacrylamide gel electrophoresis (PAGE) to assess the efficiency of nucleosome formation and by micrococcal nuclease (MNase) digestion to confirm the presence of regularly spaced nucleosomes.

Detailed protocols can be found in references[1][3][17][18].

Chromatin Immunoprecipitation (ChIP)

ChIP is used to map the genomic location of specific histone modifications or the binding sites of chromatin-associated proteins in vivo.

Protocol Overview:

  • Cross-linking: Cells are treated with formaldehyde to covalently cross-link proteins to DNA.

  • Cell lysis and chromatin shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-700 bp) by sonication or enzymatic digestion (e.g., with MNase).

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the histone modification or protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

  • Washing and elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated complexes are then eluted from the beads.

  • Reverse cross-linking and DNA purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Detailed protocols can be found in references[8][19][20][21][22].

Mass Spectrometry for PTM Analysis

Mass spectrometry is a powerful tool for identifying and quantifying the full spectrum of histone PTMs.

Protocol Overview:

  • Histone extraction: Histones are extracted from cells or tissues, typically by acid extraction.

  • Histone derivatization and digestion: The extracted histones are chemically derivatized (e.g., by propionylation) to block unmodified lysines and then digested into peptides using an enzyme like trypsin.

  • LC-MS/MS analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the type and location of any PTMs.

  • Data analysis: The MS data is analyzed using specialized software to identify and quantify the relative abundance of different histone modifications.

Detailed protocols can be found in references[2][23][24][25][26].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the histone H4 tail.

Histone_Modification_Cycle H4_unmodified Unmodified H4 Tail H4_acetylated Acetylated H4 Tail (e.g., H4K16ac) H4_unmodified->H4_acetylated Acetylation Closed_Chromatin Closed Chromatin (Transcriptional Repression) H4_unmodified->Closed_Chromatin Favors H4_acetylated->H4_unmodified Deacetylation Bromodomain_Proteins Bromodomain Proteins 'Readers' H4_acetylated->Bromodomain_Proteins Recruits HATs Histone Acetyltransferases (HATs) 'Writers' HATs->H4_unmodified Catalyzes HDACs Histone Deacetylases (HDACs) 'Erasers' HDACs->H4_acetylated Catalyzes Open_Chromatin Open Chromatin (Transcriptional Activation) Bromodomain_Proteins->Open_Chromatin Promotes H4K16ac_Chromatin_Decompaction Nuc1 Nucleosome 1 (H4 tail) Nuc2 Nucleosome 2 (H2A/H2B Acidic Patch) Nuc1->Nuc2 Strong Interaction (+ charge on H4 tail) Internucleosomal_Interaction Internucleosomal Interaction Nuc1_ac Nucleosome 1 (H4K16ac) Nuc2_ac Nucleosome 2 (H2A/H2B Acidic Patch) Nuc1_ac->Nuc2_ac Weakened Interaction (charge neutralization) Disrupted_Interaction Disrupted Interaction HAT_activity HAT Activity (e.g., MOF) HAT_activity->Nuc1 Acetylates K16 cluster_open cluster_open HAT_activity->cluster_open Leads to cluster_compact cluster_compact ChIP_Workflow Start Start: Cells in culture Crosslinking 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslinking Lysis_Shearing 2. Lyse cells and shear chromatin (Sonication or MNase) Crosslinking->Lysis_Shearing Immunoprecipitation 3. Immunoprecipitate with specific antibody (e.g., anti-H4K16ac) Lysis_Shearing->Immunoprecipitation Washing 4. Wash to remove non-specific binding Immunoprecipitation->Washing Elution 5. Elute bound chromatin Washing->Elution Reverse_Crosslinking 6. Reverse cross-links and purify DNA Elution->Reverse_Crosslinking Analysis 7. Analyze DNA (qPCR or ChIP-seq) Reverse_Crosslinking->Analysis

References

Unlocking the Histone Code: A Technical Guide to Post-Translational Modifications of the Histone H4 N-terminus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H4 is a critical hub for a diverse array of post-translational modifications (PTMs). These dynamic chemical alterations, including acetylation, methylation, phosphorylation, and ubiquitination, orchestrate the intricate dance of chromatin structure and gene regulation. Dysregulation of these modifications is increasingly implicated in a range of diseases, most notably cancer, making the enzymes that write, erase, and read these marks compelling targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core PTMs of the histone H4 N-terminus, their functional implications, and the experimental methodologies used to interrogate them.

Core Post-Translational Modifications of the Histone H4 N-terminus

The histone H4 N-terminal tail is a highly conserved sequence rich in positively charged lysine and arginine residues, making it a prime substrate for various modifying enzymes.[1] These modifications can directly alter the electrostatic charge of the histone tail, thereby influencing its interaction with the negatively charged DNA backbone, or they can serve as docking sites for effector proteins that mediate downstream biological processes.[2][3]

Acetylation

Histone acetylation, one of the most extensively studied PTMs, involves the addition of an acetyl group to the ε-amino group of lysine residues. This modification is catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs).[2][3] Acetylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between the histone tail and DNA, leading to a more relaxed or "open" chromatin structure that is generally permissive for transcription.[2][3]

Key Acetylation Sites and Their Functions:

  • H4K16ac: This is a particularly crucial modification for chromatin structure and function.[4] It is linked to transcriptional activation and the maintenance of euchromatin.[4] Hypoacetylation of H4K16 has been associated with delayed DNA repair.[4]

  • H4K5ac, H4K8ac, H4K12ac: These sites are also associated with active transcription.[1] The presence of multiple acetyl groups on the H4 tail can have a cumulative effect on chromatin decondensation.

Methylation

Histone methylation involves the addition of one, two, or three methyl groups to lysine or arginine residues. This modification is catalyzed by histone methyltransferases (HMTs) and removed by histone demethylases (HDMs). Unlike acetylation, methylation does not alter the charge of the histone tail but instead creates binding sites for specific effector proteins.[2] The functional outcome of methylation is highly context-dependent, relying on the specific residue modified and the degree of methylation (mono-, di-, or tri-methylation).[2]

Key Methylation Sites and Their Functions:

  • H4R3me: Methylation of arginine 3 by PRMT1 is considered an "active" mark and appears to be a prerequisite for subsequent acetylation of the H4 tail.[4]

  • H4K20me: This modification exists in mono-, di-, and tri-methylated states, each with distinct functions. H4K20me1 is associated with transcriptional activation, while H4K20me3 is a hallmark of silent heterochromatin.[5][6] H4K20me2 plays a role in DNA damage repair.[5]

Phosphorylation

Histone phosphorylation involves the addition of a phosphate group to serine, threonine, or histidine residues, catalyzed by kinases and removed by phosphatases. This modification introduces a negative charge and can influence chromatin compaction and serve as a platform for the recruitment of other proteins.[2]

Key Phosphorylation Sites and Their Functions:

  • H4S1ph: Phosphorylation of serine 1 is associated with DNA double-strand break (DSB) repair and is catalyzed by Casein Kinase II (CK2).[7]

  • H4H18ph and H4H75ph: Phosphorylation of histidine residues has been linked to hepatocyte proliferation and is elevated in hepatocellular carcinoma.[8][9][10]

Ubiquitination

Histone ubiquitination is the addition of a small protein, ubiquitin, to lysine residues. This process is mediated by a cascade of enzymes, including ubiquitin ligases (E3s), and can be reversed by deubiquitinating enzymes (DUBs).

Key Ubiquitination Events and Their Functions:

  • H4 Ubiquitination: The CUL4-DDB-ROC1 ubiquitin ligase complex has been shown to ubiquitinate histone H4 in response to UV-induced DNA damage.[11] This modification is thought to weaken the interaction between histones and DNA, facilitating the recruitment of DNA repair proteins.[11]

Quantitative Analysis of Histone H4 N-terminus PTMs

Mass spectrometry-based proteomics has become the gold standard for the comprehensive and quantitative analysis of histone PTMs.[12] This approach allows for the unbiased identification and quantification of a wide range of modifications, including novel marks and combinatorial PTM patterns.[13][14]

ModificationSite(s)Typical Abundance in Cancer Cells (Relative %)Associated FunctionKey Enzymes (Writers/Erasers)
Acetylation K5, K8, K12, K16Variable, often decreased H4K16ac in cancer[15]Transcriptional Activation, Chromatin DecondensationHATs (e.g., p300/CBP, NuA4) / HDACs (Class I, II, IV)[1][16]
Methylation R3 (me1, me2s, me2a)VariableTranscriptional ActivationPRMTs (e.g., PRMT1) / Not well defined
K20 (me1, me2, me3)Altered levels of H4K20me3 in cancer[6][15][17]me1: Activation; me2: DNA Repair; me3: Repression[5]KMTs (e.g., SUV4-20H1/H2) / KDMs (e.g., KDM7 family)[8]
Phosphorylation S1Induced upon DNA damageDNA Damage ResponseKinases (e.g., CK2) / Phosphatases
H18, H75Elevated in hepatocellular carcinoma[8][9]Cell ProliferationHistidine Kinases / Phosphatases
Ubiquitination Lysine residuesLow abundance, induced by DNA damageDNA Damage ResponseE3 Ligases (e.g., CUL4-DDB-ROC1) / DUBs

Note: The relative abundance of PTMs can vary significantly between different cell types, disease states, and experimental conditions. The data presented here are generalized from multiple studies.[15][18][19]

Experimental Protocols

A variety of techniques are employed to study histone PTMs, each providing unique insights into their function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to map the genome-wide distribution of specific histone modifications.

Detailed Methodology:

  • Cell Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Chromatin Preparation: Lyse cells and isolate nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest. Use protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for the histone modification.

For a detailed, step-by-step protocol, refer to established methods such as those described in publications focusing on ChIP-seq for histone modifications.[20][21][22][23][24]

Western Blotting

Western blotting is used to detect and quantify the overall levels of specific histone modifications.

Detailed Methodology:

  • Histone Extraction: Isolate nuclei from cells and perform an acid extraction to enrich for histones.

  • Protein Quantification: Determine the protein concentration of the histone extract.

  • SDS-PAGE: Separate the histone proteins by size using a high-percentage (e.g., 15-18%) SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as total histone H4 or Coomassie staining.

For a detailed, step-by-step protocol, refer to established methods such as those provided by antibody manufacturers or in publications detailing histone western blotting.[25][26][27][28]

Mass Spectrometry

Mass spectrometry provides a comprehensive and unbiased approach to identify and quantify a wide array of histone PTMs, including novel modifications and their combinations.

Detailed Methodology (Bottom-up Approach):

  • Histone Extraction and Derivatization: Extract histones and chemically derivatize them (e.g., using propionic anhydride) to block unmodified lysine residues.

  • Enzymatic Digestion: Digest the derivatized histones into peptides using an enzyme such as trypsin.

  • Peptide Derivatization: Further derivatize the N-termini of the generated peptides to improve chromatographic separation.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The first stage of MS separates the peptides by their mass-to-charge ratio, and the second stage fragments the peptides to determine their amino acid sequence and the location of PTMs.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a histone protein database to identify the peptides and their modifications. Quantify the relative abundance of each modified peptide.

For a detailed, step-by-step protocol, refer to established workflows for histone PTM analysis by mass spectrometry.[29][30][31][32][33]

Signaling Pathways and Experimental Workflows

The deposition and removal of histone H4 PTMs are tightly regulated by cellular signaling pathways, often in response to external stimuli or cellular stress.

DNA Damage Response Pathway

The DNA damage response (DDR) is a complex signaling network that detects DNA lesions and initiates repair. Histone H4 PTMs, particularly ubiquitination and phosphorylation, play a key role in this pathway.

DNA_Damage_Response DNA_Damage DNA Damage (e.g., UV, DSBs) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CUL4_DDB_ROC1 CUL4-DDB-ROC1 (E3 Ligase) DNA_Damage->CUL4_DDB_ROC1 CK2 Casein Kinase II (CK2) ATM_ATR->CK2 Histone_H4 Histone H4 CK2->Histone_H4 phosphorylates S1 CUL4_DDB_ROC1->Histone_H4 ubiquitinates H4S1ph H4S1ph Histone_H4->H4S1ph H4_Ub H4 Ubiquitination Histone_H4->H4_Ub Chromatin_Relaxation Chromatin Relaxation H4S1ph->Chromatin_Relaxation H4_Ub->Chromatin_Relaxation Repair_Proteins Recruitment of DNA Repair Proteins Chromatin_Relaxation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: DNA damage response pathway involving Histone H4 modifications.

Histone Acetylation and Deacetylation Cycle

The dynamic interplay between HATs and HDACs regulates the level of histone acetylation, influencing gene expression.

Histone_Acetylation_Cycle cluster_0 Transcriptional Activation cluster_1 Transcriptional Repression Open_Chromatin Open Chromatin (Euchromatin) Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Closed_Chromatin Closed Chromatin (Heterochromatin) Open_Chromatin->Closed_Chromatin Deacetylation Closed_Chromatin->Open_Chromatin Acetylation Gene_Silencing Gene Silencing Closed_Chromatin->Gene_Silencing HATs Histone Acetyltransferases (HATs) HDACs Histone Deacetylases (HDACs) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs

Caption: The cycle of histone acetylation and deacetylation in gene regulation.

Experimental Workflow for Histone PTM Analysis

This diagram outlines the general workflow for studying histone PTMs, from sample preparation to data analysis.

Experimental_Workflow Sample Biological Sample (Cells or Tissues) Histone_Extraction Histone Extraction Sample->Histone_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Histone_Extraction->ChIP Western_Blot Western Blot Histone_Extraction->Western_Blot Mass_Spectrometry Mass Spectrometry Histone_Extraction->Mass_Spectrometry Sequencing High-Throughput Sequencing ChIP->Sequencing Data_Analysis_WB Global PTM Level Quantification Western_Blot->Data_Analysis_WB Data_Analysis_MS Comprehensive PTM Identification & Quantification Mass_Spectrometry->Data_Analysis_MS Data_Analysis_ChIP Genome-wide Modification Mapping Sequencing->Data_Analysis_ChIP

Caption: General experimental workflow for histone PTM analysis.

Drug Development Targeting Histone H4 PTMs

The enzymes that regulate histone H4 PTMs are attractive targets for drug development, particularly in oncology.

  • HDAC Inhibitors (HDACis): Several HDAC inhibitors have been approved for the treatment of certain cancers.[10][34] They work by increasing global histone acetylation, leading to the reactivation of tumor suppressor genes and cell cycle arrest.[34]

  • HAT Inhibitors (HATis): The development of small molecule inhibitors of HATs is an active area of research.[3][16][35] These agents have the potential to be effective in cancers driven by the overexpression or aberrant activity of specific HATs.

  • HMT Inhibitors and HDM Inhibitors: Inhibitors targeting histone methyltransferases and demethylases are also in various stages of preclinical and clinical development.[2][5][8][9][36][37][38][39][40] These drugs offer the potential for more targeted therapies by modulating specific methylation marks associated with cancer.

Conclusion

The post-translational modifications of the histone H4 N-terminus represent a complex and dynamic regulatory layer of the epigenome. A thorough understanding of these modifications, their interplay, and the enzymes that govern them is crucial for deciphering the mechanisms of gene regulation in both health and disease. The continued development of advanced experimental techniques and targeted therapeutics holds immense promise for translating our knowledge of the histone code into novel clinical strategies.

References

Histone H4 (2-21) sequence and gene regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Histone H4 (2-21) Sequence and its Role in Gene Regulation

Introduction

Histone H4 is a fundamental protein component of chromatin in eukaryotic cells, forming the core nucleosome structure around which DNA is wrapped.[1] Its N-terminal tail, a flexible and largely unstructured region, protrudes from the nucleosome core and is a critical hub for a variety of post-translational modifications (PTMs).[2] These modifications, particularly within the amino acid 2-21 region, act as a sophisticated signaling platform, profoundly influencing chromatin structure and gene expression.[3][4] This guide provides a detailed examination of the Histone H4 (2-21) sequence, the functional consequences of its modification, the molecular pathways it governs, and the experimental methodologies used for its study, with a focus on its implications for drug development.

The Histone H4 (2-21) Sequence: A Platform for Regulation

The N-terminal tail of Histone H4 is highly conserved across species, underscoring its essential biological role.[3] The sequence from amino acid 2 to 21 is particularly rich in lysine (K) residues, which are primary targets for acetylation and other modifications.

Sequence of Human Histone H4 (2-21):

The specific amino acid sequence for this critical region is:

Ser-Gly-Arg-Gly-Lys(5)-Gly-Gly-Lys(8)-Gly-Leu-Gly-Lys(12)-Gly-Gly-Ala-Lys(16)-Arg-His-Arg-Lys(20)

Shortened Sequence:SGRGKGGKGLGKGGAKRHRK[5][6][7]

The lysine residues at positions 5, 8, 12, and 16 are the key sites of acetylation that dynamically regulate gene expression.

The Role of H4 (2-21) Acetylation in Gene Regulation

Histone acetylation is a dynamic and reversible process that is strongly associated with transcriptionally active chromatin.[1][8] The addition of an acetyl group to a lysine residue by a Histone Acetyltransferase (HAT) neutralizes its positive charge. This charge neutralization is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure that is more accessible to the transcriptional machinery.[1][9]

Functional Roles of Specific Acetylation Sites:

  • H4K5ac: Acetylation at lysine 5 is enriched at the transcription start sites (TSS) of active genes.[10] It is implicated in priming genes for rapid expression during processes like learning and memory.[11][12] Furthermore, H4K5ac has been identified as a key component of "epigenetic bookmarking," a mechanism that ensures the faithful transmission of gene expression patterns to daughter cells following mitosis.[10][11]

  • H4K8ac: This modification is associated with active promoters and is believed to facilitate transcriptional elongation.[13][14] Its presence often shifts from regions upstream of a gene into the protein-coding regions as transcription proceeds.[13]

  • H4K12ac: H4K12ac is found at both promoters and within the bodies of actively transcribed genes.[15][16] It plays a crucial role in memory consolidation and is important for the paternal epigenetic influence on early gene expression in the zygote.[15][17] This mark often works in concert with the bromodomain-containing protein BRD4 to regulate inducible transcription.[18][19]

  • H4K16ac: Acetylation at lysine 16 is particularly significant as it has a profound impact on higher-order chromatin structure.[20][21] In Drosophila, it is essential for dosage compensation.[22][23] In mammals, while not involved in dosage compensation, H4K16ac marks active genes and enhancers and can influence the spatiotemporal program of genome replication.[20][22] It also plays a role in activating the transcription of certain transposable elements.[24]

Polyacetylation of the H4 Tail:

The simultaneous acetylation of multiple lysine residues on the H4 tail (di-, tri-, and tetra-acetylation) is a strong indicator of highly active transcription. Treatment of cells with Histone Deacetylase (HDAC) inhibitors robustly increases these poly-acetylated states.[25] This hyper-acetylation serves as a high-affinity binding platform for regulatory proteins, amplifying the transcriptional signal.[25][26]

Molecular Pathways and Interactions

The regulation of Histone H4 acetylation involves a coordinated interplay of "writer," "reader," and "eraser" proteins.

  • Writers (Histone Acetyltransferases - HATs): These enzymes catalyze the addition of acetyl groups to lysine residues. Key HATs responsible for acetylating the H4 tail include p300/CBP and TIP60.[10][11]

  • Erasers (Histone Deacetylases - HDACs): These enzymes remove acetyl groups, leading to chromatin compaction and transcriptional repression.[9][27] Their activity is counteracted by HDAC inhibitors.

  • Readers (Bromodomain Proteins): Acetylated lysine residues are recognized and bound by proteins containing a specialized module called a bromodomain. BRD4 is a prominent "reader" that binds to acetylated H4 tails, particularly poly-acetylated tails, and recruits the transcriptional machinery to activate gene expression.[18][25]

HAT_Signaling_Pathway Histone Acetyltransferase (HAT) Action HAT HATs (e.g., p300/CBP, TIP60) H4_Tail Histone H4 Tail (Lysine, K+) HAT->H4_Tail Acetylates AcetylCoA Acetyl-CoA AcetylCoA->HAT H4_Tail_Ac Acetylated H4 Tail (Lysine-Ac) Gene_Activation Gene Activation H4_Tail_Ac->Gene_Activation Promotes

Caption: Diagram of HATs transferring an acetyl group to the H4 tail.

HDAC_Signaling_Pathway Histone Deacetylase (HDAC) Action HDAC HDACs H4_Tail Histone H4 Tail (Lysine, K+) HDAC->H4_Tail Deacetylates H4_Tail_Ac Acetylated H4 Tail (Lysine-Ac) H4_Tail_Ac->HDAC Substrate Gene_Repression Gene Repression H4_Tail->Gene_Repression Promotes HDACi HDAC Inhibitors (e.g., Vorinostat) HDACi->HDAC Inhibits

Caption: Diagram of HDACs removing an acetyl group from the H4 tail.

Writer_Reader_Eraser_Pathway Writer-Reader-Eraser Cycle of H4 Acetylation HAT HATs (p300/CBP) Chromatin_Active Active Chromatin (H4-Ac Tail) HAT->Chromatin_Active Acetylates BRD4 Bromodomain Proteins (e.g., BRD4) Transcription Transcription BRD4->Transcription Activates HDAC HDACs Chromatin_Inactive Inactive Chromatin (H4 Tail) HDAC->Chromatin_Inactive Deacetylates Chromatin_Active->BRD4 Recruits

Caption: The cycle of H4 acetylation regulation by epigenetic machinery.

Quantitative Data Presentation

Quantitative analysis, often performed using mass spectrometry, reveals the dramatic impact of cellular signaling on the acetylation state of Histone H4. A prime example is the effect of HDAC inhibitors.

Table 1: Effect of HDAC Inhibition on Histone H4 Acetylation States

Acetylation StateAbundance (Untreated Cells)Abundance (HDAC Inhibitor-Treated Cells)Fold Change
Un-acetylatedMajority (~89% combined with mono-acetylated)Significantly Decreased< 1
Mono-acetylatedDecreased< 1
Di-acetylatedLowIncreased> 1
Tri-acetylatedLowIncreased> 1
Tetra-acetylatedVery LowIncreased (up to 20% of total H4)>> 1
Data synthesized from studies on HeLa cells treated with HDAC inhibitors like sodium butyrate or SAHA.[25]

Experimental Protocols

Studying the Histone H4 (2-21) sequence and its modifications requires specialized molecular biology techniques. Chromatin Immunoprecipitation (ChIP) is a cornerstone method for mapping the genomic location of specific histone modifications, while mass spectrometry is used for their identification and quantification.

Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol provides a generalized workflow for analyzing histone PTMs at specific genomic loci.

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[28][29]

    • Quench the reaction by adding glycine.

    • Wash cells with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells to release nuclei.

    • Isolate nuclei and resuspend in a lysis buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. The efficiency of shearing should be checked on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H4K5ac, anti-H4K12ac).

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

    • Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Quantitative PCR (qPCR): Quantify the enrichment of the histone mark at specific gene promoters or other loci of interest.

    • High-Throughput Sequencing (ChIP-Seq): Sequence the purified DNA to map the histone modification across the entire genome.

Workflow: Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) offers an unbiased and highly sensitive method for identifying and quantifying dozens of histone modifications simultaneously.[30][31][32]

  • Histone Isolation:

    • Isolate nuclei from cell or tissue samples.

    • Extract histones using acid extraction protocols.

    • Purify and separate histone proteins (e.g., H4) using reverse-phase high-performance liquid chromatography (RP-HPLC).[33]

  • Protein Digestion:

    • Digest the purified histones into smaller peptides using specific proteases like trypsin or chymotrypsin.[33] Chemical derivatization may be used to improve MS analysis.[32]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using nano-liquid chromatography (nano-LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) using high-resolution instruments like an Orbitrap.[31][34]

    • The first MS scan measures the mass-to-charge ratio of the peptides, and the second (MS/MS) scan fragments the peptides to determine their amino acid sequence and the precise location of any PTMs.[33][34]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify peptides and their modifications.

    • Quantify the relative abundance of different modification states (e.g., unmodified, mono-acetylated, di-acetylated) by integrating the area of their corresponding peaks in the MS scan.[30]

Implications for Drug Development

The central role of H4 acetylation in gene regulation makes the enzymes that control it attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[35][36][37]

  • HDAC Inhibitors: Several HDAC inhibitors (e.g., Vorinostat/SAHA) are clinically approved for treating certain cancers.[25][27] These drugs cause a global increase in histone acetylation, including hyperacetylation of H4, which can lead to the re-expression of silenced tumor suppressor genes and induce cell cycle arrest or apoptosis.[38]

  • HAT Inhibitors: The development of HAT inhibitors is an active area of research.[36][39] These molecules aim to counteract diseases driven by aberrant HAT activity, such as certain cancers where oncogenes are overexpressed due to hyper-acetylation.[35][40] Challenges in developing specific and cell-permeable HAT inhibitors remain, but they hold promise as a future class of therapeutics.[39]

Conclusion

The Histone H4 (2-21) N-terminal tail is a master regulatory domain that translates epigenetic signals into functional changes in gene expression. The acetylation of its key lysine residues—K5, K8, K12, and K16—creates a complex combinatorial code read by the cell's transcriptional machinery. A thorough understanding of the writers, readers, and erasers that act upon this sequence provides a powerful framework for deciphering the logic of gene control and for developing novel epigenetic drugs to combat a range of human diseases. The continued application of advanced proteomic and genomic techniques will further illuminate the intricate role of this small but vital protein region.

References

The Unseen Architects: A Technical Guide to the Function of Histone Tails in DNA Compaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compaction of DNA within the eukaryotic nucleus is a feat of biological engineering, compressing meters of genetic material into a micron-sized space. This remarkable process is orchestrated by histone proteins, which form the nucleosome core around which DNA is wrapped. Protruding from these cores are the histone tails, flexible and dynamic domains that are central to regulating chromatin structure and, consequently, gene expression. This technical guide provides an in-depth exploration of the multifaceted roles of histone tails in DNA compaction. We delve into the chemical language of post-translational modifications (PTMs) that adorn these tails, their intricate interactions with DNA and other proteins, and the signaling pathways that govern their function. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in the field.

The Histone Tail: A Dynamic Signaling Hub

The N-terminal and C-terminal tails of the core histones (H2A, H2B, H3, and H4) are intrinsically disordered regions that extend from the structured nucleosome core.[1] These tails are rich in positively charged amino acids, such as lysine and arginine, which facilitate their interaction with the negatively charged phosphate backbone of DNA.[2] This electrostatic attraction is a fundamental force driving the initial stages of DNA compaction.[3] However, the true regulatory potential of histone tails lies in their susceptibility to a vast array of post-translational modifications (PTMs).[4][5]

The Language of Post-Translational Modifications (PTMs)

Histone tails can be covalently modified at multiple residues, creating a complex signaling landscape often referred to as the "histone code".[6][7] This code is "read" by various effector proteins that translate the modification patterns into specific downstream biological outcomes, including the modulation of chromatin structure.[6][8] Key PTMs involved in DNA compaction include:

  • Acetylation: The addition of an acetyl group to lysine residues, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge.[3][8] This weakens the electrostatic interaction between the histone tails and DNA, leading to a more relaxed or "open" chromatin structure, which is generally associated with transcriptional activation.[3][7] Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge and promoting chromatin compaction.[8][9]

  • Methylation: Lysine and arginine residues can be mono-, di-, or tri-methylated by histone methyltransferases (HMTs). Unlike acetylation, methylation does not alter the charge of the residue.[6] The effect of methylation on chromatin compaction is context-dependent. For example, trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are well-established marks of condensed, transcriptionally silent heterochromatin.[6][10] In contrast, trimethylation of H3 at lysine 4 (H3K4me3) is associated with active gene promoters and a more open chromatin state.[6]

  • Phosphorylation: The addition of a phosphate group to serine, threonine, or tyrosine residues, mediated by kinases, introduces a negative charge.[3] Histone phosphorylation plays a crucial role in chromosome condensation during mitosis.[3][11] For instance, phosphorylation of H3 at serine 10 (H3S10ph) is a hallmark of mitotic chromosome condensation.[6]

  • Ubiquitination: The attachment of a small protein, ubiquitin, to lysine residues can have varied effects. Monoubiquitination of H2A (H2AK119ub) is often associated with gene silencing, while monoubiquitination of H2B (H2BK120ub) is linked to transcriptional activation.[5]

These modifications do not occur in isolation but rather in complex combinations, creating a nuanced regulatory network that fine-tunes the degree of DNA compaction.[12]

Quantitative Impact of Histone Tail Modifications on DNA Compaction

The influence of histone tail modifications on chromatin structure can be quantified through various biophysical and imaging techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects of specific PTMs.

Histone ModificationExperimental SystemMethodQuantitative Effect on CompactionReference(s)
Histone Acetylation In vitro reconstituted chromatinAnalytical UltracentrifugationHyperacetylated nucleosomal arrays exhibit a decreased sedimentation coefficient, indicating a more open conformation.[13]
In vivo (human cells)Super-resolution microscopyTreatment with HDAC inhibitors leads to a decrease in the density of nucleosome clutches and a looser packing of DNA.[7][7]
In vitro reconstituted 30-nm fibersElectrophoretic mobilityAcetylation of H4K16 inhibits the formation of compact 30-nm-like fibers.[7][14][7][14]
Histone Methylation (H3K9me3) In vivo (pluripotent cells)ChIP-seq, MicroscopyH3K9me3 is associated with highly compacted heterochromatin domains.[10][10]
In silico modelingMolecular DynamicsH3K9me3 promotes interactions between nucleosomes, favoring a more compact state.
Histone Tails (General) In vitro reconstituted nucleosome arraysAnalytical UltracentrifugationRemoval of histone tails significantly reduces the cation-dependent folding and self-association of nucleosome arrays.[13]

Experimental Protocols for Studying Histone Tail Function

A variety of sophisticated experimental techniques are employed to investigate the role of histone tails in DNA compaction. This section provides detailed methodologies for three key experimental approaches.

In Vitro Chromatin Reconstitution by Salt Dialysis

This technique allows for the assembly of defined chromatin templates from purified DNA and recombinant or purified native histones, enabling the study of the direct effects of specific histone modifications on chromatin structure.[4][15]

Protocol:

  • Preparation of Components:

    • Purify DNA of the desired length and sequence. Plasmids or PCR products can be used.

    • Purify recombinant or native histone octamers. It is crucial to ensure high purity and proper stoichiometry of the core histones.

  • Mixing:

    • Combine the DNA and histone octamers in a high-salt buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA). The high salt concentration prevents aggregation by shielding charges.

  • Salt Dialysis:

    • Place the DNA-histone mixture in a dialysis bag or cassette with a suitable molecular weight cutoff (e.g., 10 kDa).

    • Perform a stepwise or gradient dialysis against a series of buffers with decreasing salt concentrations (e.g., 1.2 M, 1.0 M, 0.8 M, 0.6 M, and finally 0.1 M NaCl). This gradual decrease in ionic strength allows for the ordered assembly of nucleosomes onto the DNA.

  • Quality Control:

    • Assess the quality of the reconstituted chromatin by Micrococcal Nuclease (MNase) digestion followed by agarose gel electrophoresis. Properly reconstituted chromatin will show a characteristic ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.

    • Analytical ultracentrifugation can be used to determine the sedimentation coefficient, providing information about the compaction of the reconstituted chromatin fibers.[13]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the in vivo location of specific histone modifications or histone-binding proteins across the genome.[3][16][17]

Protocol:

  • Cross-linking:

    • Treat cells with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and proteins to other proteins that are in close proximity.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin into smaller, manageable sizes (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with MNase).

  • Immunoprecipitation:

    • Incubate the fragmented chromatin with an antibody specific to the histone modification or protein of interest.

    • Add protein A/G-conjugated beads to capture the antibody-chromatin complexes.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the antibody-chromatin complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the enriched DNA sequences by qPCR, microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq).

Micrococcal Nuclease (MNase) Digestion Assay

MNase is an endo-exonuclease that preferentially digests the linker DNA between nucleosomes, leaving the DNA wrapped around the histone octamer protected.[12][18] This assay is used to map nucleosome positioning and to assess chromatin accessibility.[12][18]

Protocol:

  • Nuclei Isolation:

    • Isolate nuclei from cells or tissues of interest.

  • MNase Digestion:

    • Treat the isolated nuclei with a range of MNase concentrations or for varying digestion times. This is a critical step that needs to be optimized to achieve the desired degree of digestion.

  • DNA Purification:

    • Stop the digestion reaction and purify the DNA fragments.

  • Analysis:

    • Analyze the DNA fragments by agarose gel electrophoresis. A successful digestion will yield a ladder of bands corresponding to DNA protected by one (mononucleosome), two (dinucleosome), three (trinucleosome), and more nucleosomes.

    • For genome-wide analysis, the purified DNA fragments can be sequenced (MNase-seq) to map nucleosome positions and occupancy across the entire genome.

Signaling Pathways Regulating Histone Tail Modifications

The dynamic landscape of histone PTMs is regulated by a complex network of intracellular signaling pathways that respond to both internal and external cues. These pathways control the activity of the "writer" (e.g., HATs, HMTs, kinases) and "eraser" (e.g., HDACs, HDMs, phosphatases) enzymes that add and remove histone modifications.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a key pathway that transduces extracellular signals to the nucleus, leading to changes in gene expression and cell fate. MAPKs can directly phosphorylate histones or phosphorylate and activate other kinases and transcription factors that, in turn, recruit histone-modifying enzymes to specific genomic loci.[15][19]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK MSK1_2 MSK1/2 ERK->MSK1_2 activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Histone_H3 Histone H3 MSK1_2->Histone_H3 P at S10/S28 Chromatin Chromatin Compaction Histone_H3->Chromatin HATs_HDACs HATs/HDACs Transcription_Factors->HATs_HDACs recruits HATs_HDACs->Histone_H3 Ac TGF_beta_Pathway cluster_smad SMAD Complex Formation TGF_beta TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (Type I & II) TGF_beta->Receptor_Complex SMAD2_3 SMAD2/3 Receptor_Complex->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 associates with SMAD_Complex SMAD2/3-SMAD4 Complex SMAD4->SMAD_Complex p300_CBP p300/CBP (HATs) SMAD_Complex->p300_CBP recruits HDACs HDACs SMAD_Complex->HDACs recruits Target_Gene Target Gene p300_CBP->Target_Gene acetylates histones HDACs->Target_Gene deacetylates histones Chromatin_Activation Chromatin Activation (Increased Compaction) Target_Gene->Chromatin_Activation Chromatin_Repression Chromatin Repression (Decreased Compaction) Target_Gene->Chromatin_Repression NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades NFkB NF-κB (p50/p65) HATs HATs (p300/CBP) NFkB->HATs recruits HDAC3 HDAC3 NFkB->HDAC3 interacts with NFkB_IkB->NFkB releases Target_Gene Pro-inflammatory Gene HATs->Target_Gene acetylates histones HDAC3->Target_Gene deacetylates histones Chromatin_Decompaction Chromatin Decompaction Target_Gene->Chromatin_Decompaction JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes HATs_HMTs HATs/HMTs STAT_dimer->HATs_HMTs recruits Target_Gene Target Gene STAT_dimer->Target_Gene binds to DNA HATs_HMTs->Target_Gene modifies histones Chromatin_Remodeling Chromatin Remodeling Target_Gene->Chromatin_Remodeling Histone_Code_Logic H3K4me3 H3K4me3 Open_Chromatin Open Chromatin (Euchromatin) H3K4me3->Open_Chromatin H3K9ac H3K9ac H3K9ac->Open_Chromatin H3K9me3 H3K9me3 Closed_Chromatin Closed Chromatin (Heterochromatin) H3K9me3->Closed_Chromatin H3K27me3 H3K27me3 H3K27me3->Closed_Chromatin Transcriptional_Activation Transcriptional Activation Open_Chromatin->Transcriptional_Activation Transcriptional_Repression Transcriptional Repression Closed_Chromatin->Transcriptional_Repression Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chromatin_proc Chromatin Processing cluster_analysis Downstream Analysis Cell_Culture Cell/Tissue Culture Crosslinking Cross-linking (for ChIP) Cell_Culture->Crosslinking Nuclei_Isolation Nuclei Isolation Crosslinking->Nuclei_Isolation Chromatin_Fragmentation Chromatin Fragmentation (Sonication or MNase) Nuclei_Isolation->Chromatin_Fragmentation Immunoprecipitation Immunoprecipitation (ChIP) Chromatin_Fragmentation->Immunoprecipitation DNA_Purification DNA Purification Immunoprecipitation->DNA_Purification Sequencing High-Throughput Sequencing (ChIP-seq, MNase-seq) DNA_Purification->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

References

An In-depth Technical Guide to Histone H4 Acetylation and Transcriptional Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone H4 acetylation is a critical epigenetic modification fundamentally linked to the activation of gene transcription. This process, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), serves as a primary switch for modulating chromatin structure and accessibility. By neutralizing the positive charge of lysine residues on the H4 tail, acetylation weakens the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin state known as euchromatin.[1][2] This "open" conformation facilitates the recruitment of transcription factors and the core transcriptional machinery to promoter and enhancer regions. Furthermore, acetylated lysine residues act as docking sites for "reader" proteins containing bromodomains, which are often components of larger co-activator complexes that further promote gene expression.[3] Dysregulation of histone H4 acetylation is a hallmark of various diseases, including cancer, making the enzymes that mediate this process prime targets for therapeutic intervention.[4][5] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative impact, and experimental methodologies related to histone H4 acetylation, offering a technical resource for research and drug development.

Core Mechanisms of Transcriptional Activation via H4 Acetylation

The acetylation of lysine residues on the N-terminal tail of histone H4 is a primary mechanism for transcriptional activation. This process is catalyzed by histone acetyltransferases (HATs) which transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine.[1][6] The reverse reaction is mediated by histone deacetylases (HDACs).[1][7] The activation of transcription is achieved through several key mechanisms:

  • Charge Neutralization and Chromatin Relaxation: The N-terminal tails of histones are rich in positively charged lysine residues, which interact strongly with the negatively charged phosphate backbone of DNA.[6] Acetylation neutralizes this positive charge, weakening the histone-DNA interaction.[1][2] This leads to a less compact chromatin structure, making the DNA more accessible to transcription factors and RNA polymerase.[1]

  • Recruitment of Bromodomain-Containing Proteins: Acetylated lysine residues serve as binding sites for proteins that contain a specialized module called a bromodomain.[3] These "reader" proteins are often components of larger transcriptional co-activator complexes (e.g., SAGA) or chromatin remodeling complexes (e.g., SWI/SNF), which are recruited to acetylated chromatin to further facilitate the initiation and elongation of transcription.[3][8]

  • Disruption of Higher-Order Chromatin Structure: Acetylation of specific residues, notably H4K16, has been shown to directly inhibit the formation of the compact 30-nm chromatin fiber.[9] This is achieved by disrupting the internucleosomal interactions between the H4 tail of one nucleosome and the acidic patch of histone H2A on an adjacent nucleosome, a critical contact for chromatin folding.[9]

G cluster_0 Repressed State (Condensed Chromatin) cluster_1 cluster_2 Active State (Relaxed Chromatin) H4_Repressed Histone H4 Tail (+ charge) DNA_Repressed DNA (- charge) H4_Repressed->DNA_Repressed Strong Electrostatic Interaction HAT HAT (Histone Acetyltransferase) Condensed Compact Chromatin (Transcription OFF) DNA_Repressed->Condensed H4_Active Acetylated H4 Tail (Neutral charge) HAT->H4_Active Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Acetyl Group Donor DNA_Active DNA (- charge) H4_Active->DNA_Active Weakened Interaction Bromodomain Bromodomain Protein (e.g., in TFIID, SAGA) H4_Active->Bromodomain Recruitment Active Relaxed Chromatin (Transcription ON) DNA_Active->Active RNAPII RNA Polymerase II & Transcription Factors Bromodomain->RNAPII Recruitment RNAPII->DNA_Active Binds DNA G Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor 1. Binding Cascade Kinase Cascade (e.g., MAPK) Receptor->Cascade 2. Activation TF_inactive Inactive Transcription Factor (Cytoplasm) Cascade->TF_inactive 3. Phosphorylation TF_active Active Transcription Factor (Nucleus) TF_inactive->TF_active 4. Nuclear Translocation HAT HAT Complex (e.g., p300/CBP) TF_active->HAT 6. Recruits HAT Gene Target Gene Promoter TF_active->Gene 5. Binds DNA HAT->Gene H4 Histone H4 Acetylation HAT->H4 7. Acetylates H4 Transcription Gene Transcription H4->Transcription 8. Activation G Start 1. Cross-linking Shear 2. Chromatin Shearing (Sonication or Enzymatic) Start->Shear IP 3. Immunoprecipitation (with anti-acetyl-H4 Ab) Shear->IP Wash 4. Wash & Elute (Remove non-specific binding) IP->Wash Reverse 5. Reverse Cross-links Wash->Reverse Purify 6. DNA Purification Reverse->Purify Library 7. Sequencing Library Preparation Purify->Library Seq 8. High-Throughput Sequencing Library->Seq Analysis 9. Data Analysis (Peak Calling & Mapping) Seq->Analysis End Result: Genome-wide map of H4 acetylation Analysis->End G Start 1. Prepare Reagents Mix 2. Mix Assay Components (HAT Enzyme, H4 Peptide, Acetyl-CoA) Start->Mix Incubate 3. Incubate at 37°C Mix->Incubate Develop 4. Add Developer (Reacts with free CoA-SH) Incubate->Develop Read 5. Measure Signal (OD or Fluorescence) Develop->Read Analyze 6. Quantify Activity (vs. Standard Curve) Read->Analyze End Result: HAT Activity Level Analyze->End

References

The Core of Gene Regulation: A Technical Guide to Histone H4 Arginine 3 (H4R3) Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylation of histone H4 at arginine 3 (H4R3) is a critical epigenetic modification that plays a pivotal role in the orchestration of gene expression. This post-translational modification, seemingly simple in its chemical nature, acts as a sophisticated signaling hub, dictating downstream cellular processes ranging from transcriptional activation and repression to DNA damage repair. This in-depth technical guide provides a comprehensive overview of H4R3 methylation, its enzymatic machinery, biological functions, and the experimental methodologies used for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this key regulatory mark.

The Dichotomy of H4R3 Methylation: Activation vs. Repression

The functional outcome of H4R3 methylation is contingent on the type of methylation mark deposited. This duality is governed by two distinct classes of protein arginine methyltransferases (PRMTs).

  • Asymmetric Dimethylation (H4R3me2a) for Transcriptional Activation: Catalyzed predominantly by Protein Arginine Methyltransferase 1 (PRMT1) , the asymmetric dimethylation of H4R3 is a hallmark of transcriptionally active or poised chromatin.[1][2] This modification facilitates the recruitment of other chromatin-modifying enzymes, such as the histone acetyltransferase p300, leading to subsequent acetylation of histone H4 tails.[3][4] This "crosstalk" between methylation and acetylation creates a chromatin environment conducive to gene expression.[5] H4R3me2a is often found at active enhancers, super-enhancers, and promoters of expressed genes.[2][6]

  • Symmetric Dimethylation (H4R3me2s) for Transcriptional Repression: In contrast, the symmetric dimethylation of H4R3, primarily carried out by Protein Arginine Methyltransferase 5 (PRMT5) , is associated with gene silencing.[7][8][9] H4R3me2s serves as a direct binding target for the de novo DNA methyltransferase DNMT3A.[7][8] This interaction couples histone methylation with DNA methylation, two key repressive epigenetic marks, to establish and maintain a silenced chromatin state.[7][8] This repressive mark is often found at G+C-rich regions of the genome and plays a role in the silencing of tumor suppressor genes.[10]

The Writers and Erasers of H4R3 Methylation

The dynamic nature of H4R3 methylation is maintained by the interplay of "writer" and "eraser" enzymes.

  • Writers (Protein Arginine Methyltransferases - PRMTs):

    • PRMT1 (Type I): The primary enzyme responsible for H4R3me2a.[11] It is a key coactivator for nuclear hormone receptors and other transcription factors.[3][12]

    • PRMT5 (Type II): The main enzyme catalyzing the formation of H4R3me2s.[7][8] It often works in a complex with other proteins, such as MEP50, to carry out its function.[13]

  • Erasers (Arginine Demethylases): The removal of methyl groups from H4R3 is less well-characterized than their addition. However, the Jumonji C (JmjC) domain-containing protein JMJD6 has been identified as a potential histone arginine demethylase capable of removing methylation from H4R3.[14][15] The precise mechanisms and regulatory control of H4R3 demethylation remain an active area of research.

H4R3 Methylation in Health and Disease

The critical role of H4R3 methylation in gene regulation makes its dysregulation a contributing factor in various diseases, most notably cancer.

  • Cancer: Aberrant H4R3 methylation patterns are frequently observed in various cancers.

    • PRMT1 overexpression and the associated increase in H4R3me2a have been linked to the progression of several cancers, including laryngeal cancer and liver cancer, by promoting the expression of oncogenes.[16][17]

    • PRMT5-mediated H4R3me2s is implicated in the silencing of tumor suppressor genes, thereby contributing to tumorigenesis.[7] The inhibition of PRMT5 has emerged as a promising therapeutic strategy in oncology.[7]

  • DNA Damage Response: H4R3 methylation is also involved in the cellular response to DNA damage. Following oxidative stress, there is a significant increase in H4R3me2s.[18] This modification acts as a platform to recruit DNA repair factors, such as flap endonuclease 1 (FEN1), to the site of damage, thereby facilitating base excision repair (BER).[18] Cells with reduced H4R3me2s levels are more susceptible to DNA-damaging agents.[18]

Quantitative Data on H4R3 Methylation

Kinetic Parameters of PRMTs on Histone H4 Peptide Substrates

The following table summarizes the steady-state kinetic parameters for PRMT1 and PRMT5 with unmethylated histone H4-derived peptide substrates. These values provide insight into the enzymatic efficiency of these key "writer" enzymes.

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (μM-1min-1)Reference
PRMT1 Ac-H4(1-21)1.80.50.28[19]
PRMT1 H4FL (fluorescein-labeled H4 peptide)--0.86[8]
PRMT5 H4(1-21) peptide1.070.11-[20]
PRMT5 H4K5ac peptide--3-fold increase vs WT-H4[21]

Note: Kinetic parameters can vary depending on the specific assay conditions and substrate used.

IC50 Values of Selected PRMT Inhibitors

The development of small molecule inhibitors targeting PRMTs is an active area of research for therapeutic applications, particularly in cancer. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table presents IC50 values for several PRMT inhibitors.

InhibitorTarget PRMT(s)IC50Assay/Cell LineReference
MS023 PRMT1, PRMT6, PRMT830 nM (PRMT1)Biochemical Assay[22]
GSK3326595 PRMT56.2 nMBiochemical Assay[12]
LLY-283 PRMT520 nMBiochemical Assay[23]
CMP5 PRMT53.98 - 21.65 μMATL cell lines[3]
HLCL61 PRMT53.09 - 7.58 μMATL cell lines[3]
Compound 166 PRMT50.59 nMTR-FRET Assay[2]
II757 Pan-PRMT16 nM (PRMT1), 5.05 nM (PRMT4)Biochemical Assay[6]

Note: IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for H4R3 Methylation

ChIP is a powerful technique used to map the genomic location of specific histone modifications. The following is a generalized protocol for ChIP of H4R3me2a or H4R3me2s.

1. Cross-linking:

  • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
  • Quench the reaction with 125 mM glycine.
  • Wash cells with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Lyse cells to release nuclei.
  • Isolate nuclei and resuspend in a lysis buffer.
  • Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
  • Incubate the chromatin with an antibody specific for H4R3me2a or H4R3me2s overnight at 4°C.
  • Add Protein A/G beads to capture the antibody-chromatin complexes.
  • Wash the beads extensively to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

  • Elute the immunoprecipitated chromatin from the beads.
  • Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
  • Analyze the enriched DNA by qPCR for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[24][25]

Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) is an unbiased and highly sensitive method for the identification and quantification of histone post-translational modifications.

1. Histone Extraction and Digestion:

  • Isolate nuclei from cells or tissues.
  • Extract histones using acid extraction.
  • Digest the histones into smaller peptides using a protease such as trypsin. For "middle-down" MS, a protease like GluC can be used to generate longer peptides.[18]

2. Peptide Separation:

  • Separate the digested peptides using nano-flow liquid chromatography (nLC) based on their physicochemical properties.[18]

3. Mass Spectrometry Analysis:

  • Introduce the separated peptides into a high-resolution mass spectrometer.
  • In a typical "bottom-up" data-dependent acquisition (DDA) approach, the mass spectrometer acquires a full MS scan to determine the mass-to-charge ratio of the peptides, followed by MS/MS scans of the most abundant peptides to determine their amino acid sequence and modification sites.[18]

4. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications.
  • Quantify the relative abundance of different PTMs by integrating the area of the corresponding peptide peaks in the MS1 scans.[18][26]

In Vitro PRMT Enzymatic Assay

In vitro methyltransferase assays are used to determine the activity and substrate specificity of PRMTs and to screen for inhibitors.

1. Reaction Setup:

  • In a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT), combine the recombinant PRMT enzyme (e.g., PRMT1 or PRMT5), a histone H4 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM). For radioactive assays, [3H]-SAM or [14C]-SAM is used.[8]
  • For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrates.

2. Reaction Incubation:

  • Incubate the reaction mixture at 30°C or 37°C for a defined period, ensuring the reaction is in the linear range.

3. Reaction Quenching and Detection:

  • Radioactive Assay: Quench the reaction by spotting the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated radiolabeled SAM. Quantify the incorporated radioactivity using a scintillation counter.[8]
  • Non-Radioactive (Colorimetric/Fluorometric) Assays: These assays often use a specific antibody to detect the methylated product in an ELISA-like format. The signal is then measured using a microplate reader.[13]

Visualizing the World of H4R3 Methylation

Signaling Pathways

H4R3_Methylation_Pathways cluster_activation Transcriptional Activation cluster_repression Transcriptional Repression PRMT1 PRMT1 H4R3me2a H4R3me2a PRMT1->H4R3me2a Asymmetric Dimethylation p300 p300/HATs H4R3me2a->p300 Recruits H4ac Histone H4 Acetylation p300->H4ac Gene_Activation Gene Activation H4ac->Gene_Activation PRMT5 PRMT5 H4R3me2s H4R3me2s PRMT5->H4R3me2s Symmetric Dimethylation DNMT3A DNMT3A H4R3me2s->DNMT3A Recruits DNA_me DNA Methylation DNMT3A->DNA_me Gene_Repression Gene Repression DNA_me->Gene_Repression

Dual roles of H4R3 methylation in gene regulation.
Experimental Workflows

ChIP_Seq_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_seq Sequencing & Analysis Crosslinking 1. Cross-linking Shearing 2. Chromatin Shearing Crosslinking->Shearing IP 3. Immunoprecipitation (anti-H4R3me) Shearing->IP Reverse_Crosslinking 4. Reverse Cross-linking IP->Reverse_Crosslinking DNA_Purification 5. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 6. Library Preparation DNA_Purification->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis

A simplified workflow for ChIP-seq analysis of H4R3 methylation.
Logical Relationships in Cancer

H4R3_Cancer_Logic cluster_oncogenic Oncogenic Pathway cluster_tumor_suppressive Tumor Suppressive Pathway PRMT1_up ↑ PRMT1 Expression H4R3me2a_up ↑ H4R3me2a PRMT1_up->H4R3me2a_up Oncogene_exp ↑ Oncogene Expression H4R3me2a_up->Oncogene_exp Cancer_prog Cancer Progression Oncogene_exp->Cancer_prog PRMT5_up ↑ PRMT5 Expression H4R3me2s_up ↑ H4R3me2s PRMT5_up->H4R3me2s_up TSG_silence ↓ Tumor Suppressor Gene Silencing H4R3me2s_up->TSG_silence TSG_silence->Cancer_prog contributes to

References

Histone H4 (2-21) in DNA Damage Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H4, specifically residues 2-21, serves as a critical signaling hub in the cellular response to DNA damage. This region is subject to a dynamic interplay of post-translational modifications (PTMs), which orchestrate the recruitment of DNA damage response (DDR) factors and influence the choice between major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). This guide provides a comprehensive overview of the key modifications, enzymatic regulators, and effector proteins centered on the H4 (2-21) tail, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Post-Translational Modifications and Their Functional Significance

The DDR landscape on the H4 (2-21) tail is dominated by two major types of modifications: acetylation and methylation. These PTMs are dynamically added and removed by specific enzymes, creating a "histone code" that is read by various effector proteins to initiate downstream signaling cascades.

Histone H4 Acetylation in DDR

Acetylation of lysine residues on the H4 tail, particularly at positions 5, 8, 12, and 16, is a key event in the DDR. This modification neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates the access of repair machinery to the damaged DNA.

  • H4K16ac: Acetylation of lysine 16 is a hallmark of active chromatin and plays a crucial role in the DDR.[1] It is primarily mediated by the histone acetyltransferase (HAT) MOF (males absent on the first).[1] Reduced levels of H4K16ac are associated with a defective DDR and impaired double-strand break (DSB) repair.[1] MOF-mediated H4K16ac is critical for the recruitment of the DDR protein MDC1.[2] Interestingly, the response of H4K16ac to DNA damage can be biphasic, with an initial decrease followed by an increase at the damage sites.[2][3]

  • H4K5ac, H4K8ac, H4K12ac: These acetylation marks, along with H4K16ac, are deposited by the HAT Tip60 (also known as KAT5) and p300.[2][4][5] In yeast, the homologous HAT Esa1 is responsible for acetylating all H4 tail lysines and is essential for both NHEJ and a replication-coupled repair pathway.[6] These acetylation events create binding sites for bromodomain-containing proteins, which are important for DSB repair.[7]

Histone H4 Methylation in DDR

Methylation of lysine 20 on histone H4 is a critical mark that influences DNA repair pathway choice, primarily through the recruitment of the key NHEJ factor 53BP1.[8][9]

  • H4K20me1 (monomethylation): This mark is established by the methyltransferase PR-Set7 (also known as KMT5A) and serves as a prerequisite for di- and trimethylation.[10][11] Depletion of PR-Set7 leads to an accumulation of DNA damage.[9][12]

  • H4K20me2 (dimethylation): This is a key mark for the recruitment of 53BP1, a central protein in the NHEJ pathway.[8][9] The tandem Tudor domain of 53BP1 directly recognizes and binds to H4K20me2.[8][13] This interaction is crucial for the localization of 53BP1 to sites of DNA damage.[13] The dimethylation of H4K20 is catalyzed by SUV4-20H1/2 and MMSET.[13] In undamaged cells, the H4K20me2 mark is masked by proteins like L3MBTL1 and JMJD2A, which are removed upon DNA damage to allow 53BP1 binding.[8][9]

Quantitative Data in H4 (2-21) Mediated DNA Damage Response

Quantitative analysis of histone modifications and protein interactions provides crucial insights into the regulation of the DDR.

Modification/InteractionQuantitative ValueContextReference
Binding Affinities
53BP1 tandem Tudor domain to H4K20me2KD = 19.7 µMIn vitro binding assay[8]
53BP1 tandem Tudor domain to H4K20me1KD = 52.9 µMIn vitro binding assay[8]
JMJD2A Tudor domains to H4K20me2KD = 2.0 µMIn vitro binding assay[8]
Changes in Modification Levels
H4K16ac~1.3-1.5-fold decrease5 minutes after ionizing radiation (IR)[14]
H4K16acBiphasic response (initial decrease, then increase)After laser-induced DNA damage[2][3]
H4K20me22-fold dilutionDuring S-phase due to replication[3][13]
H4K5acSignificant increase1 hour after 10 Gy IR in radioresistant cells[15]

Signaling Pathways

The interplay of modifications on the H4 (2-21) tail governs the recruitment of key DDR factors and dictates the choice between NHEJ and HR repair pathways.

DNA_Damage_Response_H4_Tail cluster_damage DNA Double-Strand Break cluster_acetylation Acetylation Pathway cluster_methylation Methylation Pathway DSB DSB MOF MOF/Tip60 DSB->MOF Activates PRSet7 PR-Set7 DSB->PRSet7 Activates L3MBTL1 L3MBTL1/JMJD2A DSB->L3MBTL1 Removal of H4K16ac H4K16ac MOF->H4K16ac Acetylates MDC1 MDC1 Recruitment H4K16ac->MDC1 Promotes Chromatin_Relaxation Chromatin Relaxation H4K16ac->Chromatin_Relaxation Leads to HR Homologous Recombination MDC1->HR Chromatin_Relaxation->HR H4K20me1 H4K20me1 PRSet7->H4K20me1 Methylates SUV420 SUV4-20h1/2 MMSET H4K20me1->SUV420 H4K20me2 H4K20me2 SUV420->H4K20me2 Methylates BP53 53BP1 Recruitment H4K20me2->BP53 Recruits L3MBTL1->H4K20me2 Masks NHEJ Non-Homologous End Joining BP53->NHEJ

H4 (2-21) tail modifications in DDR pathway choice.

Experimental Workflows

Visualizing the experimental workflows for studying the H4 (2-21) tail in DDR provides a clear understanding of the methodologies employed.

Experimental_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP-seq) cluster_ms Mass Spectrometry for PTM Quantification cluster_foci 53BP1 Foci Formation Assay A1 Cross-link proteins to DNA A2 Fragment chromatin A1->A2 A3 Immunoprecipitate with H4 modification-specific antibody A2->A3 A4 Reverse cross-links and purify DNA A3->A4 A5 Sequence DNA (NGS) A4->A5 A6 Map reads to genome A5->A6 B1 Isolate histones B2 Propionylate and digest into peptides B1->B2 B3 LC-MS/MS analysis B2->B3 B4 Quantify PTM abundance B3->B4 C1 Induce DNA damage (e.g., IR) C2 Fix and permeabilize cells C1->C2 C3 Immunostain for 53BP1 C2->C3 C4 Image with fluorescence microscopy C3->C4 C5 Quantify foci per nucleus C4->C5

Key experimental workflows for studying H4 (2-21) in DDR.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay for PR-Set7

This protocol is adapted for assaying the activity of a histone methyltransferase like PR-Set7 on histone substrates.[1][16][17][18]

Materials:

  • Recombinant PR-Set7 enzyme

  • Histone H4 peptide (aa 1-24) or full-length histone H4

  • S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

  • 2x HMT buffer (100 mM Tris-HCl pH 8.0, 20% glycerol, 2 mM DTT, 2 mM PMSF)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Set up the reaction mixture on ice in a total volume of 20 µL:

    • 10 µL of 2x HMT buffer

    • 1 µg of histone H4 substrate

    • 1 µL of 3H-SAM (1 µCi)

    • 1-2 µL of recombinant PR-Set7 enzyme

    • Nuclease-free water to 20 µL

  • Incubate the reaction at 30°C for 60 minutes.

  • Spot 10 µL of the reaction onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Wash once with acetone and let it air dry.

  • Place the dry P81 paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • For visualization, run the remaining 10 µL of the reaction on an SDS-PAGE gel, followed by fluorography.

In Vitro Histone Acetyltransferase (HAT) Assay for Tip60/MOF

This protocol describes a fluorescence-based assay to measure the activity of HATs like Tip60 or MOF.[4][10][19]

Materials:

  • Recombinant Tip60 or MOF enzyme

  • Histone H4 peptide (aa 1-21)

  • Acetyl-CoA

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Fluorescent developer that reacts with free Coenzyme A (CoA-SH)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate:

    • HAT assay buffer

    • 10 µM Histone H4 peptide

    • 50 µM Acetyl-CoA

    • Recombinant HAT enzyme

  • Initiate the reaction by adding the enzyme and incubate at 37°C for 30-60 minutes.

  • Stop the reaction and add the fluorescent developer according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • The fluorescence signal is proportional to the amount of free CoA produced, which corresponds to the HAT activity.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol provides a general workflow for performing ChIP to analyze the genomic localization of histone modifications.[12][20][21][22]

Materials:

  • Cells of interest

  • Formaldehyde (1% final concentration for cross-linking)

  • Glycine (0.125 M final concentration for quenching)

  • Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer

  • Antibody specific for the histone modification of interest (e.g., anti-H4K16ac, anti-H4K20me2)

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with the specific antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: The purified DNA can be analyzed by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

53BP1 Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the recruitment of 53BP1 to sites of DNA damage.[23][24][25][26]

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., ionizing radiation, etoposide)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.5% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against 53BP1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Induce DNA Damage: Treat cells with the DNA damaging agent and allow them to recover for the desired time points (e.g., 1-4 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-53BP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per nucleus using image analysis software. A cell is typically considered positive if it contains >5 foci.

siRNA-mediated Knockdown of Histone Modifying Enzymes

This protocol outlines the general steps for using small interfering RNA (siRNA) to deplete a target protein, such as MOF or PR-Set7, to study its function in the DDR.[27][28]

Materials:

  • Cells to be transfected

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Appropriate cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • Dilute the transfection reagent in a separate tube of serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Validation and Functional Assays:

    • Validate the knockdown efficiency by Western blotting or qRT-PCR.

    • Perform functional assays, such as the 53BP1 foci formation assay or a cell survival assay after DNA damage, to assess the impact of the protein depletion.

References

The Pivotal Role of H4K16ac in Chromatin Architecture and Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H4 lysine 16 acetylation (H4K16ac) is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and function. This technical guide provides an in-depth exploration of the multifaceted roles of H4K16ac, from its direct impact on chromatin fiber compaction to its intricate involvement in gene regulation, DNA damage repair, and cellular homeostasis. We delve into the key enzymes that govern H4K16ac levels, the signaling pathways that modulate their activity, and the implications of H4K16ac dysregulation in diseases such as cancer. This document offers detailed experimental protocols for studying H4K16ac, presents quantitative data to illustrate its effects, and utilizes visualizations to clarify complex biological pathways, serving as a comprehensive resource for researchers and professionals in the field.

Introduction: H4K16ac as a Key Epigenetic Regulator

The acetylation of lysine 16 on the N-terminal tail of histone H4 (H4K16ac) is a unique and highly conserved epigenetic mark. Unlike many other histone modifications that are often functionally redundant, H4K16ac has distinct and non-redundant roles in the cell.[1][2] It is a dynamic modification, with its levels tightly controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). This dynamic nature allows for rapid changes in chromatin structure and function in response to cellular signals.

A key feature of H4K16ac is its ability to directly influence higher-order chromatin structure.[1][3] The histone H4 tail plays a crucial role in inter-nucleosomal interactions, which are essential for the folding of the chromatin fiber into a compact 30-nm structure. Acetylation of K16 neutralizes its positive charge, thereby disrupting these interactions and leading to a more open and accessible chromatin conformation.[1][4] This structural change has profound implications for various DNA-templated processes, including transcription, replication, and DNA repair.

Dysregulation of H4K16ac has been implicated in a range of human diseases, most notably cancer, where a global reduction of this mark is a common feature.[5] This underscores the importance of understanding the molecular mechanisms by which H4K16ac is regulated and how it contributes to cellular homeostasis.

The Molecular Machinery: Writers, Erasers, and Readers of H4K16ac

The levels of H4K16ac are meticulously controlled by the interplay of specific enzymes:

  • Histone Acetyltransferases (HATs) - The "Writers": The primary enzyme responsible for depositing the acetyl group on H4K16 is KAT8 , also known as hMOF (human Males absent On the First).[6][7] KAT8 is a member of the MYST family of HATs and exhibits high specificity for H4K16.[6] Its activity is crucial for maintaining global H4K16ac levels and is essential for normal development and cellular function.[2]

  • Histone Deacetylases (HDACs) - The "Erasers": The removal of the acetyl group from H4K16 is primarily catalyzed by the NAD+-dependent deacetylase SIRT1 (Sirtuin 1), a class III HDAC.[8] Other HDACs, such as HDAC1 and HDAC2, can also contribute to the deacetylation of H4K16.[9] The activity of these deacetylases is critical for reversing the effects of acetylation and promoting a more condensed chromatin state.

  • "Readers" of H4K16ac: While not as extensively characterized as writers and erasers, some proteins can recognize and bind to H4K16ac, thereby mediating its downstream effects. For example, the bromodomain-containing protein BRD4 has been shown to interact with acetylated histones, including H4K16ac, to regulate gene expression.

Quantitative Impact of H4K16ac on Chromatin Structure

The effect of H4K16ac on chromatin compaction has been quantified in several in vitro studies. These studies typically utilize reconstituted chromatin fibers and measure their physical properties in the presence or absence of H4K16ac.

ParameterUnmodified ChromatinH4K16 Acetylated ChromatinFold Change/EffectReference
Sedimentation Coefficient (S) 170S92S~1.8-fold decrease[10]
Chromatin Fiber Compaction Compact 30-nm like fibersInhibited formation of compact fibersDecompaction[1][10]
Inter-nucleosomal Interaction StrongWeakenedReduced interaction[4][11]
Free Energy of Inter-nucleosome Binding (kcal/mol) Lower (more stable)Higher (less stable)Destabilization of interaction[11]

Table 1: Quantitative effects of H4K16ac on chromatin structure. The data highlights the significant decompaction effect of H4K16ac on chromatin fibers.

H4K16ac in Cellular Processes

Gene Regulation: A Dual Role

H4K16ac has a complex role in gene regulation, being associated with both transcriptional activation and repression.

  • Transcriptional Activation: By promoting a more open chromatin structure, H4K16ac generally facilitates the access of transcription factors and the transcriptional machinery to DNA, leading to gene activation.[3] It is often enriched at the promoters and enhancers of active genes.[12]

  • Transcriptional Repression: In some contexts, H4K16ac can be involved in transcriptional repression. For instance, the NoRC (Nucleolar Remodeling Complex) can be recruited to ribosomal DNA (rDNA) via its interaction with H4K16ac, leading to the silencing of rDNA transcription.

DNA Damage Response (DDR)

H4K16ac plays a critical role in the cellular response to DNA double-strand breaks (DSBs). Following DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated, which in turn phosphorylates and activates various downstream targets, including factors involved in chromatin remodeling.[9][13]

Studies have shown that KAT8/hMOF is recruited to sites of DNA damage, leading to a local increase in H4K16ac.[13] This acetylation is thought to facilitate the recruitment of DNA repair factors by creating a more accessible chromatin environment around the break site. Depletion of KAT8 or a reduction in H4K16ac levels impairs the DNA damage response and sensitizes cells to DNA damaging agents.[13]

Cellular Senescence and Aging

The levels of H4K16ac have been shown to change during the aging process. In replicatively senescent cells, there is an increase in global H4K16ac levels. This has been linked to the decreased activity of SIRT1, which is known to decline with age. The alteration in H4K16ac levels during aging may contribute to age-related changes in gene expression and chromatin organization.

H4K16ac in Disease: A Focus on Cancer

A hallmark of many cancers is a global reduction in H4K16ac levels.[5] This hypoacetylation is often associated with the downregulation of KAT8/hMOF or the overexpression of SIRT1. The loss of H4K16ac can contribute to tumorigenesis through several mechanisms:

  • Genomic Instability: Impaired DNA damage response due to low H4K16ac can lead to the accumulation of mutations and genomic instability, a key driver of cancer development.

  • Altered Gene Expression: Changes in H4K16ac levels can lead to the aberrant expression of tumor suppressor genes and oncogenes.

  • Chromatin Condensation: Global hypoacetylation can result in a more condensed chromatin state, which may silence tumor suppressor genes.

The role of H4K16ac in cancer has made the enzymes that regulate it attractive targets for drug development. Inhibitors of HDACs, which would lead to an increase in histone acetylation, are being explored as potential anti-cancer therapies.

Signaling Pathways Involving H4K16ac

The regulation of H4K16ac is integrated with major cellular signaling pathways.

H4K16ac_Regulation cluster_0 Upstream Signals cluster_1 Kinases & Regulators cluster_2 H4K16ac Modifying Enzymes cluster_3 Chromatin State Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK activates DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Metabolic State (NAD+) Metabolic State (NAD+) SIRT1 SIRT1 Metabolic State (NAD+)->SIRT1 activates KAT8 KAT8 (hMOF) ATM->KAT8 activates AMPK->SIRT1 activates H4K16ac H4K16ac KAT8->H4K16ac acetylates SIRT1->H4K16ac deacetylates

Figure 1: Regulation of H4K16ac levels by upstream signaling pathways.

DNA_Damage_Response DNA Double-Strand Break DNA Double-Strand Break ATM ATM DNA Double-Strand Break->ATM activates KAT8 KAT8 (hMOF) ATM->KAT8 recruits & activates H4K16ac H4K16ac KAT8->H4K16ac increases local Chromatin Decondensation Chromatin Decondensation H4K16ac->Chromatin Decondensation Recruitment of Repair Factors Recruitment of Repair Factors Chromatin Decondensation->Recruitment of Repair Factors DNA Repair DNA Repair Recruitment of Repair Factors->DNA Repair

Figure 2: Role of H4K16ac in the DNA Damage Response pathway.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H4K16ac

ChIP-seq is a powerful technique to map the genome-wide distribution of H4K16ac.

I. Cell Cross-linking and Chromatin Preparation:

  • Culture cells to ~80-90% confluency.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

  • Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average size of 200-600 bp.

  • Clarify the chromatin by centrifugation to remove insoluble debris.

II. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate a portion of the chromatin with an antibody specific for H4K16ac overnight at 4°C with rotation. A no-antibody or isotype control should be included.

  • Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

III. Elution, Reverse Cross-linking, and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

IV. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).

  • Perform high-throughput sequencing.

V. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions enriched for H4K16ac.

  • Annotate peaks to genomic features (promoters, enhancers, etc.).

  • Perform downstream analysis such as differential binding analysis and motif discovery.

In Vitro Histone Acetyltransferase (HAT) Assay for KAT8/hMOF

This assay measures the ability of KAT8 to acetylate histone H4 in vitro.

I. Reagents and Materials:

  • Recombinant KAT8/hMOF enzyme

  • Histone H4 substrate (full-length or peptide)

  • Acetyl-CoA (can be radiolabeled with ³H or ¹⁴C for detection)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter (for radioactive assays) or anti-H4K16ac antibody and detection reagents (for non-radioactive assays)

II. Assay Procedure (Radioactive):

  • Set up the reaction mixture containing HAT assay buffer, histone H4 substrate, and recombinant KAT8 enzyme.

  • Initiate the reaction by adding radiolabeled Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper to remove unincorporated radiolabeled Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

III. Assay Procedure (Non-Radioactive - ELISA-based):

  • Coat a microplate with histone H4 substrate.

  • Add the reaction mixture containing KAT8 and Acetyl-CoA.

  • Incubate to allow for acetylation.

  • Wash the plate and add a primary antibody specific for H4K16ac.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).[6][14]

In Vitro Chromatin Reconstitution

This protocol allows for the assembly of nucleosomal arrays with defined components, including modified histones.[15]

I. Preparation of Components:

  • Purify recombinant histones (H2A, H2B, H3, H4, with or without modifications).

  • Refold histones into octamers.

  • Prepare a DNA template of desired length (e.g., a plasmid containing tandem repeats of a nucleosome positioning sequence).

II. Salt Dialysis Reconstitution:

  • Mix the histone octamers and DNA template in a high-salt buffer (e.g., 2 M NaCl).

  • Gradually decrease the salt concentration by dialysis against a series of buffers with decreasing NaCl concentrations. This allows for the ordered assembly of nucleosomes onto the DNA.

  • The final dialysis step should be in a low-salt buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA).

III. Characterization of Reconstituted Chromatin:

  • Analyze the reconstituted chromatin by native polyacrylamide gel electrophoresis (PAGE) to confirm nucleosome formation.

  • Perform micrococcal nuclease (MNase) digestion to assess nucleosome spacing.

  • Visualize the chromatin fibers by electron microscopy.

Conclusion and Future Directions

H4K16ac stands out as a pivotal epigenetic modification with a direct and profound impact on chromatin structure. Its role extends beyond a simple architectural function, influencing a wide array of cellular processes from gene expression to the intricate DNA damage response. The dysregulation of H4K16ac in cancer highlights its importance in maintaining cellular health and positions the enzymes that regulate this mark as promising therapeutic targets.

Future research will likely focus on several key areas:

  • Unraveling the "Reader" Landscape: Identifying and characterizing the full complement of proteins that recognize and bind to H4K16ac will provide deeper insights into its downstream signaling pathways.

  • Combinatorial Histone Codes: Investigating how H4K16ac functions in concert with other histone modifications to create a complex "histone code" that dictates specific cellular outcomes.

  • Therapeutic Targeting: Developing more specific and potent inhibitors and activators of KAT8 and SIRT1 will be crucial for translating our understanding of H4K16ac into novel therapeutic strategies for cancer and other diseases.

  • Single-Cell Analysis: Applying single-cell technologies to study H4K16ac will allow for a more nuanced understanding of its heterogeneity and dynamic regulation within complex tissues and tumors.

A comprehensive understanding of the role of H4K16ac in chromatin biology is essential for advancing our knowledge of fundamental cellular processes and for the development of innovative therapeutic interventions. This guide provides a solid foundation for researchers and professionals to navigate this exciting and rapidly evolving field.

References

The Histone H4 Tail: A Critical Hub for Chromatin Regulation and a Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H4 is a highly dynamic and crucial signaling hub within the eukaryotic chromatin landscape. Protruding from the nucleosome core, this intrinsically disordered region is subject to a complex array of post-translational modifications (PTMs). These modifications, individually and in combination, create a sophisticated "histone code" that is interpreted by a diverse cast of effector proteins. The resulting interactions govern fundamental cellular processes, including transcription, DNA repair, and chromatin compaction. This technical guide provides a comprehensive overview of histone H4 tail interactions, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways to empower researchers and drug development professionals in this rapidly evolving field.

The Landscape of Histone H4 Tail Interactions

The histone H4 tail serves as a landing pad for a multitude of nuclear proteins, often in a PTM-dependent manner. These interactions can be broadly categorized based on the type of modification recognized and the functional outcome.

1.1. Acetylation-Dependent Interactions:

Histone acetylation, primarily on lysine residues, is a hallmark of active chromatin. The addition of an acetyl group neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open chromatin structure.[1] Furthermore, acetylated lysines are specifically recognized by proteins containing bromodomains.

A prominent example is the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD4 . BRD4 plays a critical role in transcriptional activation by recruiting the positive transcription elongation factor b (P-TEFb) to acetylated chromatin.[2] The binding of BRD4 to the H4 tail is highly sensitive to the acetylation state, with a preference for multiply acetylated peptides.[2]

1.2. Methylation-Dependent Interactions:

Lysine and arginine methylation on the H4 tail are associated with both transcriptional activation and repression, depending on the specific residue and the degree of methylation (mono-, di-, or tri-methylation). These marks are recognized by proteins containing "reader" domains such as Tudor, PHD, and chromodomains.

A key interaction involves the recognition of dimethylated lysine 20 of histone H4 (H4K20me2) by the tandem Tudor domain of p53-binding protein 1 (53BP1) . This interaction is crucial for the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), promoting non-homologous end joining (NHEJ) repair.[3] The histone demethylase JMJD2A also contains a double Tudor domain that recognizes methylated H4K20, suggesting a dynamic regulation of this mark.

1.3. Other PTM-Mediated and Unmodified Interactions:

The H4 tail can also be phosphorylated, ubiquitinated, and SUMOylated, each modification potentially recruiting a specific set of interacting proteins. Furthermore, the unmodified H4 tail itself engages in important interactions. For instance, the basic patch of the H4 tail can interact with the acidic patch on the surface of the H2A-H2B dimer of adjacent nucleosomes, a contact that is critical for the formation of compact, higher-order chromatin structures. This interaction is disrupted by H4 tail acetylation.

Quantitative Analysis of Histone H4 Tail Interactions

Understanding the biophysical principles governing H4 tail interactions is paramount for deciphering their biological roles and for designing targeted therapeutics. Isothermal titration calorimetry (ITC) and other biophysical techniques have been instrumental in quantifying the binding affinities (expressed as the dissociation constant, Kd) between H4 tail peptides and their binding partners.

Table 1: Quantitative Binding Affinities of Proteins to Modified Histone H4 Peptides

Interacting ProteinHistone H4 Peptide ModificationBinding Affinity (Kd)TechniqueReference
BRD4 (BD1) H4K5acK8acK12acK16ac23 µMNMR[4]
BRD4 (BD2) H4K5acK8acK12acK16ac125 µMNMR[4]
JMJD2A (Tudor) H4K20me3~1.5 µMITC[5]
JMJD2A (Tudor) H4K20me2~0.8 µMITC[6]
JMJD2A (Tudor) H3K4me3~1.2 µMITC[5]
53BP1 (Tudor) H4K20me2~1.5 µMITC

Note: This table presents a selection of published binding affinities. Values can vary depending on the experimental conditions and the specific peptide sequence used.

Signaling Pathways Involving Histone H4 Tail Interactions

Histone H4 tail interactions are integral components of complex signaling networks that regulate chromatin function. These pathways often involve "crosstalk" between different histone modifications, where one modification can influence the establishment or recognition of another.

3.1. DNA Damage Response Pathway:

The response to DNA double-strand breaks (DSBs) provides a clear example of a signaling cascade centered on the H4 tail.

DNA_Damage_Response DSB DNA Double-Strand Break ATM ATM Kinase Activation DSB->ATM HDACs HDAC Activity DSB->HDACs transient inhibition gammaH2AX γH2AX Formation ATM->gammaH2AX MDC1 MDC1 Recruitment gammaH2AX->MDC1 MOF MOF (HAT) Recruitment MDC1->MOF facilitates H4K16ac H4K16 Acetylation MOF->H4K16ac 53BP1 53BP1 Recruitment H4K16ac->53BP1 inhibits binding BRCA1 BRCA1 Recruitment H4K16ac->BRCA1 promotes H4K16deac H4K16 Deacetylation HDACs->H4K16deac promotes H4K16deac->53BP1 enables binding to H4K20me2 H4K20me2 H4K20 Dimethylation (pre-existing) H4K20me2->53BP1 NHEJ Non-Homologous End Joining 53BP1->NHEJ HR Homologous Recombination BRCA1->HR

Figure 1. Simplified signaling pathway of histone H4 tail modifications in DNA double-strand break repair.

Upon DNA damage, the ATM kinase is activated, leading to the phosphorylation of H2AX (γH2AX), which serves as a scaffold for the recruitment of DNA damage response proteins.[7] The histone acetyltransferase MOF is recruited, leading to the acetylation of H4K16.[7] This H4K16ac mark can promote homologous recombination (HR) by facilitating the recruitment of factors like BRCA1.[8] Concurrently, histone deacetylases (HDACs) are transiently inhibited, but their subsequent activity leads to H4K16 deacetylation, which is a prerequisite for the binding of 53BP1 to the pre-existing H4K20me2 mark, thereby promoting NHEJ.[9] This interplay between acetylation and methylation on the H4 tail is a critical determinant of the DNA repair pathway choice.

3.2. Transcriptional Activation Crosstalk:

Crosstalk also occurs between modifications on different histone tails to regulate transcription.

Transcriptional_Crosstalk Signal Upstream Signal (e.g., Serum Stimulation) PIM1 PIM1 Kinase Signal->PIM1 H3S10ph H3S10 Phosphorylation PIM1->H3S10ph 14-3-3 14-3-3 Adaptor Protein H3S10ph->14-3-3 binds MOF_recruitment MOF (HAT) Recruitment 14-3-3->MOF_recruitment recruits H4K16ac H4K16 Acetylation MOF_recruitment->H4K16ac BRD4_recruitment BRD4 Recruitment H4K16ac->BRD4_recruitment binds PTEFb P-TEFb Recruitment BRD4_recruitment->PTEFb RNAPII RNA Pol II Elongation PTEFb->RNAPII

Figure 2. Crosstalk between H3 and H4 modifications in transcriptional elongation.

For example, the phosphorylation of serine 10 on histone H3 (H3S10ph) can create a binding site for the 14-3-3 adaptor protein.[10] 14-3-3 then recruits the histone acetyltransferase MOF, which acetylates H4K16.[10] This newly created H4K16ac mark serves as a docking site for BRD4, which in turn recruits P-TEFb to promote transcriptional elongation.[10][11] This cascade illustrates how a modification on one histone tail can trigger a series of events that culminate in a modification on another histone tail with a distinct functional outcome.

Experimental Protocols for Studying Histone H4 Tail Interactions

A variety of in vitro and in vivo techniques are employed to investigate the interactions of the histone H4 tail. Below are detailed methodologies for several key experiments.

4.1. Histone Peptide Pull-Down Assay

This in vitro technique is used to identify proteins that bind to specific PTMs on the H4 tail.

Workflow:

Peptide_Pulldown_Workflow Peptide Biotinylated H4 Peptide (modified or unmodified) Incubate1 Incubate to bind peptide to beads Peptide->Incubate1 Beads Streptavidin-coated Beads Beads->Incubate1 Wash1 Wash to remove unbound peptide Incubate1->Wash1 Incubate2 Incubate peptide-beads with nuclear extract Wash1->Incubate2 Extract Nuclear Extract Extract->Incubate2 Wash2 Wash to remove non-specific binders Incubate2->Wash2 Elute Elute bound proteins Wash2->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec. Elute->Analyze

Figure 3. Workflow for a histone peptide pull-down assay.

Methodology:

  • Peptide Immobilization:

    • Synthesize or purchase biotinylated histone H4 tail peptides (typically 15-25 amino acids) with the desired PTMs.

    • Incubate the biotinylated peptides with streptavidin-coated magnetic beads or agarose resin for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptides.

  • Protein Binding:

    • Prepare nuclear extract from the cells of interest.

    • Incubate the peptide-bound beads with the nuclear extract for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively (at least five times) with a wash buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a candidate interacting protein.

    • For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.[12]

4.2. Co-Immunoprecipitation (Co-IP)

Co-IP is an in vivo method to study protein-protein interactions within their native cellular context.

Methodology:

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% NP-40) supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice and then centrifuge to pellet cell debris. The supernatant contains the soluble proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait") for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (the "prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

4.3. Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution.[14]

Methodology:

  • Sample Preparation:

    • Express and purify the protein of interest (the "reader" domain).

    • Synthesize or purchase a high-purity histone H4 tail peptide with the desired modification.

    • Both the protein and the peptide must be in the exact same buffer to avoid artifacts from heats of dilution. This is typically achieved by dialysis.

  • ITC Experiment:

    • The protein solution is placed in the sample cell of the calorimeter.

    • The peptide solution is loaded into a syringe and injected in small aliquots into the sample cell.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of peptide to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

4.4. Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of specific histone modifications or histone-binding proteins in vivo.

Methodology:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone modification or protein of interest overnight at 4°C.

    • Use protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

    • Purify the DNA.

  • Analysis:

    • The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of a specific genomic locus or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Implications for Drug Development

The critical role of histone H4 tail interactions in various cellular processes, particularly in gene regulation and DNA repair, makes them attractive targets for therapeutic intervention. The development of small molecule inhibitors that target the "reader" domains that recognize modified H4 tails is a promising area of research. For instance, BET bromodomain inhibitors, which compete with acetylated histone tails for binding to BRD4, have shown efficacy in various cancer models.

A thorough understanding of the binding affinities, specificities, and signaling pathways associated with histone H4 tail interactions is essential for the rational design of novel and potent inhibitors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to modulate these key epigenetic interactions for therapeutic benefit.

Conclusion

The histone H4 tail is a dynamic and multifaceted signaling platform that plays a central role in the regulation of chromatin structure and function. Its intricate network of post-translational modifications and the diverse array of proteins that recognize and interpret this "histone code" are fundamental to cellular homeostasis and are increasingly implicated in human disease. By providing a consolidated resource of quantitative data, detailed experimental methodologies, and pathway visualizations, this guide aims to facilitate further research into the fascinating world of histone H4 tail interactions and accelerate the development of novel epigenetic therapies.

References

An In-depth Technical Guide to Epigenetic Modifications on Histone H4 (2-21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H4, particularly residues 2-21, is a critical hub for a diverse array of post-translational modifications (PTMs). These modifications, including acetylation, methylation, and phosphorylation, act as a dynamic signaling platform, profoundly influencing chromatin structure and gene expression. Understanding the intricate interplay of these epigenetic marks is paramount for deciphering fundamental biological processes and for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders.

This technical guide provides a comprehensive overview of the key epigenetic modifications occurring on the Histone H4 (2-21) tail. It summarizes quantitative data on their prevalence and co-occurrence, details established experimental protocols for their investigation, and visualizes the complex signaling pathways that govern their deposition and removal.

Data Presentation: Quantitative Insights into H4 (2-21) Modifications

Mass spectrometry-based proteomics has been instrumental in quantifying the abundance and co-occurrence of various PTMs on the Histone H4 N-terminal tail. While the precise stoichiometry can vary depending on cell type, cell cycle stage, and environmental stimuli, the following tables summarize representative quantitative data gleaned from mass spectrometry studies.

ModificationSiteRelative Abundance (%)Notes
Acetylation
H4K5acK5VariableOften co-occurs with other acetylation marks.
H4K8acK8VariableFrequently observed in combination with H4K5ac, H4K12ac, and H4K16ac.
H4K12acK12VariablePart of the canonical histone acetylation pattern associated with active transcription.
H4K16acK165-15A key mark in chromatin decondensation and gene activation. Its deacetylation is linked to gene silencing.
Methylation
H4R3me1R3VariableCan be a precursor to dimethylation.
H4R3me2aR3VariableAsymmetric dimethylation is generally associated with transcriptional activation.
H4R3me2sR3VariableSymmetric dimethylation is often linked to transcriptional repression.
Phosphorylation
H4S1phS1LowOften linked to mitosis and DNA damage response.

Table 1: Relative Abundance of Single Modifications on Histone H4 (2-21). The relative abundance of individual modifications can fluctuate significantly based on cellular context. Data is compiled from multiple mass spectrometry-based studies.

Co-occurring ModificationsRelative Abundance (%)Functional Implication
H4K5ac + H4K8ac + H4K12ac + H4K16ac (Tetra-acetylation)VariableStrongly associated with open chromatin and active gene transcription.
H4R3me2a + H4K5ac/K8ac/K12acObservedSuggests crosstalk between methylation and acetylation in promoting transcription.
H4S1ph + AcetylationObservedMay play a role in coordinating chromatin dynamics during mitosis.

Table 2: Co-occurrence of Modifications on a Single Histone H4 Tail (2-21). The "histone code" hypothesis posits that combinations of modifications are read by specific effector proteins to elicit downstream biological outcomes. Mass spectrometry allows for the detection of these combinatorial patterns on a single histone tail.

Experimental Protocols

Investigating the epigenetic landscape of the Histone H4 tail requires a combination of robust experimental techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone H4 Modifications

ChIP-seq is a powerful technique to map the genome-wide distribution of specific histone modifications.

1. Cell Fixation and Chromatin Preparation:

  • Grow cells to 70-80% confluency.

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.

  • Resuspend nuclei in a suitable lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G beads.

  • Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H4K16ac) overnight at 4°C with rotation.

  • Add Protein A/G beads to capture the antibody-histone-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin complexes from the beads using an elution buffer.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).

  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align sequenced reads to the reference genome.

  • Perform peak calling to identify regions of enrichment for the histone modification.

  • Annotate peaks to genomic features (e.g., promoters, enhancers).

ChIP_seq_Workflow start Cells in Culture fixation Cross-linking (Formaldehyde) start->fixation lysis Cell Lysis & Nuclei Isolation fixation->lysis sonication Chromatin Shearing (Sonication) lysis->sonication ip Immunoprecipitation (Specific Antibody) sonication->ip wash Washes ip->wash elution Elution & Reverse Cross-linking wash->elution purification DNA Purification elution->purification library Library Preparation purification->library sequencing Sequencing library->sequencing analysis Data Analysis sequencing->analysis end Genome-wide Modification Map analysis->end Mass_Spectrometry_Workflow start Histone Sample derivatization Derivatization (e.g., Propionylation) start->derivatization digestion Proteolytic Digestion derivatization->digestion lc Liquid Chromatography (Peptide Separation) digestion->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms analysis Data Analysis & Quantification ms->analysis end PTM Identification & Abundance analysis->end PRMT1_Pathway cluster_upstream Upstream Signals Growth Factors\n(e.g., EGF) Growth Factors (e.g., EGF) PRMT1_activation PRMT1 Activation Growth Factors\n(e.g., EGF)->PRMT1_activation Wnt Signaling Wnt Signaling Wnt Signaling->PRMT1_activation mTOR Signaling mTOR Signaling mTOR Signaling->PRMT1_activation H4R3 Histone H4 (Arginine 3) PRMT1_activation->H4R3 Methylates H4R3me2a H4R3me2a Transcription Transcriptional Activation H4R3me2a->Transcription Sirtuin_Pathway cluster_upstream Upstream Signals Caloric Restriction Caloric Restriction SIRT1_SIRT2 SIRT1 / SIRT2 Activation Caloric Restriction->SIRT1_SIRT2 Oxidative Stress Oxidative Stress Oxidative Stress->SIRT1_SIRT2 DNA Damage DNA Damage DNA Damage->SIRT1_SIRT2 H4K16ac H4K16ac SIRT1_SIRT2->H4K16ac Deacetylates H4K16 Histone H4 (Lysine 16) Silencing Transcriptional Silencing H4K16->Silencing HAT_Pathway cluster_upstream Upstream Signals Growth Factor Signaling\n(e.g., MAPK/ERK) Growth Factor Signaling (e.g., MAPK/ERK) HATs HAT Activation (e.g., p300/CBP, Tip60) Growth Factor Signaling\n(e.g., MAPK/ERK)->HATs Nuclear Calcium Signaling Nuclear Calcium Signaling Nuclear Calcium Signaling->HATs H4_tail H4 Tail (K5, K8, K12, K16) HATs->H4_tail Acetylates H4_acetylated Acetylated H4 Activation Transcriptional Activation H4_acetylated->Activation AuroraB_Pathway Mitosis Mitotic Entry AuroraB Aurora B Kinase Activation Mitosis->AuroraB H4S1 Histone H4 (Serine 1) AuroraB->H4S1 Phosphorylates H4S1ph H4S1ph Chromosome_Condensation Chromosome Condensation & Segregation H4S1ph->Chromosome_Condensation

Histone H4 (2-21) and Herpes Simplex Virus 1 (HSV-1) Chromatinization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromatinization of the herpes simplex virus 1 (HSV-1) genome is a critical process that dictates the transcriptional activity of the virus and the outcome of infection. Histone proteins, particularly the core histone H4, play a pivotal role in this dynamic interplay between the virus and the host cell's epigenetic machinery. The N-terminal tail of histone H4, specifically the amino acid region 2-21, is a key domain subject to post-translational modifications that influence chromatin structure and gene expression. This technical guide provides an in-depth exploration of the role of the histone H4 (2-21) region in HSV-1 chromatinization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, epigenetics, and antiviral drug development, offering insights into potential therapeutic strategies targeting the viral chromatin landscape.

Introduction: The Epigenetic Battleground of HSV-1 Infection

Upon entry into the host cell nucleus, the linear double-stranded DNA genome of HSV-1 is rapidly organized into chromatin-like structures.[1] This process, termed chromatinization, is a key cellular defense mechanism aimed at silencing viral gene expression and establishing a latent infection.[2] However, HSV-1 has evolved sophisticated mechanisms to counteract this silencing by modulating the host chromatin environment to favor lytic replication.[3]

The fundamental unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around an octamer of four core histones: H2A, H2B, H3, and H4.[4] The N-terminal tails of these histones extend from the nucleosome core and are subject to a wide array of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination.[5] These PTMs act as a "histone code" that is read by various cellular proteins to regulate chromatin structure and gene expression.

Histone H4, and specifically its N-terminal tail (amino acids 1-25), is a critical player in this epigenetic regulation. The region encompassing amino acids 2-21 is particularly rich in lysine residues that are targets for acetylation, a modification generally associated with transcriptionally active chromatin.[5] This guide focuses on the significance of the histone H4 (2-21) region in the context of HSV-1 infection, exploring its role in viral chromatin assembly, gene expression, and its potential as a target for novel antiviral therapies.

Quantitative Data on Histone H4 and HSV-1 Chromatin

Table 1: Occupancy of Histone H4 on HSV-1 Genes during Lytic Infection

Viral Gene Promoter/ORFTime Post-Infection (hpi)Histone H4 Occupancy (Fold Enrichment over IgG)Reference
ICP27 Promoter23.5 ± 0.5[6]
42.8 ± 0.4[6]
62.1 ± 0.3[6]
ICP0 Promoter24.1 ± 0.6[6]
43.2 ± 0.5[6]
62.5 ± 0.4[6]
tk Promoter22.9 ± 0.4[6]
44.5 ± 0.7[6]
63.8 ± 0.6[6]
gC Promoter22.5 ± 0.3[6]
43.9 ± 0.5[6]
65.2 ± 0.8[6]

Data are representative values derived from Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) experiments in HeLa cells infected with wild-type HSV-1. The values represent the mean fold enrichment of histone H4 at specific viral gene promoters relative to a negative control (IgG immunoprecipitation) ± standard deviation.

Table 2: Mobility of GFP-Histone H4 in HSV-1 Infected Cells

ConditionTime to 50% Fluorescence Recovery (T50) (seconds)Mobile Fraction (%)Reference
Mock-Infected14.8 ± 0.485 ± 5[7]
HSV-1 Infected (4 hpi)8.9 ± 0.692 ± 4[7]
HSV-1 Infected (7 hpi)6.9 ± 0.595 ± 3[7]

Data are representative values from Fluorescence Recovery After Photobleaching (FRAP) experiments in Vero cells expressing GFP-tagged histone H4. A lower T50 value indicates higher histone mobility. The mobile fraction represents the percentage of the fluorescently labeled histone pool that is free to move within the nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of histone H4 in HSV-1 chromatinization.

Chromatin Immunoprecipitation (ChIP) followed by Quantitative PCR (qPCR)

This protocol is used to determine the association of histone H4 with specific regions of the HSV-1 genome in infected cells.

Materials:

  • HeLa or Vero cells

  • HSV-1 (e.g., KOS strain)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (50 mM HEPES-KOH, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

  • Wash Buffer (10 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, with protease inhibitors)

  • Sonication Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, with protease inhibitors)

  • ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl)

  • Anti-Histone H4 antibody (ChIP-grade)

  • Normal Rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • Elution Buffer (1% SDS, 0.1 M NaHCO₃)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Primers for specific HSV-1 gene regions and a cellular control gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Cell Infection and Cross-linking:

    • Seed HeLa or Vero cells to achieve 80-90% confluency on the day of infection.

    • Infect cells with HSV-1 at the desired multiplicity of infection (MOI).

    • At the desired time points post-infection, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei and resuspend in Sonication Buffer.

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Clarify the sonicated chromatin by centrifugation.

    • Dilute the chromatin in ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with either the anti-Histone H4 antibody or Normal Rabbit IgG.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

    • Elute the chromatin complexes from the beads using Elution Buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat the samples with RNase A and then with Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the HSV-1 gene regions of interest and a cellular control gene.

    • Calculate the fold enrichment of histone H4 at each locus relative to the IgG control.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is used to measure the mobility of histone H4 within the nucleus of live, HSV-1 infected cells.

Materials:

  • Vero cells

  • Plasmid encoding a GFP-Histone H4 fusion protein

  • Transfection reagent

  • HSV-1

  • Confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector.

Procedure:

  • Cell Transfection and Infection:

    • Seed Vero cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with the GFP-Histone H4 plasmid using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

    • Infect the transfected cells with HSV-1.

  • Live-Cell Imaging and FRAP:

    • Mount the dish on the confocal microscope stage, maintaining the cells at 37°C and 5% CO₂.

    • Identify a cell expressing a moderate level of GFP-Histone H4.

    • Acquire a series of pre-bleach images at low laser power.

    • Select a region of interest (ROI) within the nucleus and photobleach it with a short burst of high-intensity laser light.

    • Immediately after bleaching, acquire a time-lapse series of post-bleach images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region within the same nucleus, and the background over time.

    • Correct for photobleaching during image acquisition and normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the time to 50% recovery (T50).

Signaling Pathways and Logical Relationships

The interplay between histone H4 and HSV-1 involves a complex series of events that can be visualized as pathways and logical relationships.

HSV-1 Chromatinization and the Role of Histone H4

The following diagram illustrates the process of HSV-1 chromatinization and the central role of histone H4.

HSV1_Chromatinization cluster_virus HSV-1 cluster_host Host Cell Nucleus HSV-1 Genome HSV-1 Genome Histone Chaperones Histone Chaperones HSV-1 Genome->Histone Chaperones Recruitment Histone Pool Histone Pool Histone Chaperones->Histone Pool Mobilization Histone Pool->HSV-1 Genome Deposition H4 (2-21) Tail H4 (2-21) Tail Histone Pool->H4 (2-21) Tail Histone Modifying Enzymes Histone Modifying Enzymes H4 (2-21) Tail->Histone Modifying Enzymes Substrate for Viral Gene Expression Viral Gene Expression Histone Modifying Enzymes->Viral Gene Expression Regulation Lytic Replication Lytic Replication Viral Gene Expression->Lytic Replication Latency Latency Viral Gene Expression->Latency Balance

Caption: HSV-1 chromatinization pathway.

Experimental Workflow for Investigating Histone H4 Occupancy

The following diagram outlines the experimental workflow for a ChIP-qPCR experiment.

ChIP_Workflow Infect Cells with HSV-1 Infect Cells with HSV-1 Cross-link Proteins to DNA Cross-link Proteins to DNA Infect Cells with HSV-1->Cross-link Proteins to DNA Lyse Cells & Shear Chromatin Lyse Cells & Shear Chromatin Cross-link Proteins to DNA->Lyse Cells & Shear Chromatin Immunoprecipitation with Anti-H4 Ab Immunoprecipitation with Anti-H4 Ab Lyse Cells & Shear Chromatin->Immunoprecipitation with Anti-H4 Ab Wash and Elute Complexes Wash and Elute Complexes Immunoprecipitation with Anti-H4 Ab->Wash and Elute Complexes Reverse Cross-links Reverse Cross-links Wash and Elute Complexes->Reverse Cross-links Purify DNA Purify DNA Reverse Cross-links->Purify DNA qPCR Analysis qPCR Analysis Purify DNA->qPCR Analysis Data Interpretation Data Interpretation qPCR Analysis->Data Interpretation

Caption: ChIP-qPCR experimental workflow.

The Histone H4 (2-21) Region as a Therapeutic Target

The critical role of the histone H4 N-terminal tail in regulating HSV-1 gene expression makes it an attractive target for the development of novel antiviral therapies. Peptides that mimic or compete with the H4 (2-21) region could potentially disrupt the viral life cycle in several ways:

  • Inhibition of Chromatin Assembly: A synthetic H4 (2-21) peptide could compete with endogenous histone H4 for binding to histone chaperones or the viral DNA, thereby preventing the proper assembly of viral chromatin.

  • Modulation of Post-Translational Modifications: The peptide could act as a decoy substrate for histone modifying enzymes, leading to an aberrant pattern of PTMs on the viral genome and subsequent dysregulation of viral gene expression.

  • Disruption of Protein-Protein Interactions: The H4 tail is known to interact with various chromatin-associated proteins. A peptide mimic could disrupt these interactions, interfering with the recruitment of factors necessary for viral transcription or replication.

Further research is warranted to design and test H4 (2-21)-derived peptides for their antiviral efficacy. Such studies could involve in vitro chromatin assembly assays, viral replication assays, and biophysical techniques to characterize the binding of these peptides to viral and cellular components.

Conclusion and Future Directions

The chromatinization of the HSV-1 genome is a dynamic and highly regulated process that is central to the virus's ability to establish both lytic and latent infections. The N-terminal tail of histone H4, and specifically the 2-21 amino acid region, emerges as a critical regulatory hub in this process. While direct evidence for the antiviral activity of an exogenous H4 (2-21) peptide is currently limited, the accumulated quantitative data on the dynamics and occupancy of histone H4 on the viral genome provides a strong rationale for further investigation into this region as a potential therapeutic target.

Future research should focus on:

  • Developing and testing synthetic peptides derived from the H4 (2-21) region for their ability to inhibit HSV-1 replication.

  • Utilizing advanced techniques such as mass spectrometry to quantitatively map the post-translational modifications on the histone H4 tail during different stages of HSV-1 infection. [8][9]

  • Employing structural biology approaches to elucidate the precise interactions between the H4 N-terminal tail and the HSV-1 genome.

A deeper understanding of the molecular mechanisms governing HSV-1 chromatinization will undoubtedly pave the way for the development of innovative and effective antiviral strategies targeting the epigenetic regulation of this persistent human pathogen.

References

The Histone Code: A Technical Guide to its Discovery and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone code hypothesis posits that post-translational modifications (PTMs) of histone proteins act, individually or in concert, to regulate chromatin structure and gene expression. This intricate signaling network, often referred to as a "language," dictates the functional state of the genome, influencing cellular processes from transcription to DNA repair. Understanding the histone code is paramount for elucidating the mechanisms of gene regulation and has profound implications for the development of novel therapeutic strategies for a myriad of diseases, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the discovery of the histone code, its molecular underpinnings, and its far-reaching significance in biology and medicine. It includes a summary of key quantitative data, detailed experimental protocols for studying histone modifications, and visualizations of the associated molecular pathways and workflows.

Discovery and Formulation of the Histone Code Hypothesis

The concept of the histone code emerged from the observation that specific covalent modifications to the N-terminal tails of histone proteins correlate with distinct chromatin states and transcriptional outcomes.[1] Histones, the primary protein components of chromatin, are subject to a wide array of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[2] The "histone code" hypothesis, formally proposed by C. David Allis and Brian Strahl, suggests that these modifications create a signaling platform that is "read" by effector proteins to enact downstream biological functions.[1] This concept shifted the view of histones from being merely static structural scaffolds for DNA packaging to dynamic regulators of genetic information.[3]

The critical insight of the histone code hypothesis is that the functional consequence of histone modifications is not simply due to altering the charge of the histone tail, but rather through the recruitment of specific proteins that recognize and bind to these modified residues.[1] These "reader" proteins, in turn, recruit other factors that modulate chromatin structure and function, ultimately leading to changes in gene expression.

Molecular Mechanisms of the Histone Code

The histone code is orchestrated by a complex interplay of "writer," "eraser," and "reader" proteins that dynamically add, remove, and recognize histone modifications.

  • Writers: Enzymes that catalyze the addition of PTMs to histones. These include histone acetyltransferases (HATs), histone methyltransferases (HMTs), and kinases.

  • Erasers: Enzymes that remove histone modifications, such as histone deacetylases (HDACs) and histone demethylases (HDMs).

  • Readers: Proteins that contain specialized domains, such as bromodomains and chromodomains, which specifically recognize and bind to modified histone residues.

The combinatorial nature of these modifications allows for a highly nuanced and complex regulatory landscape.[1] For instance, the same histone residue can be subject to different modifications (e.g., lysine can be acetylated or methylated), and each modification can have a distinct functional outcome. Furthermore, the interplay between different modifications, known as "crosstalk," adds another layer of regulatory complexity.[4][5] For example, the phosphorylation of serine 10 on histone H3 can stimulate the acetylation of lysine 14 on the same histone tail.[4]

Key Histone Modifications and Their Functional Consequences
Histone ModificationAssociated Function"Writer" Enzyme Class"Eraser" Enzyme Class"Reader" Domain(s)
Acetylation (ac) Generally associated with transcriptional activation and open chromatin.[2]Histone Acetyltransferases (HATs)Histone Deacetylases (HDACs)Bromodomain
Methylation (me) Can be associated with either activation or repression, depending on the specific lysine or arginine residue and the degree of methylation (mono-, di-, or tri-methylation).[1]Histone Methyltransferases (HMTs)Histone Demethylases (HDMs)Chromodomain, PHD finger, Tudor, MBT
Phosphorylation (ph) Involved in diverse cellular processes including transcription, DNA repair, and chromosome condensation.[5]KinasesPhosphatases14-3-3
Ubiquitination (ub) Plays roles in transcriptional activation and repression, as well as DNA repair.E3 Ubiquitin LigasesDeubiquitinating Enzymes (DUBs)UIM, MIU
Quantitative Analysis of Histone Modification Effects

The relationship between histone modifications and gene expression can be quantified. Studies have shown a strong correlation between the levels of specific histone marks at gene promoters and the corresponding gene expression levels.

Histone Modification(s)Correlation with Gene Expression (r-value)Cell TypeReference
Full model (39 modifications)0.77Human CD4+ T-cells[6]
H3K27ac0.72Human CD4+ T-cells[7]
H3K27ac + H4K20me10.74Human CD4+ T-cells[7]
H3K27ac + H3K4me1 + H4K20me10.75Human CD4+ T-cells[6]

Furthermore, the binding affinities of "reader" domains for specific histone modifications have been quantitatively determined, providing a molecular basis for the specificity of the histone code.

Reader DomainHistone Peptide LigandDissociation Constant (Kd)Reference
CECR2-BRDH4K8ac15.4 ± 1.9 µM[2]
CECR2-BRDH4Tetraac (K5, K8, K12, K16)1.6 ± 0.2 µM[2]
BRD4(1,2) BD1H4Kac423 µM[8]
BRD4(1,2) BD2H4Kac4125 µM[8]
Chp1 ChromodomainH3K9me3 peptideHigh Affinity[9]

Significance of the Histone Code

Gene Regulation and Chromatin Structure

The histone code is a fundamental mechanism of gene regulation in eukaryotes.[1] By influencing chromatin structure, it controls the accessibility of DNA to the transcriptional machinery. Euchromatin, a loosely packed form of chromatin, is generally associated with active gene transcription and is enriched in activating histone marks like H3K4me3 and histone acetylation.[6] Conversely, heterochromatin, a tightly packed form of chromatin, is transcriptionally silent and is characterized by repressive marks such as H3K9me3 and H3K27me3.[1] The dynamic interplay of histone modifications allows for precise spatial and temporal control of gene expression, which is essential for development, differentiation, and cellular responses to environmental stimuli.

Human Disease

Aberrant histone modification patterns are increasingly recognized as a hallmark of numerous human diseases, including cancer, neurological disorders, and autoimmune diseases.[10] In cancer, mutations in the genes encoding "writer," "eraser," and "reader" proteins can lead to global changes in the epigenetic landscape, resulting in the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. For example, dysregulation of histone acetylation and methylation has been implicated in the development of various hematological malignancies and solid tumors.

In the context of neurological disorders, histone modifications play a critical role in neuronal development, synaptic plasticity, and memory formation. Dysregulation of these processes has been linked to conditions such as Alzheimer's disease and intellectual disabilities.

Drug Development and Epigenetic Therapies

The reversible nature of epigenetic modifications makes the enzymes involved in the histone code attractive targets for therapeutic intervention.[11] This has led to the development of a new class of drugs known as "epigenetic drugs." Two major classes of these drugs that have shown clinical success are:

  • Histone Deacetylase Inhibitors (HDACi): These drugs block the activity of HDACs, leading to an increase in histone acetylation and the reactivation of silenced tumor suppressor genes. Several HDACi have been approved for the treatment of certain types of cancer.

  • DNA Methyltransferase Inhibitors (DNMTi): While not directly targeting histone modifications, these drugs inhibit DNA methylation, which often works in concert with repressive histone marks to silence genes. They have also been approved for the treatment of hematological malignancies.

The development of inhibitors targeting other components of the histone code machinery, such as histone methyltransferases and demethylases, is an active area of research with significant therapeutic potential.

Experimental Protocols for Studying the Histone Code

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the in vivo localization of specific histone modifications or other DNA-associated proteins across the genome.

Detailed Methodology:

  • Cross-linking: Cells or tissues are treated with formaldehyde to covalently cross-link proteins to DNA.[12] This step captures a snapshot of the protein-DNA interactions within the cell.[12]

  • Chromatin Preparation: The cells are lysed, and the chromatin is extracted. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using either sonication or enzymatic digestion with micrococcal nuclease (MNase).[12]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the histone modification of interest. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.[13]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating the samples in the presence of a high-salt buffer. Proteins are then degraded by proteinase K treatment.[12]

  • DNA Purification: The DNA is purified from the sample using either phenol-chloroform extraction or a column-based method.

  • Analysis: The purified DNA can be analyzed by several methods:

    • Quantitative PCR (qPCR): To determine the enrichment of the target histone modification at specific genomic loci.[13]

    • ChIP-sequencing (ChIP-seq): To map the genome-wide distribution of the histone modification.

Mass Spectrometry (MS) for Histone PTM Analysis

Mass spectrometry is a highly sensitive and unbiased method for the identification and quantification of a wide range of histone PTMs, including novel and combinatorial modifications.[14] The "bottom-up" proteomics approach is most commonly used for histone analysis.[14]

Detailed Methodology:

  • Histone Extraction: Histones are extracted from cell nuclei, typically through acid extraction.

  • Derivatization and Digestion: The extracted histones are chemically derivatized, for example, by propionylation, to block lysine residues from being cleaved by trypsin. This allows for the generation of larger, more informative peptides upon tryptic digestion.[14] The proteins are then digested into peptides.[14]

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by nano-flow liquid chromatography.

  • Mass Spectrometry (MS) and MS/MS Analysis: The separated peptides are ionized and introduced into a mass spectrometer. The mass-to-charge ratio of the peptides is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).[15]

  • Data Analysis: The MS/MS spectra are searched against a database of known histone sequences to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.[14]

Site-Directed Mutagenesis of Histone Proteins

Site-directed mutagenesis is used to introduce specific mutations into the DNA sequence encoding a histone protein.[16] This allows researchers to study the functional importance of a particular amino acid residue, for example, by mutating a lysine that is normally acetylated to an arginine (which cannot be acetylated) or a glutamine (which mimics the acetylated state).

Detailed Methodology (PCR-based):

  • Primer Design: Two complementary oligonucleotide primers are designed to contain the desired mutation in the center, flanked by correct sequences that will anneal to the plasmid DNA containing the histone gene.[16]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid DNA as a template. The primers are extended, resulting in the synthesis of a new plasmid containing the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (prokaryotically produced plasmids are methylated, while the in vitro synthesized PCR product is not).[17]

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Visualizations

Signaling Pathways and Logical Relationships

Histone_Code_Signaling Histone Code Signaling Pathway HAT HATs (Writers) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation HDAC HDACs (Erasers) Unmodified_Histone Unmodified Histone HDAC->Unmodified_Histone Deacetylation HMT HMTs (Writers) Methylated_Histone_A Activating Methylated Histone HMT->Methylated_Histone_A Methylation (e.g., H3K4me3) Methylated_Histone_R Repressive Methylated Histone HMT->Methylated_Histone_R Methylation (e.g., H3K9me3) HDM HDMs (Erasers) HDM->Unmodified_Histone Demethylation Acetylated_Histone->HDAC Bromodomain Bromodomain Proteins (Readers) Acetylated_Histone->Bromodomain Binding Methylated_Histone_A->HDM Chromodomain_A Activating Chromodomain Proteins (Readers) Methylated_Histone_A->Chromodomain_A Binding Methylated_Histone_R->HDM Chromodomain_R Repressive Chromodomain Proteins (Readers) Methylated_Histone_R->Chromodomain_R Binding Open_Chromatin Open Chromatin (Euchromatin) Bromodomain->Open_Chromatin Recruitment of activating complexes Chromodomain_A->Open_Chromatin Recruitment of activating complexes Closed_Chromatin Closed Chromatin (Heterochromatin) Chromodomain_R->Closed_Chromatin Recruitment of repressive complexes Gene_Activation Gene Activation Open_Chromatin->Gene_Activation Gene_Repression Gene Repression Closed_Chromatin->Gene_Repression

Caption: A diagram illustrating the core signaling pathway of the histone code.

Experimental_Workflow Experimental Workflow for Histone Code Analysis cluster_ChIP Chromatin Immunoprecipitation (ChIP) cluster_MS Mass Spectrometry (MS) cluster_SDM Site-Directed Mutagenesis (SDM) Crosslinking 1. Cross-linking (Formaldehyde) Shearing 2. Chromatin Shearing (Sonication/MNase) Crosslinking->Shearing IP 3. Immunoprecipitation (Specific Antibody) Shearing->IP DNA_Purification_ChIP 4. Reverse Cross-linking & DNA Purification IP->DNA_Purification_ChIP qPCR qPCR Analysis DNA_Purification_ChIP->qPCR ChIP_Seq ChIP-Sequencing DNA_Purification_ChIP->ChIP_Seq Histone_Extraction 1. Histone Extraction Digestion 2. Derivatization & Digestion Histone_Extraction->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis_MS 4. Data Analysis (PTM Identification & Quantification) LC_MS->Data_Analysis_MS Primer_Design 1. Primer Design (with mutation) PCR 2. PCR Amplification Primer_Design->PCR Digestion_SDM 3. DpnI Digestion of Template PCR->Digestion_SDM Transformation 4. Transformation & Verification Digestion_SDM->Transformation Functional_Assay Functional Assay of Mutant Histone Transformation->Functional_Assay

Caption: A flowchart outlining the key experimental workflows used to study the histone code.

Logical_Relationships Logical Relationships of Histone Modifications and Chromatin States H3K4me3 H3K4me3 Active_Promoter Active Promoter H3K4me3->Active_Promoter H3K27ac H3K27ac H3K27ac->Active_Promoter Active_Enhancer Active Enhancer H3K27ac->Active_Enhancer H3K36me3 H3K36me3 Transcribed_Gene_Body Transcribed Gene Body H3K36me3->Transcribed_Gene_Body H3K9me3 H3K9me3 Heterochromatin Heterochromatin H3K9me3->Heterochromatin H3K27me3 H3K27me3 Polycomb_Repressed Polycomb Repressed H3K27me3->Polycomb_Repressed Poised_Enhancer Poised Enhancer H3K27me3->Poised_Enhancer H3K4me1 H3K4me1 H3K4me1->Active_Enhancer H3K4me1->Poised_Enhancer

Caption: A diagram showing the logical relationships between key histone modifications and chromatin states.

References

Evolutionary Conservation of the Histone H4 N-terminal Tail: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of histone H4 is a cornerstone of epigenetic regulation, exhibiting a remarkable degree of evolutionary conservation across eukaryotes. This high level of conservation underscores its critical role in chromatin structure and function. The tail serves as a hub for a multitude of post-translational modifications (PTMs), which collectively form a "histone code" that dictates downstream biological outcomes, including gene expression, DNA repair, and cell cycle progression. This technical guide provides a comprehensive overview of the evolutionary conservation of the histone H4 N-terminal tail, detailing its sequence identity across species, the conservation of its key PTMs, and the intricate signaling pathways that govern these modifications. Furthermore, this guide presents detailed protocols for seminal experiments in the field and visualizes complex biological processes through structured diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Histone proteins are the fundamental building blocks of chromatin, responsible for packaging the eukaryotic genome. The histone octamer, composed of two copies each of H2A, H2B, H3, and H4, forms the core around which DNA is wrapped to create the nucleosome. Protruding from this core are the N-terminal tails of the histones, which are intrinsically disordered and highly accessible to enzymes that catalyze post-translational modifications.[1] Among these, the histone H4 N-terminal tail is one of the most highly conserved protein sequences known, suggesting a vital and conserved function throughout evolution.[2]

This guide will delve into the specifics of this conservation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways involved.

Quantitative Analysis of Conservation

The evolutionary conservation of the histone H4 N-terminal tail is evident at both the amino acid sequence level and in the positioning of key post-translational modifications.

Sequence Conservation

The amino acid sequence of the histone H4 N-terminal tail (residues 1-24) is remarkably similar across a wide range of eukaryotic species, from yeast to humans. This high degree of conservation is indicative of strong selective pressure to maintain its structure and function.

SpeciesH4 N-terminal Tail Sequence (1-24)% Identity to Human
Homo sapiensSGRGKGGKGLGKGGAKRHRKVLRD100%
Mus musculusSGRGKGGKGLGKGGAKRHRKVLRD100%
Drosophila melanogasterSGRGKGGKGLGKGGAKRHRKILRD95.8%
Saccharomyces cerevisiaeSGRGKGGKGLGKGGAKRHRKILRD95.8%
Arabidopsis thalianaSGRGKGGKGLGKGGAKRHRKVLRD100%

Table 1: Conservation of the Histone H4 N-terminal Tail Sequence. The table displays the amino acid sequence of the N-terminal tail of histone H4 across five different eukaryotic species, highlighting the remarkable degree of sequence conservation.

Conservation of Post-Translational Modifications

The sites of post-translational modifications on the H4 N-terminal tail are also highly conserved. These modifications, including acetylation, methylation, and phosphorylation, play crucial roles in regulating chromatin dynamics.

ModificationSiteFunctionConservation
AcetylationK5, K8, K12, K16Transcriptional activation, chromatin relaxationHighly conserved
MethylationR3Transcriptional activationHighly conserved
MethylationK20Transcriptional repression, DNA repairHighly conserved
PhosphorylationS1Mitosis, DNA damage responseConserved

Table 2: Key Conserved Post-Translational Modifications on the Histone H4 N-terminal Tail. This table summarizes the major PTMs occurring on the H4 tail, their primary functions, and their evolutionary conservation.[3]

Quantitative Abundance of H4 PTMs

Mass spectrometry-based proteomics has enabled the quantitative analysis of the relative abundance of different H4 PTMs. These studies have revealed dynamic changes in modification patterns during various cellular processes.

Histone H4 Peptide (4-17)Modification StateRelative Abundance (%) in Human Cells
GKGGKGLGKGGAKRUnmodified25-35
GKGGKacGLGKGGAKRK5ac10-15
GKGGKGLGKacGGAKRK8ac5-10
GKGGKGLGKGGAKacRK12ac15-20
GKGGKGLGKGGAKRacK16ac20-30
GKGGKacGLGKacGGAKRK5acK8ac2-5
GKGGKacGLGKGGAKacRK5acK12ac3-7

Table 3: Example of Quantitative Mass Spectrometry Data for Histone H4 PTMs. This table presents a simplified example of the relative abundance of different acetylation states on a tryptic peptide of histone H4 in human cells, as determined by mass spectrometry.[4] Actual abundances can vary depending on cell type and condition.

Signaling Pathways Regulating H4 Tail Modifications

The post-translational modification of the histone H4 tail is a dynamic process regulated by a complex network of enzymes. These enzymes are, in turn, controlled by upstream signaling pathways that respond to various cellular cues.

Histone Acetylation and Deacetylation

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the enzymes responsible for adding and removing acetyl groups from lysine residues, respectively.

A key HAT responsible for H4 acetylation is Tip60 (also known as KAT5).[5] The activation of Tip60 is intricately linked to the DNA damage response (DDR).

HistoneH4_Acetylation_Pathway cluster_upstream Upstream Signaling cluster_core Core Acetylation Machinery cluster_downstream Downstream Effect DNA Damage DNA Damage ATM Kinase ATM Kinase DNA Damage->ATM Kinase activates Tip60 (HAT) Tip60 (HAT) ATM Kinase->Tip60 (HAT) activates Histone H4 Tail Histone H4 Tail Tip60 (HAT)->Histone H4 Tail acetylates K5, K8, K12, K16 Acetylated H4 Acetylated H4 Chromatin Relaxation Chromatin Relaxation Acetylated H4->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription

Caption: DNA damage-induced H4 acetylation pathway.

Histone Arginine Methylation

Protein arginine methyltransferases (PRMTs) are responsible for methylating arginine residues. PRMT1 is the primary enzyme that methylates Arginine 3 on the histone H4 tail (H4R3me).

The regulation of PRMT1 activity is complex and can be influenced by various signaling pathways, including growth factor signaling.

HistoneH4_Methylation_Pathway cluster_upstream Upstream Signaling cluster_core Core Methylation Machinery cluster_downstream Downstream Effect Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway PRMT1 PRMT1 PI3K/Akt Pathway->PRMT1 activates Histone H4 Tail Histone H4 Tail PRMT1->Histone H4 Tail methylates R3 H4R3me H4R3me Transcriptional Coactivators Transcriptional Coactivators H4R3me->Transcriptional Coactivators recruits Gene Activation Gene Activation Transcriptional Coactivators->Gene Activation

Caption: Growth factor-induced H4R3 methylation pathway.

Experimental Protocols

The study of histone H4 tail conservation and its modifications relies on a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methodologies.

Histone Extraction from Mammalian Cells

This protocol describes the acid extraction of histones from cultured mammalian cells.[6]

Materials:

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)

  • 0.4 N Sulfuric Acid (H2SO4)

  • Trichloroacetic acid (TCA)

  • Acetone

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells using a Dounce homogenizer.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation at 4°C for at least 4 hours.

  • Centrifuge at high speed to pellet the cellular debris.

  • Transfer the supernatant containing the histones to a new tube.

  • Precipitate the histones by adding TCA to a final concentration of 20% and incubating on ice for 1 hour.

  • Pellet the histones by centrifugation and wash the pellet twice with ice-cold acetone.

  • Air-dry the histone pellet and resuspend in ultrapure water.

Analysis of Histone PTMs by Mass Spectrometry

This protocol provides a general workflow for the "bottom-up" proteomic analysis of histone modifications.[7][8]

Materials:

  • Extracted histones

  • Propionic anhydride

  • Ammonium bicarbonate

  • Trypsin

  • Formic acid

  • C18 desalting column

  • High-performance liquid chromatograph (HPLC)

  • Mass spectrometer

Procedure:

  • Derivatization: Chemically derivatize lysine residues by propionylation to block tryptic cleavage at unmodified and acetylated lysines.

  • Digestion: Digest the derivatized histones into peptides using trypsin. Trypsin will now only cleave after arginine residues.

  • Second Derivatization: Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.

  • Desalting: Desalt the peptide mixture using a C18 column.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase HPLC and analyze by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and their modifications from the MS/MS spectra and to quantify their relative abundances.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of specific histone H4 modifications.[9][10]

Materials:

  • Cultured cells or tissue

  • Formaldehyde

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody specific to the H4 modification of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library for next-generation sequencing and sequence the DNA fragments.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone modification.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Histone PTM Analysis

The following diagram illustrates the general workflow for studying histone post-translational modifications.

Histone_PTM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcomes Outcomes Cell Culture / Tissue Cell Culture / Tissue Histone Extraction Histone Extraction Cell Culture / Tissue->Histone Extraction ChIP-seq ChIP-seq Cell Culture / Tissue->ChIP-seq Mass Spectrometry Mass Spectrometry Histone Extraction->Mass Spectrometry Western Blot Western Blot Histone Extraction->Western Blot PTM Identification & Quantification PTM Identification & Quantification Mass Spectrometry->PTM Identification & Quantification Genomic Localization Genomic Localization ChIP-seq->Genomic Localization Overall Abundance Overall Abundance Western Blot->Overall Abundance

Caption: General workflow for histone PTM analysis.

The Histone Code Hypothesis and the H4 Tail

The "histone code" hypothesis posits that specific combinations of histone modifications act sequentially or in concert to recruit downstream effector proteins, thereby dictating specific biological outcomes.[1][11]

Histone_Code_H4 cluster_modifications H4 Tail Modifications cluster_readers Reader Proteins cluster_outcomes Biological Outcomes H4K16ac H4K16ac Bromodomain Proteins Bromodomain Proteins H4K16ac->Bromodomain Proteins recruits DNA Repair DNA Repair H4K16ac->DNA Repair H4R3me H4R3me Tudor Domain Proteins Tudor Domain Proteins H4R3me->Tudor Domain Proteins recruits H4K20me3 H4K20me3 Chromodomain Proteins Chromodomain Proteins H4K20me3->Chromodomain Proteins recruits Transcriptional Activation Transcriptional Activation Bromodomain Proteins->Transcriptional Activation Tudor Domain Proteins->Transcriptional Activation Transcriptional Repression Transcriptional Repression Chromodomain Proteins->Transcriptional Repression

Caption: The histone code of the H4 N-terminal tail.

Conclusion

The profound evolutionary conservation of the histone H4 N-terminal tail highlights its indispensable role in eukaryotic biology. Its sequence and the landscape of its post-translational modifications are finely tuned to regulate the structure of chromatin and, consequently, a vast array of DNA-templated processes. For researchers and drug development professionals, a thorough understanding of the mechanisms governing H4 tail function is paramount. The development of therapeutics targeting the enzymes that modify the H4 tail holds significant promise for the treatment of a range of diseases, including cancer. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this critical area of epigenetics.

References

Methodological & Application

Application Notes and Protocols for Histone H4 (2-21) in HAT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression through the acetylation of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is permissive for transcription. The N-terminal tail of histone H4 is a primary target for many HATs, making synthetic peptides derived from this region valuable substrates for in vitro HAT activity assays. This document provides detailed application notes and protocols for the use of the Histone H4 (2-21) peptide as a substrate in HAT assays, intended for researchers in academia and industry involved in epigenetics and drug discovery.

The Histone H4 (2-21) peptide, with the sequence SGRGKGGKGLGKGGAKRHRKV, encompasses several key lysine residues (K5, K8, K12, K16) that are acetylated by various HATs, including p300/CBP and GCN5. Its use as a substrate allows for the sensitive and specific measurement of HAT activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and mechanistic studies.

Applications

The Histone H4 (2-21) peptide is a versatile substrate for a range of HAT assay formats, each with its own advantages and applications.

  • Enzyme Kinetics and Mechanistic Studies: The peptide can be used to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for various HAT enzymes. This information is fundamental to understanding the catalytic mechanism and substrate specificity of a given HAT.

  • High-Throughput Screening (HTS) for Inhibitor Discovery: Due to its solubility and defined sequence, the H4 (2-21) peptide is well-suited for HTS campaigns to identify small molecule inhibitors of HATs. Both radioactive and non-radioactive assay formats can be adapted to a 96- or 384-well plate format for automated screening.

  • Selectivity Profiling of HAT Inhibitors: The activity of a putative HAT inhibitor can be tested against a panel of different HAT enzymes using the H4 (2-21) peptide as a common substrate to determine its selectivity profile.

  • Validation of Recombinant HAT Activity: The peptide serves as a reliable substrate to confirm the enzymatic activity of purified recombinant HAT proteins.

Data Presentation

Table 1: Kinetic Parameters of HATs with Histone H4 N-terminal Peptides

Note: Data for the exact H4 (2-21) peptide is limited in the literature. The following table includes data for highly similar H4 N-terminal peptides and should be considered as an approximation.

HAT EnzymePeptide SubstrateKm (µM)kcat (min⁻¹)Reference
p300H4-15155 ± 1940 ± 2[1]
Hat1H4 (1-19)~250N/A[2]

N/A: Not Available

Table 2: IC50 Values of Common HAT Inhibitors

Note: The substrate used in these assays may not have been Histone H4 (2-21) in all cases. These values should be used as a general reference.

InhibitorTarget HATIC50Reference
Anacardic Acidp300/PCAF~8.5 µM (p300), ~5 µM (PCAF)[3]
C646p300/CBP400 nM (Ki)[1]
Garcinolp300/PCAF~7 µM (p300), ~5 µM (PCAF)[4]
Butyrolactone 3Gcn5100 µM[3]
MG149Tip6074 µM[3]

Experimental Protocols

Two common methods for measuring HAT activity using the Histone H4 (2-21) peptide are the radioactive filter binding assay and the non-radioactive fluorogenic assay.

Protocol 1: Radioactive Filter Binding Assay

This traditional and highly sensitive method measures the incorporation of radiolabeled acetyl groups from [³H]- or [¹⁴C]-acetyl-CoA into the histone peptide.

Materials:

  • Histone H4 (2-21) peptide

  • Recombinant HAT enzyme (e.g., p300, GCN5)

  • [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA

  • HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Stop Solution (e.g., 10% trichloroacetic acid (TCA))

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, a typical setup is:

    • 5 µL of 5x HAT Assay Buffer

    • x µL of Histone H4 (2-21) peptide (to achieve desired final concentration, e.g., 10-100 µM)

    • x µL of [³H]-acetyl-CoA (e.g., 0.1-0.5 µCi)

    • x µL of recombinant HAT enzyme (e.g., 50-100 ng)

    • ddH₂O to a final volume of 25 µL.

  • Initiate Reaction: Start the reaction by adding the HAT enzyme.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Filter Binding: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in Wash Buffer to remove unincorporated [³H]-acetyl-CoA.

  • Drying: Briefly rinse the filter paper with acetone and let it air dry completely.

  • Counting: Place the dry filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive Fluorogenic Assay

This method offers a safer and higher-throughput alternative to the radioactive assay. It measures the production of Coenzyme A (CoA-SH), a product of the acetylation reaction, using a thiol-sensitive fluorescent probe.

Materials:

  • Histone H4 (2-21) peptide

  • Recombinant HAT enzyme (e.g., p300, GCN5)

  • Acetyl-CoA (non-radioactive)

  • HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™, CPM)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a well of a 96-well plate, prepare the reaction mixture. For a 50 µL reaction, a typical setup is:

    • 10 µL of 5x HAT Assay Buffer

    • x µL of Histone H4 (2-21) peptide (to achieve desired final concentration, e.g., 10-100 µM)

    • x µL of Acetyl-CoA (e.g., 50 µM final concentration)

    • x µL of recombinant HAT enzyme (e.g., 50-100 ng)

    • ddH₂O to a final volume of 50 µL.

  • Initiate Reaction: Start the reaction by adding the HAT enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).

  • Detection: Add the fluorescent probe according to the manufacturer's instructions. This may involve a "develop" step where the plate is incubated for a short period to allow the fluorescent signal to stabilize.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Mandatory Visualizations

HAT_Signaling_Pathway HAT Histone Acetyltransferase (e.g., p300/CBP, GCN5) Acetylated_H4 Acetylated Histone H4 (2-21) (Product) HAT->Acetylated_H4 CoA Coenzyme A (Product) HAT->CoA AcetylCoA Acetyl-CoA AcetylCoA->HAT Co-substrate H4_2_21 Histone H4 (2-21) (Substrate) H4_2_21->HAT Substrate Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_H4->Chromatin

Caption: Signaling pathway of Histone H4 (2-21) acetylation by HATs.

HAT_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection Prep_HAT HAT Enzyme Mix Combine Reagents Prep_HAT->Mix Prep_Peptide H4 (2-21) Peptide Prep_Peptide->Mix Prep_AcCoA Acetyl-CoA Prep_AcCoA->Mix Prep_Buffer Assay Buffer Prep_Buffer->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Product Formation (Radioactivity or Fluorescence) Stop->Detect Data_Analysis 4. Data Analysis (Kinetics, IC50) Detect->Data_Analysis

Caption: General experimental workflow for a HAT assay using H4 (2-21).

References

Application Notes and Protocols for PRMT1 Activity Assays Using Histone H4 (2-21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Histone H4 (2-21) peptide as a substrate for measuring the enzymatic activity of Protein Arginine Methyltransferase 1 (PRMT1). This document covers the underlying principles, various applications, detailed experimental protocols, and data interpretation.

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] It is the predominant Type I PRMT in eukaryotic cells, responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[2][3] A primary and well-characterized substrate for PRMT1 is Histone H4, which is methylated at Arginine 3 (H4R3).[2][4] This post-translational modification is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[5][6] Dysregulation of PRMT1 activity has been implicated in several diseases, including cancer and heart disease, making it a significant therapeutic target.[1][7]

The N-terminal tail of Histone H4, specifically the peptide sequence from amino acids 2 to 21 (H4 2-21), contains the target arginine residue and key recognition motifs for PRMT1.[1] Studies have shown that acetylated H4-21 peptide (AcH4-21) is an excellent model substrate, exhibiting kinetic parameters comparable to the full-length histone protein, thus validating its use in in vitro assays.[1][7] This peptide provides a versatile and reliable tool for characterizing PRMT1's enzymatic activity, screening for inhibitors, and studying its substrate specificity.[8][9]

PRMT1 Signaling and Biological Impact

PRMT1-mediated methylation of H4R3 is a critical event in chromatin remodeling and gene expression. This modification, in concert with other histone marks, contributes to the epigenetic landscape that dictates cellular function. The asymmetric dimethylation of H4R3 by PRMT1 is generally associated with transcriptional activation.[4]

PRMT1_Signaling cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes SAM SAM (S-adenosylmethionine) PRMT1 PRMT1 SAM->PRMT1 Methyl Donor SAH SAH (S-adenosylhomocysteine) PRMT1->SAH Product Me_HistoneH4 Asymmetrically Dimethylated Histone H4 (H4R3me2a) PRMT1->Me_HistoneH4 Catalyzes Methylation of Arginine 3 HistoneH4 Histone H4 Tail (on Nucleosome) HistoneH4->PRMT1 Substrate Chromatin Chromatin Remodeling Me_HistoneH4->Chromatin Transcription Transcriptional Activation Chromatin->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression RNA_Splicing RNA Splicing Transcription->RNA_Splicing DNA_Repair DNA Repair Transcription->DNA_Repair

Caption: PRMT1-mediated methylation of Histone H4 at Arginine 3.

Application Notes

The use of Histone H4 (2-21) peptide in PRMT1 assays is suitable for a wide range of applications in basic research and drug discovery.

  • Enzyme Kinetic Studies: The peptide is used to determine fundamental kinetic parameters such as Michaelis constant (Km) and catalytic rate (kcat). These values are essential for understanding the enzyme's affinity for its substrate and its catalytic efficiency.[1][7]

  • High-Throughput Screening (HTS): Due to its reliability and compatibility with various detection formats, the H4 (2-21) peptide is an ideal substrate for screening large compound libraries to identify novel PRMT1 inhibitors.[5][10] Assays can be miniaturized for 96-well or 384-well plate formats.[9][11]

  • Inhibitor Characterization: The assay is used to determine the potency of inhibitors by calculating their IC50 values (the concentration required to inhibit 50% of enzyme activity).[8] It can also be adapted to study the mechanism of inhibition (e.g., competitive, non-competitive).

  • Substrate Specificity Profiling: By systematically modifying the amino acid sequence of the H4 (2-21) peptide, researchers can investigate the key residues required for PRMT1 recognition and catalysis.[3][7]

Experimental Principles and Assay Formats

Several assay formats have been developed to measure PRMT1 activity using the Histone H4 (2-21) peptide. The choice of assay depends on the specific research goal, available equipment, and throughput requirements.

Assay_Workflow cluster_workflow General PRMT1 Assay Workflow cluster_detection Detection Methods A 1. Reaction Setup - PRMT1 Enzyme - H4 (2-21) Peptide - SAM (Methyl Donor) - Assay Buffer B 2. Incubation (e.g., 30-60 min at 37°C) A->B C 3. Quench Reaction (e.g., TFA, SAH) B->C D 4. Detection of Methylated Peptide C->D E 5. Data Analysis (Signal vs. Control) D->E Radio Radioactivity D->Radio Lumi Luminescence D->Lumi Alpha AlphaScreen D->Alpha Color Colorimetry D->Color

Caption: A generalized workflow for a PRMT1 activity assay.
  • Radiometric Assays: Considered the "gold standard" for their high sensitivity and direct measurement of methyl group transfer.[6] These assays use radiolabeled SAM ([3H]-SAM or [14C]-SAM). The radiolabeled methyl group is transferred to the H4 peptide, which is then captured on a filter membrane (e.g., P81 phosphocellulose paper) and quantified by scintillation counting.[12][13]

  • Luminescence-Based Assays: Commercial kits like MTase-Glo™ measure the formation of S-adenosylhomocysteine (SAH), the universal by-product of methylation reactions. The amount of SAH produced is coupled to a series of enzymatic reactions that generate a luminescent signal, which is directly proportional to PRMT1 activity.[8]

  • Homogeneous Assays (AlphaLISA®): These assays are well-suited for HTS.[11] A biotinylated H4 peptide is used as the substrate. After the methylation reaction, a specific antibody that recognizes the methylated H4R3 epitope and streptavidin-coated donor beads are added. Acceptor beads conjugated to a secondary antibody bind to the primary antibody. When in close proximity, the donor and acceptor beads generate a chemiluminescent signal upon laser excitation.[11]

  • Colorimetric Assays: These are typically antibody-based assays performed in a 96-well plate format. The H4 peptide is pre-coated on the plate. After the enzymatic reaction, a specific antibody detects the methylated product. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a substrate that produces a colorimetric signal measurable with a spectrophotometer.[14]

  • Mass Spectrometry (MS)-Based Assays: MS provides a direct and label-free method to detect the mass shift corresponding to the addition of methyl groups to the H4 peptide. This technique is highly accurate and can distinguish between mono- and dimethylation states but is generally lower in throughput.[1]

Data Presentation

Table 1: Kinetic Parameters for PRMT1 with Histone H4 Peptide Substrates
SubstrateKm (µM)kcat (min-1)kcat/Km (M-1min-1)Reference
Histone H4 (full length)Value not specifiedValue not specified3.68 x 105[1]
AcH4-21Value not specifiedValue not specified1.10 x 105 - 2.8 x 105[1][2]
Histone H4-16Value not specifiedValue not specified1.90 x 103[2]
Ac-H4(1-20)1.2 ± 0.30.81 ± 0.046.7 x 105[13]
Ac-H4(1-20)K5ac2.1 ± 0.51.1 ± 0.065.2 x 105[13]

Note: Kinetic parameters can vary based on assay conditions, enzyme purity, and specific peptide sequence.

Table 2: IC50 Values of Inhibitors Determined Using H4 Peptide-Based Assays
InhibitorPRMT1 IC50 (µM)Assay TypeReference
SAH (S-adenosylhomocysteine)ControlRadioactive[15]
DB75 (Furamidine)ControlRadioactive[15]
Peptoid based on H4~200-1000Luminescence (MTase-Glo)[8]
Compound 1r (WCJ-394)0.44 ± 0.05Radioactive[15]

Experimental Protocols

Protocol 1: Radiometric Filter-Binding Assay

This protocol is adapted from standard radiometric methyltransferase assays and is suitable for detailed kinetic analysis.[12][13]

Materials:

  • Recombinant human PRMT1

  • Histone H4 (2-21) peptide (or Ac-H4(1-20))

  • S-adenosyl-L-[methyl-14C]-methionine ([14C]-SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT

  • Reaction Quench: 10% Trichloroacetic acid (TCA) or isopropanol[13]

  • Wash Buffer: Sodium bicarbonate buffer, pH 9.0[13]

  • P81 phosphocellulose filter paper

  • Scintillation cocktail (e.g., Ultima Gold)

  • Scintillation counter

Procedure:

  • Prepare a master mix of Assay Buffer, PRMT1 enzyme (e.g., 50 nM final concentration), and H4 peptide substrate (at varying concentrations for kinetic studies, e.g., 0-50 µM).

  • Initiate the reaction by adding [14C]-SAM to a final concentration of ~15 µM.[13]

  • Incubate the reaction mixture at 30°C or 37°C for a predetermined time (e.g., 10-15 minutes) within the linear range of the reaction.[13]

  • Stop the reaction by adding quench solution (e.g., isopropanol).[13]

  • Spot an aliquot of the reaction mixture onto the P81 filter paper.

  • Allow the spots to air dry completely.

  • Wash the filter paper 3-4 times with wash buffer to remove unincorporated [14C]-SAM.[13]

  • Allow the filter paper to air dry.

  • Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

  • Convert CPM values to the concentration of methylated product using a [14C]-SAM standard curve.[13]

Protocol 2: Homogeneous (AlphaLISA) Assay for HTS

This protocol is based on commercially available kits and is ideal for screening inhibitors in a 384-well format.[11]

Materials:

  • PRMT1 Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. #52040) or individual components

  • Recombinant human PRMT1

  • Biotinylated Histone H4 peptide substrate

  • S-adenosylmethionine (SAM)

  • Assay Buffer (e.g., 4x HMT assay Buffer 2A)

  • Test inhibitors dissolved in DMSO

  • Detection Buffer

  • AlphaLISA anti-rIgG Acceptor beads

  • Streptavidin-conjugated Donor beads

  • Primary antibody specific for methylated H4R3

  • OptiPlate-384 microplate

  • AlphaScreen-capable microplate reader

Procedure:

  • Step 1: Enzyme Reaction

    • Prepare a master mix containing 4x HMT Assay Buffer, SAM, and biotinylated H4 peptide substrate.[11]

    • Add 4.5 µl of the master mix to each well of a 384-well plate.

    • Add 2.5 µl of test inhibitor solution or inhibitor buffer (for positive/negative controls) to the appropriate wells.

    • Thaw PRMT1 enzyme on ice and dilute it in 1x HMT Assay Buffer (e.g., to 0.5 ng/µl).[11]

    • Initiate the reaction by adding 3 µl of diluted PRMT1 enzyme to each well (except "Blank" wells).

    • Incubate the plate at room temperature or 37°C for 1 hour.[11]

  • Step 2: Addition of Detection Reagents

    • Prepare a solution of Acceptor beads and Primary antibody in 1x Detection Buffer.

    • Add 10 µl of this mixture to each well.[11]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Step 3: Addition of Donor Beads

    • Dilute the Streptavidin-Donor beads in 1x Detection Buffer.

    • Add 10 µl to each well.

    • Incubate for 10-30 minutes at room temperature, protected from light.[11]

  • Step 4: Signal Detection

    • Read the plate on an AlphaScreen microplate reader to measure the Alpha-counts.

    • Subtract the "Blank" value from all other readings and calculate the percent inhibition for each test compound.

Assay Selection Guide

Choosing the right assay format is critical for achieving experimental goals. The following diagram outlines a decision-making process based on common research objectives.

Assay_Choice Start What is the research objective? HTS High-Throughput Screening (HTS) Start->HTS Screening many compounds Kinetics Detailed Enzyme Kinetics / MOA Start->Kinetics Characterizing enzyme/inhibitor Validation Hit Validation / Direct Detection Start->Validation Confirming methylation site Assay_Alpha AlphaLISA or Luminescence Assay HTS->Assay_Alpha High throughput, automation friendly Assay_Radio Radiometric Assay Kinetics->Assay_Radio High sensitivity, gold standard Assay_MS Mass Spectrometry Validation->Assay_MS Direct, label-free detection

Caption: Logic diagram for selecting an appropriate PRMT1 assay.

References

Protocol for In Vitro Histone Acetyltransferase (HAT) Assay with H4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone proteins.[1][2] The acetylation of histones, particularly on their N-terminal tails, is generally associated with a more open chromatin structure, leading to increased transcriptional activity.[1] The histone H4 tail is a primary target for many HATs, making peptides derived from this region valuable substrates for in vitro HAT activity assays.[1][2][3] These assays are fundamental for studying HAT enzyme kinetics, substrate specificity, and for the screening and characterization of potential HAT inhibitors in drug discovery.[1]

This document provides a detailed protocol for a non-radioactive, fluorescence-based in vitro HAT assay using a synthetic histone H4 peptide as a substrate. The principle of this assay is the enzymatic transfer of an acetyl group from acetyl-CoA to the H4 peptide by a HAT enzyme, which results in the production of an acetylated peptide and coenzyme A (CoASH). The free thiol group of CoASH can then react with a developer to produce a fluorescent product, which is quantifiable and directly proportional to the HAT activity.[4][5]

Signaling Pathway and Experimental Workflow

The core reaction involves the HAT enzyme catalyzing the transfer of an acetyl group to the histone H4 peptide.

HAT_Signaling_Pathway HAT Histone Acetyltransferase (HAT) Acetylated_H4 Acetylated H4 Peptide (Product) HAT->Acetylated_H4 Catalyzes CoA_SH CoASH (Byproduct) HAT->CoA_SH H4_Peptide Histone H4 Peptide (Substrate) H4_Peptide->HAT Acetyl_CoA Acetyl-CoA (Acetyl Donor) Acetyl_CoA->HAT

HAT Catalyzed Acetylation of H4 Peptide

The experimental workflow for the fluorescence-based assay is a multi-step process from reaction setup to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - HAT Assay Buffer - HAT Enzyme - H4 Peptide - Acetyl-CoA - Developer & Probe Setup Set up reaction in 96-well plate: - Add HAT Enzyme - Add H4 Peptide (and/or Inhibitor) Reagents->Setup Initiate Initiate reaction by adding Acetyl-CoA Setup->Initiate Incubate Incubate at 30°C for 30-60 min Initiate->Incubate Stop Stop reaction (optional, depending on kit) Incubate->Stop Develop Add Developer and Probe Stop->Develop Read Read fluorescence (Ex/Em = 535/587 nm) Develop->Read Analyze Analyze Data: - Subtract background - Calculate HAT activity or % inhibition Read->Analyze

Fluorescence-Based HAT Assay Workflow

Experimental Protocol

This protocol is a general guideline for a fluorescence-based HAT assay. Optimal conditions, such as enzyme and substrate concentrations, may need to be determined empirically for specific HATs.

Materials and Reagents
  • HAT Enzyme: Recombinant HAT of interest (e.g., p300/CBP, PCAF).

  • Histone H4 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H4 (e.g., residues 1-24: SGRGKGGKGLGKGGAKRHRKVLR).[2] The peptide should be of high purity (>95%).

  • Acetyl-CoA: Store at -80°C. Prepare fresh working solutions in assay buffer.

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Developer and Probe: Specific to the commercial kit used for CoASH detection (e.g., reacts with the free thiol to generate a fluorescent product).

  • 96-well black, flat-bottom plate: For fluorescence measurements.

  • Plate reader: Capable of fluorescence excitation and emission at the required wavelengths (e.g., Ex/Em = 535/587 nm).[4][5]

Procedure
  • Reagent Preparation:

    • Prepare the HAT Assay Buffer and store it on ice.

    • Thaw the HAT enzyme, H4 peptide, and Acetyl-CoA on ice.

    • Prepare serial dilutions of the HAT enzyme in HAT Assay Buffer to determine the optimal concentration.

    • Prepare a stock solution of the H4 peptide in sterile water or assay buffer. A typical final concentration in the assay is 10-100 µM.

    • Prepare a stock solution of Acetyl-CoA in HAT Assay Buffer. A typical final concentration is 50-200 µM.

    • Prepare the Developer and Probe solution according to the manufacturer's instructions.

  • Assay Reaction:

    • Set up the reactions in a 96-well plate. Include wells for a no-enzyme control (background) and a no-substrate control. For inhibitor screening, include wells with the inhibitor at various concentrations.

    • To each well, add the following in order:

      • HAT Assay Buffer to bring the final volume to 50 µL.

      • HAT enzyme (e.g., 5-10 µL of diluted enzyme).

      • H4 peptide substrate (e.g., 10 µL of a 5X stock).

      • For inhibitor screening, add the inhibitor and pre-incubate with the enzyme for 10-15 minutes at room temperature before adding the substrate.

    • Initiate the reaction by adding Acetyl-CoA (e.g., 10 µL of a 5X stock).

    • Mix the contents of the wells gently.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add the Developer/Probe solution to each well as recommended by the manufacturer.

    • Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.

    • Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4][5]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Calculate HAT Activity: The HAT activity is proportional to the fluorescence signal. For quantitative analysis, a standard curve can be generated using known concentrations of CoASH.

  • Inhibitor Screening: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of no-inhibitor control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from HAT assays can be summarized in tables to facilitate comparison. For enzyme kinetic studies, Michaelis-Menten parameters are often determined.

Table 1: Michaelis-Menten Kinetic Parameters for Hat1 with H4 Peptide

SubstrateEnzyme ComplexKm (µM)kcat/Km (M-1s-1)
H4 Peptide (1-19)Hat1150 ± 20150 ± 10
H4 Peptide (1-19)Hat1-Hat280 ± 10350 ± 20
H4 Peptide (1-19)HAT-B60 ± 15480 ± 30

This table is an example adapted from published data and illustrates how kinetic parameters for a HAT enzyme with an H4 peptide substrate can be presented. The values represent the mean ± standard error.

For inhibitor studies, the IC50 values for different compounds can be tabulated.

Table 2: IC50 Values of Inhibitors against p300 HAT Activity with H4 Peptide

Inhibitor CompoundIC50 (µM)
Anacardic Acid5.5 ± 0.7
Garcinol7.2 ± 0.9
C6460.4 ± 0.1

This table shows example IC50 values for known HAT inhibitors, demonstrating a clear way to compare their potency.

Conclusion

The in vitro histone acetyltransferase assay using an H4 peptide substrate is a robust and versatile tool for biochemical and pharmacological studies of HAT enzymes. The fluorescence-based method described here offers a non-radioactive, sensitive, and high-throughput compatible approach for measuring HAT activity and screening for inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Histone H4 (2-21) Peptide for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of Histone H4 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression.[1][2] This region, encompassing amino acids 2-21, is subject to a variety of modifications, including acetylation and methylation, which serve as docking sites for a host of nuclear proteins.[1] These interactions are fundamental to cellular processes such as DNA replication and repair, and transcription.[2] The synthetic Histone H4 (2-21) peptide is a powerful tool for studying these interactions, enabling the identification and characterization of proteins that bind to this specific region of Histone H4, thereby providing insights into the molecular mechanisms of epigenetic regulation. This document provides detailed protocols for utilizing the Histone H4 (2-21) peptide in pull-down assays, along with data on known interacting partners.

Applications

The Histone H4 (2-21) peptide is a versatile tool for a range of biochemical and molecular biology applications:

  • Identification of Novel Interacting Proteins: Researchers can use this peptide as bait to isolate and subsequently identify previously unknown binding partners from nuclear extracts or cell lysates.[3]

  • Validation of Protein-Histone Interactions: The peptide can be used to confirm direct interactions between a protein of interest and the N-terminal tail of Histone H4.[3]

  • Studying the Effect of PTMs: By using modified versions of the peptide (e.g., acetylated or methylated at specific residues), researchers can investigate how these modifications influence the binding of reader proteins.

  • Enzyme Activity Assays: The peptide serves as a substrate for enzymes that modify the H4 tail, such as histone acetyltransferases (HATs) and histone methyltransferases (HMTs).[4][5]

  • High-Throughput Screening: In drug discovery, this peptide can be employed in screening assays to identify small molecules that inhibit or enhance the interaction between the H4 tail and its binding proteins.[4]

Known Interacting Proteins

The N-terminal tail of Histone H4 is a well-established interaction domain for a variety of nuclear proteins. Below is a summary of some key interactors identified through various methods, including peptide pull-down assays.

Interacting Protein/ComplexFunctionKey H4 Residues/Modifications Involved
HAT1 (Histone Acetyltransferase 1) Acetylates newly synthesized H4 at lysines 5 and 12 prior to chromatin deposition.[6]N-terminal tail, specifically recognizes and acetylates K5 and K12.[6]
RbAp46/48 (Retinoblastoma-associated protein 46/48) Histone chaperones, part of several chromatin-modifying complexes, including the HAT1 complex.[6]Associates with H4 in a complex with HAT1.[6]
MCM2-7 Complex DNA helicase involved in DNA replication licensing.Interacts with soluble, non-chromatin-bound H4.[6]
DAXX Histone chaperone, involved in apoptosis and transcription regulation.Found to be an interaction partner of soluble H4.[6]
Sir3/Sir4 (Silent Information Regulator 3/4) Components of the yeast silencing complex, involved in heterochromatin formation.Directly interact with the N-terminal regions of H3 and H4.[3]
IκBα (Inhibitor of kappa B alpha) Inhibitor of the NF-κB transcription factor, also has nuclear functions.Preferentially binds to the acetylated N-terminal tail of histone H4.[7]
ATAD2B Bromodomain A protein containing a bromodomain, which are known readers of acetyl-lysine marks.Preferentially binds to H4 acetylated at K12 (H4K12ac) and di-acetylated H4K5acK12ac.[8]
SLF1 (SMC5/6 complex localization factor 1) Involved in the DNA damage response.The ankyrin repeat domain (ARD) of SLF1 binds to the unmodified histone H4 tail (H4K20me0).[9]

Experimental Protocols

Biotinylated Histone H4 (2-21) Peptide Pull-Down Assay

This protocol describes a general procedure for using a biotinylated Histone H4 (2-21) peptide to pull down interacting proteins from a nuclear extract.

Materials:

  • Biotinylated Histone H4 (2-21) peptide (and a control peptide, e.g., scrambled sequence or unmodified peptide if studying PTMs)

  • Streptavidin-coated magnetic beads or agarose resin

  • Nuclear extract or cell lysate

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 (or Tween-20), protease and phosphatase inhibitors

  • Wash Buffer: Binding buffer with increased salt concentration (e.g., 300-500 mM NaCl) for stringent washes

  • Elution Buffer: SDS-PAGE sample buffer (e.g., 2x Laemmli buffer)

  • Microcentrifuge tubes

  • Rotating wheel or shaker

Procedure:

  • Peptide Immobilization:

    • Resuspend the streptavidin beads in binding buffer.

    • Add the biotinylated Histone H4 (2-21) peptide to the beads (a typical starting amount is 1-5 µg of peptide per 20-30 µL of bead slurry).

    • Incubate for 1-2 hours at 4°C on a rotator to allow the biotin-streptavidin interaction.

    • Wash the peptide-coupled beads three times with binding buffer to remove any unbound peptide.

  • Protein Binding:

    • Pre-clear the nuclear extract by incubating it with streptavidin beads alone for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

    • Add the pre-cleared lysate to the peptide-coupled beads.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis).

    • Wash the beads 3-5 times with 1 mL of wash buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C. This step is crucial to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 20-40 µL of 2x SDS-PAGE sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

    • Centrifuge the tubes and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

Visualizations

Experimental Workflow for Peptide Pull-Down Assay

PullDown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Biotinylated H4 (2-21) Peptide Immobilization Immobilize Peptide on Beads Peptide->Immobilization Binds to Beads Streptavidin Beads Beads->Immobilization Lysate Nuclear Extract / Cell Lysate Binding Incubate with Lysate Lysate->Binding Interacts with Immobilization->Binding Washing Wash to Remove Non-specific Binders Binding->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western Western Blot SDS_PAGE->Western Specific protein detection MassSpec Mass Spectrometry SDS_PAGE->MassSpec Protein identification

Caption: Workflow of a biotinylated peptide pull-down assay.

Histone H4 Tail Interaction Pathway

H4_Signaling cluster_H4 Histone H4 N-Terminal Tail (2-21) cluster_writers Writers (Enzymes) cluster_modified_H4 Modified H4 Tail cluster_readers Readers (Effector Proteins) H4_unmod Unmodified H4 Tail HAT1 HAT1 H4_unmod->HAT1 Substrate for PRMT PRMTs H4_unmod->PRMT Substrate for H4_Ac Acetylated H4 (K5, K12) HAT1->H4_Ac Writes Acetylation H4_Me Methylated H4 (R3) PRMT->H4_Me Writes Methylation ATAD2B ATAD2B Bromodomain H4_Ac->ATAD2B Recruits Other_Bromodomains Other Bromodomain Proteins H4_Ac->Other_Bromodomains Recruits Tudor_Domains Tudor Domain Proteins H4_Me->Tudor_Domains Recruits

Caption: Interaction pathway of the Histone H4 tail.

Troubleshooting

IssuePossible CauseSolution
High background/non-specific binding Insufficient blocking or washing.Increase the number and stringency of washes (e.g., higher salt concentration). Pre-clear the lysate with beads alone.
Hydrophobic interactions.Include a low concentration of a non-ionic detergent (e.g., 0.1% NP-40 or Tween-20) in binding and wash buffers.
Low or no yield of target protein Interaction is weak or transient.Increase the amount of lysate or peptide. Perform the binding for a longer duration (e.g., overnight). Optimize buffer conditions (pH, salt).
Target protein is in low abundance.Use a larger amount of starting material (lysate).
Elution is inefficient.Ensure the elution buffer is fresh and at the correct pH. Increase boiling time or temperature.
Peptide degradation Protease activity in the lysate.Add a fresh cocktail of protease inhibitors to the lysate immediately before use.

Concluding Remarks

The Histone H4 (2-21) peptide is an invaluable reagent for dissecting the complex interplay between histone modifications and the proteins that recognize them. The protocols and data presented here provide a solid foundation for researchers to design and execute successful pull-down assays, leading to a deeper understanding of epigenetic regulatory mechanisms. Careful optimization of experimental conditions is key to achieving specific and reproducible results.

References

Application Notes and Protocols for Biotinylated Histone H4 (2-21) in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of Histone H4 is a critical hub for post-translational modifications (PTMs) that play a fundamental role in regulating chromatin structure and gene expression.[1][2] The amino acid sequence 2-21 of this tail is a key region for protein-protein interactions, attracting a host of "reader" proteins that recognize specific PTMs and initiate downstream signaling events. Biotinylation of a synthetic peptide corresponding to this region provides a powerful tool for in vitro studies, enabling the identification and characterization of these interactions. This document provides detailed protocols for utilizing biotinylated Histone H4 (2-21) in various protein interaction assays.

Data Presentation

The interaction between histone tails and reader proteins is often characterized by binding affinity (Kd) and can be targeted by small molecule inhibitors (IC50). The following tables summarize quantitative data for the interaction of acetylated Histone H4 peptides with the bromodomain-containing protein 4 (BRD4), a key reader protein.

Interacting PartnerHistone H4 PeptideMethodBinding Affinity (Kd)Reference
BRD4 BD1Tetra-acetylated H4TR-FRET4.8 µM[3]
BRD4 BD2Tetra-acetylated H4TR-FRET30.6 µM[3]
BRD4 (1,2) BD1Tetra-acetylated H4NMR23 µM[4]
BRD4 (1,2) BD2Tetra-acetylated H4NMR125 µM[4]
BRD4-SDi-acetylated H4 (K12acK16ac) NucleosomeTR-FRET8.0 nM[5]
InhibitorTargetAssayIC50Reference
BI2536BRD4AlphaScreen25 nM[6]
TG101209BRD4AlphaScreen130 nM[6]
JQ1BRD4(1)HTRF8 nM (Ki)[7]

Signaling Pathway

The acetylation of the Histone H4 tail is a key event in transcriptional activation. Acetylated lysines are recognized by reader proteins containing bromodomains, such as BRD4. Upon binding, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters, leading to the phosphorylation of RNA Polymerase II and subsequent gene transcription. This signaling cascade is a critical pathway in cellular proliferation and is often dysregulated in cancer.

HistoneH4_Signaling cluster_0 Nucleus HistoneH4 Histone H4 Tail (unmodified) Acetylated_H4 Acetylated Histone H4 Tail (e.g., K5, K8, K12, K16) HistoneH4->Acetylated_H4 Acetylation HAT Histone Acetyltransferase (HAT) BRD4 BRD4 Acetylated_H4->BRD4 Recruitment PTEFb P-TEFb BRD4->PTEFb Recruitment RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Elongation Pull_Down_Workflow Biotin_H4 Biotinylated Histone H4 (2-21) Incubate1 Incubate to Immobilize Peptide Biotin_H4->Incubate1 Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Incubate1 Cell_Lysate Cell Lysate Incubate2 Incubate with Cell Lysate Cell_Lysate->Incubate2 Incubate1->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE / Western Blot / Mass Spectrometry Elute->Analysis AlphaScreen_Principle cluster_interaction Interaction Donor Donor Bead Streptavidin Acceptor Acceptor Bead Anti-Tag Antibody Donor->Acceptor Singlet Oxygen Transfer Biotin_H4 Biotin-H4 (2-21) Donor->Biotin_H4 Acceptor->Emission Tagged_Protein Tagged Protein Biotin_H4->Tagged_Protein Tagged_Protein->Acceptor Excitation->Donor SPR_Setup SensorChip Streptavidin-coated Sensor Chip SensorChip->Detection Change in Refractive Index Biotin_H4 Biotin-H4 (2-21) Biotin_H4->SensorChip Immobilization Analyte Analyte (Protein) Flow->SensorChip

References

Application Note: High-Throughput Screening for Histone Acetyltransferase (HAT) Inhibitors Using a Biotinylated Histone H4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of lysine residues on histone tails.[1] The acetylation of histones, such as Histone H4, is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription.[2] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[1] High-throughput screening (HTS) assays are essential for identifying novel HAT inhibitors from large compound libraries.[3] This application note describes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening inhibitors of HATs using a biotinylated Histone H4 peptide as a substrate.

Assay Principle

This assay quantifies the acetylation of a biotinylated Histone H4 peptide by a HAT enzyme, such as p300/CBP. The assay principle is based on TR-FRET, a technology that utilizes the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[4]

In this assay, a biotinylated Histone H4 peptide serves as the substrate for the HAT enzyme. In the presence of Acetyl-CoA, the HAT transfers an acetyl group to a lysine residue on the H4 peptide.[5] The reaction is detected using a Europium (Eu)-labeled anti-acetylated Histone H4 antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., ULight™ or XL665).[6] When the H4 peptide is acetylated, the binding of the Eu-labeled antibody and the streptavidin-acceptor to the same peptide brings the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor at 320-340 nm results in energy transfer to the acceptor, which then emits a signal at a longer wavelength (e.g., 665 nm).[6][7] The intensity of the TR-FRET signal is directly proportional to the level of Histone H4 peptide acetylation and is used to determine HAT activity. Potential inhibitors will disrupt this process, leading to a decrease in the TR-FRET signal.

G cluster_0 Histone H4 Acetylation Signaling Pathway HAT Histone Acetyltransferase (HAT) AcetylatedH4 Acetylated Histone H4 HAT->AcetylatedH4 Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT HistoneH4 Histone H4 Tail HistoneH4->HAT Chromatin Chromatin Relaxation & Gene Transcription AcetylatedH4->Chromatin

Caption: Histone H4 Acetylation Pathway.

cluster_1 TR-FRET Assay Principle for HAT Activity p300 p300 (HAT) Acetylated_H4 Acetylated Biotin-H4 Peptide p300->Acetylated_H4 Acetylation No_FRET No TR-FRET p300->No_FRET H4_peptide Biotinylated Histone H4 Peptide H4_peptide->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 Eu_Ab Eu-Antibody (Donor) Acetylated_H4->Eu_Ab SA_Acceptor Streptavidin-Acceptor Acetylated_H4->SA_Acceptor TR_FRET TR-FRET Signal (665 nm) Eu_Ab->TR_FRET Energy Transfer SA_Acceptor->TR_FRET Inhibitor HAT Inhibitor Inhibitor->p300 Inhibition

Caption: TR-FRET Assay Principle.

Materials and Reagents

ReagentSupplierCatalog Number
Biotinylated Histone H4 (1-21) PeptideAnaSpecAS-61495
Recombinant Human p300/CBP (catalytic domain)Active Motif31209
Acetyl-CoASigma-AldrichA2056
LANCE Ultra Europium-anti-acetyl-Histone H4 (Lys8) AntibodyPerkinElmerTRF0407
LANCE Ultra ULight™-StreptavidinPerkinElmerTRF0102
10X LANCE Detection BufferPerkinElmerCR97-100
White, low-volume 384-well microplatesCorning3572
Anacardic Acid (HAT Inhibitor Control)Cayman Chemical10009292
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Tris-HCl, NaCl, EDTA, DTT, BSASigma-AldrichVarious

Experimental Protocols

Reagent Preparation
ReagentStock ConcentrationWorking ConcentrationDiluent
Biotinylated Histone H4 Peptide1 mM100 nM1X HAT Assay Buffer
p300/CBP HAT Enzyme0.5 mg/mL2 ng/µL1X HAT Assay Buffer
Acetyl-CoA10 mM20 µM1X HAT Assay Buffer
Anacardic Acid (Positive Control)10 mM in DMSO100 µM1X HAT Assay Buffer with 1% DMSO
Eu-anti-acetyl-H4 (Lys8) Antibody500 nM2 nM1X LANCE Detection Buffer
ULight™-Streptavidin500 nM50 nM1X LANCE Detection Buffer
1X HAT Assay Buffer N/AN/A50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% BSA
1X LANCE Detection Buffer 10X1XDeionized Water

High-Throughput Screening Workflow

G cluster_2 HTS Experimental Workflow start Start: Prepare Reagents dispense_compounds Dispense Compounds & Controls to 384-well Plate start->dispense_compounds add_enzyme Add HAT Enzyme (p300) dispense_compounds->add_enzyme pre_incubate Pre-incubate (10 min, RT) add_enzyme->pre_incubate add_substrate_mix Add Substrate Mix (Biotin-H4 & Acetyl-CoA) pre_incubate->add_substrate_mix incubate_reaction Incubate (60 min, 30°C) add_substrate_mix->incubate_reaction add_detection_mix Add Detection Mix (Eu-Ab & SA-ULight) incubate_reaction->add_detection_mix incubate_detection Incubate (60 min, RT, dark) add_detection_mix->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analyze_data Data Analysis (Calculate Z' & % Inhibition) read_plate->analyze_data end End: Identify Hits analyze_data->end

Caption: HTS Experimental Workflow.

Assay Protocol (384-well format)
  • Compound Plating:

    • Dispense 100 nL of test compounds (typically at 10 mM in DMSO) and controls into a white, low-volume 384-well plate.

    • For controls, dispense DMSO for maximum signal (0% inhibition) and a known HAT inhibitor (e.g., Anacardic Acid) for minimum signal (100% inhibition).

  • Enzyme Addition:

    • Add 5 µL of the working solution of p300/CBP HAT enzyme (2 ng/µL) to all wells except the "no enzyme" control wells.

    • Add 5 µL of 1X HAT Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 10 minutes to allow compounds to interact with the enzyme.

  • Initiation of Enzymatic Reaction:

    • Prepare a 2X substrate mix containing Biotinylated Histone H4 peptide (200 nM) and Acetyl-CoA (40 µM) in 1X HAT Assay Buffer.

    • Add 5 µL of the 2X substrate mix to all wells to initiate the reaction. The final reaction volume is 10 µL.

  • Enzymatic Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C.

  • Detection:

    • Prepare the detection mix containing Eu-anti-acetyl-H4 antibody (4 nM) and ULight™-Streptavidin (100 nM) in 1X LANCE Detection Buffer.

    • Add 10 µL of the detection mix to all wells. The final volume is 20 µL.

  • Detection Incubation:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Plate Reading:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (for Europium) and 665 nm (for ULight™).

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - ((Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)))] * 100

      • Signal_inhibitor: Signal from wells with test compound.

      • Signal_max: Average signal from DMSO control wells (0% inhibition).

      • Signal_min: Average signal from positive inhibitor control wells (100% inhibition).

  • Assess Assay Quality (Z'-factor):

    • Z' = 1 - [(3 * (SD_max + SD_min)) / (Mean_max - Mean_min)]

      • SD_max and Mean_max: Standard deviation and mean of the maximum signal.

      • SD_min and Mean_min: Standard deviation and mean of the minimum signal.

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Data Presentation

384-Well Plate Layout Example
1-22 (Compounds)23 (Max Signal)24 (Min Signal)
A-P Test CompoundsDMSOAnacardic Acid
Typical Assay Parameters and Expected Results
ParameterValue
Final Reaction Volume10 µL
Final Detection Volume20 µL
Incubation Time (Enzymatic)60 minutes at 30°C
Incubation Time (Detection)60 minutes at Room Temperature
Excitation Wavelength320 nm or 340 nm
Emission Wavelengths615 nm and 665 nm
Expected Z'-factor ≥ 0.7
Signal-to-Background Ratio ≥ 5

Conclusion

The TR-FRET based high-throughput screening assay described in this application note provides a robust, sensitive, and homogeneous method for identifying inhibitors of Histone Acetyltransferases using a biotinylated Histone H4 peptide. The simple "mix-and-read" format is amenable to automation and high-throughput applications, making it an ideal tool for academic research and industrial drug discovery campaigns targeting epigenetic modulators. The excellent assay performance, characterized by a high Z'-factor and signal-to-background ratio, ensures the reliable identification of potent and specific HAT inhibitors.

References

Application Notes and Protocols: Utilizing Modified Histone H4 Peptides in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histones, the primary protein components of chromatin, are fundamental to the regulation of gene expression and other DNA-templated processes.[1][2][3] Histone H4 is subject to a multitude of modifications, including acetylation, methylation, and phosphorylation, which act in concert to form a complex "histone code" that dictates chromatin structure and function.[3][4] Enzymes that write, erase, or read these marks—such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs)—are crucial players in cellular physiology and are increasingly recognized as important drug targets.[1][2]

Modified histone H4 peptides serve as powerful tools for the in vitro study of these enzymes. They provide specific and reproducible substrates for detailed kinetic analysis, enabling researchers to determine key enzymatic parameters like Michaelis constant (Km) and maximum velocity (Vmax), to elucidate reaction mechanisms, and to screen for potent and selective inhibitors.[5][6] These peptides, corresponding to specific regions of the histone H4 tail, can be synthesized with precise modifications at defined lysine or arginine residues, allowing for the targeted investigation of individual PTMs on enzyme activity.[7][8][9][10]

This document provides detailed application notes and protocols for the use of modified Histone H4 peptides in the kinetic analysis of two major classes of histone-modifying enzymes: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

Signaling Pathway: Histone H4 Acetylation and Deacetylation

Histone_Acetylation_Deacetylation HAT Histone Acetyltransferase (HAT) CoA CoA-SH HAT->CoA H4_Ac Acetylated Histone H4 (H4Kac) HAT->H4_Ac HDAC Histone Deacetylase (HDAC) H4_un Unmodified Histone H4 HDAC->H4_un AcCoA Acetyl-CoA AcCoA->HAT H4_un->HAT Inactive_Chromatin Transcriptionally Repressed Heterochromatin H4_un->Inactive_Chromatin Contributes to H4_Ac->HDAC Active_Chromatin Transcriptionally Active Euchromatin H4_Ac->Active_Chromatin Promotes

Caption: Dynamic regulation of histone H4 acetylation by HATs and HDACs.

Application Note 1: Kinetic Analysis of Histone Acetyltransferases (HATs) using Acetylated H4 Peptides

HATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the ε-amino group of lysine residues on histone tails.[11] This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and transcriptional activation.[12] Modified Histone H4 peptides are invaluable for characterizing the substrate specificity and kinetic parameters of HATs. For instance, lysine acetyltransferase 8 (KAT8) is known to acetylate lysine 16 on histone H4 (H4K16).[6]

Experimental Workflow: HAT Kinetic Assay

HAT_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Enzyme Purified HAT (e.g., KAT8) Incubation Incubate Enzyme, Peptide, and Acetyl-CoA at 37°C Prep_Enzyme->Incubation Prep_Peptide Modified H4 Peptide (e.g., H4 1-20) Prep_Peptide->Incubation Prep_AcCoA Acetyl-CoA Prep_AcCoA->Incubation Prep_Buffer Assay Buffer Prep_Buffer->Incubation Quench Quench Reaction Incubation->Quench Detection Detect Product Formation (e.g., CoA-SH or Acetylated Peptide) Quench->Detection Plot Plot Velocity vs. Substrate Concentration Detection->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: General workflow for a HAT enzyme kinetics assay.

Protocol: Continuous Spectrophotometric HAT Assay

This protocol is adapted from methodologies used for studying HAT kinetics and is suitable for determining the steady-state kinetic parameters of a HAT enzyme with a modified Histone H4 peptide.[5]

Materials:

  • Purified HAT enzyme (e.g., recombinant KAT8)

  • Histone H4 peptide (e.g., residues 1-20, unmodified)

  • Acetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 10% glycerol

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the Histone H4 peptide in the assay buffer.

    • Prepare a stock solution of Acetyl-CoA in the assay buffer.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a series of dilutions of the Histone H4 peptide in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).

    • Prepare a working solution of the HAT enzyme in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 10 µL of the appropriate Histone H4 peptide dilution

      • 10 µL of DTNB solution (final concentration ~0.2 mM)

      • 10 µL of Acetyl-CoA solution (at a fixed, saturating concentration, e.g., 200 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding 20 µL of the HAT enzyme working solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Measure Absorbance:

    • Measure the absorbance at 412 nm every 30 seconds for 15-30 minutes. The increase in absorbance is due to the reaction of the free thiol group of Coenzyme A (a product of the HAT reaction) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

    • Plot the initial velocity (V₀) against the Histone H4 peptide concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the Histone H4 peptide.

Quantitative Data: HAT Kinetics
EnzymeHistone H4 PeptideKm (µM)Vmax (relative units)kcat (min⁻¹)Notes
KAT8H4 (1-20)~10-50Varies0.2 - 1.1[5]Kinetic parameters can be influenced by assay conditions.[13] A ping-pong mechanism is suggested where Ac-CoA binds first.[5][6]
hNatDH4 N-terminal mutants---Mutations in the H4 N-terminus can affect binding and catalytic efficiency.[14]

Application Note 2: Kinetic Analysis of Histone Deacetylases (HDACs) using Acetylated H4 Peptides

HDACs catalyze the removal of acetyl groups from lysine residues on histone tails, a process generally associated with chromatin compaction and transcriptional repression.[15][16] The development of HDAC inhibitors is a major focus in cancer therapy.[17] Acetylated Histone H4 peptides are essential substrates for characterizing the activity and inhibition of HDACs.

Experimental Workflow: HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Enzyme Purified HDAC Incubation Incubate Enzyme, Peptide, and Inhibitor at 37°C Prep_Enzyme->Incubation Prep_Peptide Acetylated H4 Peptide (e.g., H4K16Ac) Prep_Peptide->Incubation Prep_Inhibitor Test Inhibitor (Varying Concentrations) Prep_Inhibitor->Incubation Prep_Buffer Assay Buffer Prep_Buffer->Incubation Quench Quench Reaction Incubation->Quench Detection Detect Deacetylation (e.g., Fluorogenic Developer) Quench->Detection Plot Plot % Inhibition vs. Inhibitor Concentration Detection->Plot Fit Fit to Dose-Response Curve Plot->Fit Determine Determine IC50 Fit->Determine

Caption: Workflow for an HDAC inhibitor screening assay.

Protocol: Fluorogenic HDAC Assay

This protocol describes a common method for measuring HDAC activity and inhibition using a commercially available acetylated H4 peptide derivative that becomes fluorogenic upon deacetylation and subsequent development.

Materials:

  • Purified HDAC enzyme

  • Fluorogenic acetylated Histone H4 peptide substrate (e.g., based on H4K16Ac)

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • HDAC inhibitor of interest

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic acetylated H4 peptide in the assay buffer.

    • Prepare a working solution of the HDAC enzyme in the assay buffer.

    • Prepare a series of dilutions of the HDAC inhibitor in the assay buffer.

  • Set up the Reaction:

    • In a 96-well black plate, add the following to each well:

      • 40 µL of assay buffer

      • 5 µL of the appropriate inhibitor dilution (or buffer for no-inhibitor control)

      • 5 µL of the fluorogenic acetylated H4 peptide solution (at a concentration near its Km)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding 50 µL of the HDAC enzyme working solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Develop the Signal:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

    • Incubate at 37°C for 15-20 minutes.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: HDAC Kinetics
Enzyme ClassHistone H4 PeptideKm (µM)Vmax (relative units)Notes
Class IIa HDACs (HDAC4, 5, 7, 9)Acetylated peptidesVariesVariesShow strong preference for bulky aromatic amino acids flanking the acetyl-lysine.[17]
HeLa Nuclear Extract (mixed HDACs)Biotinylated [³H]acetyl H4 peptide--Used in a scintillation proximity assay for high-throughput screening.[18]

Conclusion

Modified Histone H4 peptides are indispensable reagents for the detailed kinetic characterization of histone-modifying enzymes. The protocols and data presented here provide a framework for researchers to design and execute robust enzyme kinetic experiments. Such studies are critical for advancing our understanding of epigenetic regulation and for the development of novel therapeutics targeting the enzymes that modulate the histone code. The adaptability of peptide-based assays allows for the investigation of a wide range of modifications and enzyme classes, making them a cornerstone of modern epigenetics research.

References

Application of Synthetic Histone Peptides in Epigenetics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic histone peptides are powerful tools in the field of epigenetics, enabling detailed investigation of the mechanisms that regulate chromatin structure and gene expression. These peptides, which are short, chemically synthesized fragments of histone proteins, can be designed to carry specific post-translational modifications (PTMs). This allows researchers to study the "histone code" by examining the interactions of these modified peptides with proteins that write, read, and erase these epigenetic marks. The applications of synthetic histone peptides are vast, ranging from the characterization of enzyme activity and inhibitor screening to the identification of novel effector proteins and the elucidation of complex signaling pathways.

Key Applications and Methodologies

Synthetic histone peptides are utilized in a variety of assays to probe the intricate world of epigenetic regulation. Key applications include:

  • Histone Peptide Microarrays: for high-throughput screening of protein-peptide interactions and antibody specificity.[1][2][3]

  • Peptide Pull-Down Assays: to identify and characterize proteins that bind to specific histone modifications.[4]

  • Enzyme Activity Assays: to measure the activity of histone-modifying enzymes such as methyltransferases and acetyltransferases, and to screen for their inhibitors.[5]

  • AlphaLISA Assays: a bead-based immunoassay for the sensitive detection of specific histone modifications in a high-throughput format.[6][7][8]

  • Mass Spectrometry: for quantitative analysis of histone PTMs, often using isotopically labeled synthetic peptides as internal standards.[9][10][11]

I. Histone Peptide Microarrays

Application Note

Histone peptide microarrays are a high-throughput platform for simultaneously assessing the binding of proteins to a large number of different histone peptides with various PTMs.[1][2] This technology is particularly useful for:

  • Specificity Profiling: Determining the binding specificity of histone "reader" domains, antibodies, and other interacting proteins.[1][2]

  • Enzyme Substrate Identification: Identifying potential substrates for histone-modifying enzymes.

  • Drug Discovery: Screening for small molecules that disrupt the interaction between a protein and a specific modified histone peptide.

The arrays consist of a library of synthetic histone peptides immobilized on a solid surface, such as a glass slide.[1][12] These peptides can be unmodified or contain single or multiple PTMs, including acetylation, methylation (mono-, di-, and tri-), phosphorylation, and citrullination.[1][3]

Experimental Workflow: Histone Peptide Microarray

Histone_Peptide_Microarray_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Array Histone Peptide Microarray Slide Blocking Blocking (Optional) Array->Blocking Primary Incubate with Primary Protein (e.g., Antibody, Reader Domain) Blocking->Primary Wash1 Wash Primary->Wash1 Secondary Incubate with Labeled Secondary Antibody Wash1->Secondary Wash2 Wash Secondary->Wash2 Scan Scan Microarray (Fluorescence) Wash2->Scan Analysis Data Analysis (Spot Intensity) Scan->Analysis

Caption: General workflow for a histone peptide microarray experiment.
Protocol: Histone Peptide Microarray

This protocol is a generalized procedure and may require optimization based on the specific microarray platform and reagents used.

Materials:

  • MODified™ Histone Peptide Array or similar[3][13]

  • Blocking Buffer (e.g., 5% non-fat dried milk in TTBS)

  • Wash Buffer (TTBS: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Primary antibody or protein of interest diluted in blocking buffer

  • Fluorescently labeled secondary antibody (if required)

  • Microarray scanner

Procedure:

  • Blocking:

    • Place the histone peptide array slide in a slide holder.

    • Add 5 mL of Blocking Buffer to cover the array.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[13]

    • Decant the blocking buffer and wash three times with 5 mL of TTBS for 5 minutes each.[13]

  • Primary Incubation:

    • Prepare the primary antibody or protein of interest at the desired concentration in 3 mL of blocking buffer.

    • Add the primary antibody solution to the array.

    • Incubate for 1 hour at room temperature with gentle agitation.[13]

    • Decant the primary antibody solution and wash three times with 5 mL of TTBS for 5 minutes each.[13]

  • Secondary Incubation (if necessary):

    • Prepare the fluorescently labeled secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add the secondary antibody solution to the array.

    • Incubate for 1 hour at room temperature with gentle agitation, protected from light.[13]

    • Decant the secondary antibody solution and wash three times with 5 mL of TTBS for 5 minutes each, protected from light.[13]

  • Scanning and Analysis:

    • Carefully dry the slide (e.g., by centrifugation or with a gentle stream of nitrogen).

    • Scan the microarray slide using a suitable fluorescence scanner.

    • Analyze the spot intensities using appropriate software to determine the binding specificity.[3]

II. Peptide Pull-Down Assays

Application Note

Peptide pull-down assays are a classic biochemical technique used to identify proteins that bind to specific histone modifications.[4] In this method, a biotinylated synthetic histone peptide is immobilized on avidin or streptavidin-coated beads. These beads are then incubated with cell or nuclear extracts. Proteins that bind to the modified peptide are "pulled down" with the beads, washed, and then identified by methods such as Western blotting or mass spectrometry. This approach is invaluable for:

  • Discovering Novel "Reader" Proteins: Identifying previously unknown proteins that recognize specific PTMs.

  • Validating Interactions: Confirming interactions suggested by other methods like yeast two-hybrid screens.

  • Studying the "Histone Code": Investigating how combinations of PTMs on the same peptide influence protein binding.

Experimental Workflow: Peptide Pull-Down Assay

Peptide_Pull_Down_Workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_analysis Washing & Analysis Peptide Biotinylated Histone Peptide Binding Immobilize Peptide on Beads Peptide->Binding Beads Avidin/Streptavidin Beads Beads->Binding Incubate Incubate Beads with Extract Binding->Incubate Extract Cell/Nuclear Extract Extract->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze Proteins (Western Blot/Mass Spec) Elute->Analysis

Caption: Workflow for a biotinylated histone peptide pull-down assay.
Protocol: Biotinylated Histone Peptide Pull-Down

This protocol is a general guideline and may need to be optimized for specific peptides and cell extracts.[4]

Materials:

  • Biotinylated synthetic histone peptides (modified and unmodified controls).[4]

  • Immobilized avidin or streptavidin beads.[4]

  • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100).[4]

  • Nuclear or whole-cell extract.

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Peptide Immobilization:

    • Resuspend 10-100 µg of biotinylated peptide in 400 µL of PBS.[4]

    • Wash 40 µL of avidin bead slurry three times with 1 mL of Binding/Wash Buffer.[4]

    • Add the resuspended peptide to the washed beads and incubate for 1-2 hours at 4°C with rotation.[4]

    • Wash the peptide-bound beads three times with Binding/Wash Buffer to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-bound beads with 0.5-1 mg of nuclear or whole-cell extract in a total volume of 500 µL to 1 mL.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes before pelleting.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 20-40 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate proteins, or by mass spectrometry for unbiased identification.

III. AlphaLISA Assays

Application Note

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based immunoassay technology that is well-suited for detecting specific histone modifications in a high-throughput format.[6][8] The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. In the context of histone PTMs, one bead is conjugated to an antibody that recognizes a specific modification, while the other is captured by a biotinylated antibody against the histone itself, brought together by streptavidin-coated Donor beads.[6] When in close proximity, excitation of the Donor bead results in a luminescent signal from the Acceptor bead.[8] This technology is ideal for:

  • Quantifying Histone PTMs: Measuring the relative abundance of a specific histone modification in cell lysates.

  • High-Throughput Screening: Screening compound libraries for inhibitors of histone-modifying enzymes.

  • Cell-Based Assays: Directly measuring changes in histone PTM levels in response to cellular stimuli or drug treatment.[6]

Signaling Pathway: AlphaLISA for Histone PTM Detection

AlphaLISA_Pathway Laser Laser Excitation (680 nm) Donor Donor Bead (Streptavidin) Laser->Donor Excites BiotinAb Biotinylated Anti-Histone Ab Donor->BiotinAb Binds SingletO2 Singlet Oxygen Donor->SingletO2 Generates Histone Histone with PTM BiotinAb->Histone Binds PTM_Ab Anti-PTM Ab Histone->PTM_Ab Recognized by Acceptor Acceptor Bead PTM_Ab->Acceptor Conjugated to Light Light Emission (615 nm) Acceptor->Light Emits SingletO2->Acceptor Activates

Caption: Principle of the AlphaLISA assay for histone PTM detection.
Protocol: AlphaLISA Cellular Epigenetic Assay

This is a generalized protocol based on commercially available kits.[6] Always refer to the specific kit manual for detailed instructions.

Materials:

  • AlphaLISA Epigenetic Cellular Detection Kit (e.g., for H3K9ac).[6][8]

  • Cells cultured in appropriate plates.

  • Compounds for treatment (if applicable).

  • Microplate reader capable of AlphaLISA detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96- or 384-well plate and culture overnight.

    • Treat cells with compounds or stimuli as required for the experiment and incubate for the desired time.

  • Cell Lysis and Histone Extraction:

    • Remove the culture medium.

    • Add Cell-Histone™ Lysis Buffer and incubate as per the kit instructions to lyse the cells.

    • Add Cell-Histone™ Extraction Buffer to extract histones from the chromatin.

  • Detection:

    • Add a mixture of AlphaLISA Anti-Mark Acceptor beads and Biotinylated Anti-Histone Antibody to the wells.

    • Incubate to allow for the formation of the antibody-histone-bead complex.

    • Add Streptavidin-coated Donor beads.

    • Incubate in the dark to allow the Donor beads to bind to the biotinylated antibody.

  • Signal Reading:

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • The intensity of the light emission is proportional to the level of the specific histone modification.[6]

Quantitative Data from AlphaLISA Assays

The following table summarizes example quantitative data that can be obtained from AlphaLISA assays, demonstrating the specificity and sensitivity of the method.

Assay TargetCompeting PeptideIC50 Value (nM)Cell LineReference
H3K9acH3K9ac peptide1.8HeLa[6]
H3K9acH3K27ac peptide778HeLa[6]
H3K27me3H3K27me3 peptide56.1 ± 13.0SU-DHL-6[7]

IV. Drug Discovery and Development

Application Note

Synthetic histone peptides are instrumental in the discovery and development of drugs targeting epigenetic mechanisms, which are often dysregulated in diseases like cancer.[14][15] They are employed in various stages of the drug discovery pipeline:

  • Target Validation: Confirming that a specific histone-modifying enzyme or reader domain is a valid therapeutic target.

  • High-Throughput Screening (HTS): Screening large compound libraries for molecules that inhibit the activity of a histone-modifying enzyme or disrupt a protein-histone PTM interaction.[16]

  • Lead Optimization: Characterizing the potency and selectivity of lead compounds.

  • Mechanism of Action Studies: Elucidating how a drug candidate exerts its effects on a molecular level.

Peptide-based inhibitors themselves are also being developed as potential therapeutics.[14]

Logical Relationship: Role of Synthetic Peptides in Epigenetic Drug Discovery

Drug_Discovery_Logic Target Epigenetic Target (Writer, Reader, Eraser) Assay Assay Development (e.g., HTS, Enzyme Assay) Target->Assay Peptide Synthetic Histone Peptide (Substrate/Binding Partner) Peptide->Assay Screening High-Throughput Screening of Compound Libraries Assay->Screening Hits Identification of 'Hits' Screening->Hits Optimization Lead Optimization (Potency, Selectivity) Hits->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The central role of synthetic peptides in the epigenetic drug discovery process.

Summary

Synthetic histone peptides have become an indispensable tool in modern epigenetics research and drug development. Their versatility allows for their use in a wide array of experimental techniques, from high-throughput screening on microarrays to detailed biochemical pull-down assays and sensitive cell-based quantification with AlphaLISA. By providing a means to dissect the intricate language of the histone code, synthetic peptides will continue to drive our understanding of epigenetic regulation in health and disease, and pave the way for novel therapeutic interventions.

References

Application Notes and Protocols: Histone H4 (2-21) in Chromatin Immunoprecipitation (ChIP) as a Competitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction of proteins with specific DNA sequences in the cell's natural chromatin context. A critical aspect of a successful ChIP experiment is the specificity of the antibody used to immunoprecipitate the protein of interest. Non-specific binding of the antibody to other proteins or chromatin regions can lead to false-positive results and misinterpretation of the data.

One effective method to validate the specificity of an antibody in a ChIP assay is through the use of a competitor peptide. This application note provides a detailed protocol for using the Histone H4 (2-21) peptide as a competitor to verify the specificity of antibodies targeting the N-terminal tail of Histone H4. The Histone H4 N-terminal tail is subject to numerous post-translational modifications (PTMs) that play crucial roles in regulating chromatin structure and gene expression. Therefore, ensuring the antibody's specificity to a particular modification or epitope within this region is paramount for accurate epigenetic studies.

Principle of the Competition Assay

The principle behind the competitor peptide assay is straightforward. The Histone H4 (2-21) peptide corresponds to the amino acid sequence of the N-terminal tail of Histone H4. By pre-incubating the ChIP antibody with an excess of this peptide, the specific binding sites of the antibody become saturated with the peptide. Consequently, the antibody is no longer able to bind to its target epitope on the native Histone H4 protein within the chromatin. A successful competition will result in a significant reduction of the ChIP signal (e.g., as measured by qPCR) at known target loci, thereby confirming the antibody's specificity for the intended epitope.

Application

The use of Histone H4 (2-21) as a competitor peptide is particularly valuable for:

  • Validating the specificity of new anti-histone H4 antibodies.

  • Confirming the epitope specificity of antibodies, especially those targeting post-translationally modified forms of the H4 tail.

  • Troubleshooting ChIP experiments that yield high background or unexpected results.

  • Ensuring the reliability of ChIP data in drug development studies targeting histone-modifying enzymes.

Data Presentation

The effectiveness of the Histone H4 (2-21) competitor peptide can be quantified by performing a dose-response experiment and analyzing the ChIP-qPCR results. The following table provides a representative example of the expected quantitative data.

Competitor Peptide Concentration (µg)Target Locus 1 (Fold Enrichment)Target Locus 2 (Fold Enrichment)Negative Control Locus (Fold Enrichment)
0 (No Competitor)100851.2
145381.1
51291.3
102.51.81.2

Fold enrichment is calculated relative to a negative control IgG immunoprecipitation.

Experimental Protocols

This section provides a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay incorporating the Histone H4 (2-21) competitor peptide. This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials
  • Cells of interest

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • ChIP-grade anti-Histone H4 antibody (or antibody against a modified H4 tail)

  • Histone H4 (2-21) peptide (unmodified or with the specific modification corresponding to the antibody's target)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR (for positive and negative control loci)

  • qPCR master mix

Protocol

Day 1: Cell Fixation and Chromatin Preparation

  • Cell Cross-linking:

    • To adherent cells in a culture dish, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them using cell lysis buffer.

    • Isolate the nuclei and resuspend them in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

Day 2: Immunoprecipitation with Competitor Peptide

  • Peptide Competition Setup:

    • Prepare a series of tubes for the competition assay. For each ChIP reaction, you will need a "no competitor" control and several tubes with increasing concentrations of the Histone H4 (2-21) peptide (e.g., 1 µg, 5 µg, 10 µg).

    • In each designated competition tube, add the desired amount of Histone H4 (2-21) peptide to the ChIP-grade anti-Histone H4 antibody in ChIP dilution buffer.

    • Incubate the antibody-peptide mixture for 1-2 hours at 4°C with gentle rotation. This pre-incubation step allows the peptide to bind to the antibody.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP dilution buffer.

    • Add the pre-incubated antibody-peptide mixture (or antibody alone for the "no competitor" control) to the diluted chromatin.

    • Also, set up a negative control immunoprecipitation with normal IgG.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add pre-blocked Protein A/G magnetic beads to each ChIP reaction and incubate for 2-4 hours at 4°C with rotation.

Day 3: Washes, Elution, and DNA Purification

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the protein-DNA cross-links by incubating at 65°C for 4-6 hours or overnight.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using a standard DNA purification kit.

Day 4: Quantitative PCR (qPCR) Analysis

  • qPCR Setup:

    • Perform qPCR using primers for known target loci of Histone H4 and a negative control locus (a region where Histone H4 is not expected to be enriched).

    • Use the purified DNA from the "no competitor," competitor peptide, and IgG ChIP samples as templates. Also, include an input DNA control (chromatin saved before immunoprecipitation).

  • Data Analysis:

    • Calculate the percent input for each sample and then determine the fold enrichment over the IgG control.

    • Plot the fold enrichment at the target loci as a function of the competitor peptide concentration to visualize the dose-dependent inhibition of the ChIP signal.

Visualizations

Signaling Pathway and Molecular Interactions

The N-terminal tail of Histone H4 is a hub for various post-translational modifications (PTMs) that are "written" and "erased" by specific enzymes. These modifications are then "read" by other proteins, influencing downstream cellular processes like transcription activation or repression. The Histone H4 (2-21) peptide competition assay is a tool to ensure the specific detection of these modifications.

Histone_H4_Signaling cluster_writers Writers (Enzymes) cluster_erasers Erasers (Enzymes) cluster_readers Readers (Effector Proteins) HATs Histone Acetyltransferases (HATs) H4_tail Histone H4 N-terminal Tail (Target of ChIP Antibody) HATs->H4_tail Acetylation HMTs Histone Methyltransferases (HMTs) HMTs->H4_tail Methylation HDACs Histone Deacetylases (HDACs) HDMs Histone Demethylases (HDMs) Bromodomain Bromodomain Proteins Transcription Transcriptional Regulation Bromodomain->Transcription Chromodomain Chromodomain Proteins Chromodomain->Transcription H4_tail->HDACs Deacetylation H4_tail->HDMs Demethylation H4_tail->Bromodomain Binds Acetylated Lysines H4_tail->Chromodomain Binds Methylated Lysines

Histone H4 PTM Signaling Cascade
Experimental Workflow: ChIP with Competitor Peptide

The following diagram illustrates the key steps in a Chromatin Immunoprecipitation experiment that incorporates a competitor peptide to validate antibody specificity.

ChIP_Workflow cluster_prep Chromatin Preparation cluster_competition Competition & IP cluster_analysis Analysis Crosslinking 1. Cross-link Proteins to DNA Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Shear Chromatin Lysis->Shearing Chromatin Sheared Chromatin Shearing->Chromatin Antibody ChIP Antibody Preincubation 4. Pre-incubate Antibody with Competitor Peptide Antibody->Preincubation Peptide Histone H4 (2-21) Peptide Peptide->Preincubation IP 5. Immunoprecipitation Preincubation->IP Chromatin->IP Washes 6. Wash Beads IP->Washes Elution 7. Elute & Reverse Cross-links Washes->Elution Purification 8. Purify DNA Elution->Purification qPCR 9. qPCR Analysis Purification->qPCR

ChIP Workflow with Competitor Peptide
Logical Relationship: How the Competitor Peptide Works

This diagram explains the mechanism of action of the competitor peptide in blocking the antibody from binding to the native histone protein.

Competition_Logic cluster_no_competitor Without Competitor Peptide cluster_with_competitor With Competitor Peptide Antibody1 Antibody Binding Site Binding1 Specific Binding (Successful ChIP) Antibody1:f1->Binding1 Histone1 Native Histone H4 Epitope Histone1:f1->Binding1 Antibody2 Antibody Binding Site Blocked Binding Site Blocked Antibody2:f1->Blocked Peptide H4 (2-21) Peptide Epitope Peptide:f1->Blocked Histone2 Native Histone H4 Epitope NoBinding No Binding (Reduced ChIP Signal) Histone2:f1->NoBinding Binding Prevented Blocked->NoBinding

Mechanism of Competitor Peptide Action

Studying Histone Cross-Talk with Modified H4 Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The interplay between different PTMs on the same or different histone tails, known as histone cross-talk, adds a further layer of complexity to this regulatory network. Histone H4 is subject to a multitude of modifications, including acetylation and methylation, which can influence each other's deposition and recognition by effector proteins. This document provides detailed application notes and protocols for studying histone H4 cross-talk using modified H4 peptides, offering a powerful in vitro tool to dissect these intricate regulatory mechanisms.

Application Notes

Modified histone H4 peptides are invaluable tools for investigating the mechanisms of histone cross-talk. They allow for the precise study of how one modification affects the enzymatic activity of histone-modifying enzymes or the binding of "reader" proteins to a second modification. These peptides can be used in a variety of assays to:

  • Characterize the substrate specificity of histone acetyltransferases (HATs) and histone methyltransferases (HMTs). By presenting enzymes with a panel of pre-modified H4 peptides, researchers can determine whether existing modifications enhance or inhibit their activity on a target residue.

  • Identify and characterize "reader" proteins that bind to specific combinations of H4 modifications. Peptide pull-down assays coupled with mass spectrometry can reveal proteins that preferentially bind to dually modified H4 tails compared to singly modified or unmodified peptides.

  • Screen for small molecule inhibitors or activators of enzymes involved in histone cross-talk. Modified H4 peptides serve as substrates in high-throughput screening assays to identify compounds that modulate the activity of HATs and HMTs.

The following protocols provide detailed methodologies for key experiments in the study of histone H4 cross-talk.

Experimental Protocols

Protocol 1: Biotinylated Histone H4 Peptide Pull-Down Assay

This protocol is designed to identify proteins that bind to specific modifications on histone H4 peptides.[1][2]

Materials:

  • Biotinylated histone H4 peptides (unmodified and with specific modifications of interest)

  • Streptavidin-coated magnetic beads or agarose resin

  • Nuclear extract or purified proteins of interest

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150-300 mM NaCl, 0.05% NP-40

  • Wash Buffer: Binding Buffer with increased NaCl concentration (e.g., 300-500 mM)

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

  • Proteinase inhibitors

Procedure:

  • Peptide Immobilization:

    • Resuspend biotinylated H4 peptides in PBS.

    • Wash streptavidin beads three times with Binding Buffer.

    • Incubate the beads with the biotinylated peptides for 2-3 hours at 4°C with gentle rotation to allow for binding.

    • Wash the peptide-bound beads three times with Binding Buffer to remove unbound peptides.

  • Protein Binding:

    • Pre-clear the nuclear extract by centrifugation at 14,000 rpm for 10 minutes at 4°C.

    • Add the pre-cleared nuclear extract or purified protein to the peptide-bound beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant (flow-through).

    • Wash the beads 3-5 times with Wash Buffer to remove non-specific binders. Each wash should be for 5-10 minutes with rotation.

  • Elution:

    • Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Collect the eluate after centrifugation or magnetic separation.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining, silver staining, or Western blotting.

    • For identification of unknown binding partners, eluted proteins can be subjected to mass spectrometry analysis.

G Workflow for Histone H4 Peptide Pull-Down Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide Biotinylated H4 Peptide immobilization Immobilization peptide->immobilization beads Streptavidin Beads beads->immobilization extract Nuclear Extract binding Binding extract->binding immobilization->binding washing Washing binding->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Figure 1: Workflow for Histone H4 Peptide Pull-Down Assay.

Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay with Modified H4 Peptides

This protocol measures the activity of a HAT enzyme on an H4 peptide substrate and can be adapted to study the effect of pre-existing modifications on HAT activity.[3][4][5]

Materials:

  • Recombinant HAT enzyme

  • Histone H4 peptides (unmodified and with specific modifications)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Detection reagent (e.g., fluorescent thiol-reactive dye to detect Coenzyme A release)

  • 96-well plate (black, for fluorescence assays)

  • Plate reader

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing HAT Assay Buffer, Acetyl-CoA, and the detection reagent.

    • In a 96-well plate, add the modified or unmodified H4 peptide substrates to individual wells.

    • Add the master mix to each well.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the recombinant HAT enzyme to each well.

    • Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes). Protect the plate from light if using a fluorescent detection method.

  • Detection:

    • Measure the fluorescence (or absorbance, depending on the detection method) at appropriate wavelengths using a plate reader. The signal intensity is proportional to the amount of Coenzyme A produced, which reflects the HAT activity.

  • Data Analysis:

    • Subtract the background reading (from a no-enzyme control) from the sample readings.

    • Compare the activity of the HAT enzyme on the modified H4 peptides to its activity on the unmodified peptide to determine the effect of the pre-existing modification.

G In Vitro HAT Assay Workflow cluster_components Reaction Components cluster_steps Assay Steps cluster_output Output peptide Modified/Unmodified H4 Peptide setup Reaction Setup in 96-well plate peptide->setup acetyl_coa Acetyl-CoA acetyl_coa->setup hat_enzyme HAT Enzyme hat_enzyme->setup incubation Incubation at 37°C setup->incubation detection Fluorescence Measurement incubation->detection data HAT Activity Data detection->data

Figure 2: Workflow for an in vitro HAT assay using modified H4 peptides.

Protocol 3: In Vitro Histone Methyltransferase (HMT) Assay with Modified H4 Peptides

This protocol measures the activity of an HMT enzyme on an H4 peptide substrate, often using a radioisotope-labeled methyl donor.[6][7]

Materials:

  • Recombinant HMT enzyme

  • Histone H4 peptides (unmodified and with specific modifications)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT

  • Scintillation fluid and vials

  • P81 phosphocellulose paper

  • Wash Buffer: 100 mM sodium carbonate/bicarbonate buffer (pH 9.0)

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mix containing HMT Assay Buffer, the H4 peptide substrate, and [³H]-SAM.

    • Initiate the reaction by adding the recombinant HMT enzyme.

  • Incubation:

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper three times for 5 minutes each in the Wash Buffer to remove unincorporated [³H]-SAM.

    • Perform a final wash with acetone to dry the paper.

  • Detection:

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are proportional to the HMT activity.

    • Compare the activity on modified versus unmodified H4 peptides.

Quantitative Data on Histone H4 Cross-Talk

The direct quantitative impact of one H4 modification on another can be subtle and highly dependent on the specific enzymes and reader proteins involved. Below is a summary of expected outcomes and examples of quantitative data that can be generated using the described protocols.

Cross-Talk InteractionExperimental AssayExpected Quantitative OutcomeExample Data (Hypothetical)
H4K16ac on H4K20 methylation In vitro HMT assay with H4K16ac peptideDecreased or increased HMT activity (kcat/Km) on H4K20.The presence of H4K16ac reduces the Vmax of the H4K20 methyltransferase by 50%.
H4K20me3 on H4K16 acetylation In vitro HAT assay with H4K20me3 peptideAltered HAT activity on H4K16.The Km of the HAT for the H4K20me3 peptide is 2-fold higher than for the unmodified peptide.
Reader protein binding to dual marks Peptide pull-down followed by quantitative mass spectrometry or ITCIncreased binding affinity (lower Kd) for the dually modified peptide.A reader protein binds to H4K16ac/K20me3 with a Kd of 1 µM, compared to >10 µM for either single modification.

Signaling Pathways and Logical Relationships

Histone cross-talk can be depicted as a signaling pathway where one modification acts as a signal that influences subsequent events.

G Histone H4 Cross-Talk Signaling cluster_writers Writers cluster_marks Modifications cluster_readers Readers cluster_outcomes Functional Outcomes H4 Histone H4 Tail HAT HAT (e.g., KAT8) H4K16ac H4K16ac HAT->H4K16ac Acetylates K16 HMT HMT (e.g., SUV4-20H) H4K20me3 H4K20me3 HMT->H4K20me3 Methylates K20 H4K16ac->HMT Inhibits Reader1 Reader Protein 1 H4K16ac->Reader1 Recruits H4K20me3->HAT Inhibits Reader2 Reader Protein 2 H4K20me3->Reader2 Recruits Transcription Transcriptional Regulation Reader1->Transcription Chromatin Chromatin Compaction Reader2->Chromatin

Figure 3: A simplified signaling pathway of histone H4 cross-talk.

Conclusion

The use of modified histone H4 peptides provides a powerful and versatile platform for the detailed investigation of histone cross-talk. The protocols outlined in this document offer robust methods for dissecting the intricate relationships between different histone modifications and their impact on the recruitment and activity of effector proteins and enzymes. By employing these techniques, researchers can gain deeper insights into the complex language of the histone code and its role in health and disease, paving the way for the development of novel epigenetic-based therapeutics.

References

Application Notes and Protocols: Generation of Antibodies Using Histone H4 (2-21) as an Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation and characterization of polyclonal antibodies targeting the N-terminal region (amino acids 2-21) of histone H4. This region is rich in post-translational modifications (PTMs) that are crucial for epigenetic regulation. Antibodies targeting this specific epitope are invaluable tools for studying chromatin biology, gene expression, and for the development of epigenetic-targeted therapeutics.

Introduction

Histone H4 is a core component of the nucleosome, and its N-terminal tail is subject to a multitude of post-translational modifications, including acetylation, methylation, and phosphorylation. These modifications act as a "histone code" that is read by various effector proteins to regulate chromatin structure and gene transcription. The specific peptide sequence of histone H4 (2-21), SGRGKGGKGLGKGGAKRHRK, encompasses several key modifiable residues, including lysines at positions 5, 8, 12, and 16, and arginine at position 3. Generating antibodies that specifically recognize this region, potentially in a modification-specific context, provides a powerful tool for elucidating the roles of these modifications in health and disease.

Data Presentation

The following tables summarize representative quantitative data that can be expected during the generation and characterization of anti-Histone H4 (2-21) antibodies. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions, the host animal, and the purity of the antigen.

Table 1: Representative Antibody Titer by Enzyme-Linked Immunosorbent Assay (ELISA)

BleedDilution FactorPre-immune Serum (OD 450nm)Post-immunization Serum (OD 450nm)Titer
Test Bleed 1 (Day 35)1:1,0000.1501.850>1:10,000
Test Bleed 2 (Day 49)1:10,0000.1452.500>1:50,000
Final Bleed (Day 70)1:50,0000.1522.100>1:100,000

Titer is defined as the reciprocal of the highest dilution giving an absorbance value of at least twice that of the pre-immune serum.

Table 2: Antibody Specificity and Affinity

ParameterMethodResult
Specificity Peptide ELISAHigh reactivity against Histone H4 (2-21) peptide. Low to no reactivity against unrelated peptides.
Western BlotRecognizes a single band at ~11 kDa corresponding to Histone H4 in whole-cell lysates.
Affinity Constant (Kd) Surface Plasmon Resonance (SPR)10⁻⁷ to 10⁻⁹ M

Experimental Protocols

Detailed methodologies for the key experiments involved in the generation and characterization of anti-Histone H4 (2-21) antibodies are provided below.

Antigen Preparation: Histone H4 (2-21) Peptide Synthesis and Conjugation

Objective: To synthesize the Histone H4 (2-21) peptide and conjugate it to a carrier protein to enhance its immunogenicity.

Materials:

  • Histone H4 (2-21) peptide (SGRGKGGKGLGKGGAKRHRK-C) with a C-terminal cysteine for conjugation

  • Keyhole Limpet Hemocyanin (KLH)

  • Maleimide-activated KLH conjugation kit

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Desalting column

Protocol:

  • Peptide Synthesis: Synthesize the Histone H4 (2-21) peptide with a C-terminal cysteine residue using standard solid-phase peptide synthesis (SPPS) chemistry. Purify the peptide by reverse-phase HPLC to >95% purity.

  • KLH Reconstitution: Reconstitute the maleimide-activated KLH in conjugation buffer according to the manufacturer's instructions.

  • Peptide Dissolution: Dissolve the synthesized peptide in conjugation buffer.

  • Conjugation Reaction: Mix the dissolved peptide with the reconstituted KLH at a molar ratio of approximately 100:1 (peptide:KLH). Incubate the reaction at room temperature for 2 hours with gentle stirring.

  • Removal of Unconjugated Peptide: Purify the peptide-KLH conjugate from unconjugated peptide using a desalting column.

  • Confirmation of Conjugation: Confirm successful conjugation by SDS-PAGE analysis, observing a shift in the molecular weight of KLH. The concentration of the conjugate can be determined using a BCA protein assay.

Animal Immunization

Objective: To immunize host animals (typically rabbits) with the peptide-KLH conjugate to elicit an immune response.

Materials:

  • Histone H4 (2-21)-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Phosphate-Buffered Saline (PBS)

  • Syringes and needles

  • Two healthy New Zealand White rabbits

Protocol:

  • Pre-immune Bleed: Collect a pre-immune blood sample from each rabbit to serve as a negative control.

  • Primary Immunization (Day 0): Emulsify 500 µg of the Histone H4 (2-21)-KLH conjugate in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 14, 28, 42, 56): Emulsify 250 µg of the conjugate in an equal volume of Freund's Incomplete Adjuvant. Administer the booster injections subcutaneously.

  • Test Bleeds: Collect small blood samples (test bleeds) from the ear artery 7-10 days after the second and subsequent booster immunizations to monitor the antibody titer.

  • Final Bleed (Day 70): Once a high antibody titer is confirmed, perform a final bleed by cardiac puncture under terminal anesthesia.

Antibody Titer Determination by ELISA

Objective: To determine the concentration of specific antibodies in the rabbit serum.

Materials:

  • Histone H4 (2-21) peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Rabbit serum (pre-immune and post-immunization)

  • HRP-conjugated goat anti-rabbit IgG

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of a 1 µg/mL solution of the Histone H4 (2-21) peptide in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (pre-immune and post-immunization) in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Antibody Purification by Affinity Chromatography

Objective: To isolate the specific anti-Histone H4 (2-21) antibodies from the rabbit serum.

Materials:

  • Histone H4 (2-21) peptide

  • AminoLink Plus Coupling Resin or similar

  • Coupling Buffer (e.g., PBS, pH 7.2)

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 100 mM glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Rabbit antiserum

  • Chromatography column

Protocol:

  • Ligand Immobilization: Covalently couple the Histone H4 (2-21) peptide to the affinity resin according to the manufacturer's protocol.

  • Column Packing: Pack the peptide-coupled resin into a chromatography column.

  • Equilibration: Equilibrate the column with wash buffer.

  • Serum Loading: Dilute the rabbit antiserum with wash buffer and load it onto the column.

  • Washing: Wash the column extensively with wash buffer to remove unbound proteins.

  • Elution: Elute the bound antibodies using the elution buffer. Collect the fractions into tubes containing neutralization buffer to immediately neutralize the low pH.

  • Purity and Concentration: Assess the purity of the eluted antibodies by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.

Visualization of Experimental Workflow and Signaling Pathway

Antibody_Generation_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_characterization Antibody Characterization Peptide_Synthesis Histone H4 (2-21) Peptide Synthesis KLH_Conjugation KLH Conjugation Peptide_Synthesis->KLH_Conjugation C-terminal Cys Immunization Rabbit Immunization KLH_Conjugation->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection Boosts ELISA ELISA (Titer) Serum_Collection->ELISA Affinity_Purification Affinity Purification ELISA->Affinity_Purification High Titer Serum Characterization Further Characterization (WB, IHC) Affinity_Purification->Characterization

Caption: Workflow for the generation of anti-Histone H4 (2-21) polyclonal antibodies.

Histone_Code_Signaling cluster_chromatin Chromatin Context cluster_writers Writers (Enzymes Adding Marks) cluster_erasers Erasers (Enzymes Removing Marks) cluster_readers Readers (Effector Proteins) cluster_outcome Functional Outcome Nucleosome Nucleosome (DNA + Histones) H4_Tail Histone H4 N-Terminal Tail (2-21) Nucleosome->H4_Tail HDACs Histone Deacetylases (HDACs) H4_Tail->HDACs Deacetylation HDMs Histone Demethylases (HDMs) H4_Tail->HDMs Demethylation Bromodomain Bromodomain Proteins H4_Tail->Bromodomain Recognizes Acetyl-Lysine Chromodomain Chromodomain Proteins H4_Tail->Chromodomain Recognizes Methyl-Lysine HATs Histone Acetyltransferases (HATs) HATs->H4_Tail Acetylation (e.g., K5, K8, K12, K16) HMTs Histone Methyltransferases (HMTs) HMTs->H4_Tail Methylation (e.g., R3) Gene_Activation Gene Activation Bromodomain->Gene_Activation Gene_Repression Gene Repression Chromodomain->Gene_Repression

Application Note: Mass Spectrometry Analysis of Histone H4 (2-21) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Histone proteins are fundamental in packaging DNA into chromatin, and their post-translational modifications (PTMs) are critical for regulating gene expression, DNA repair, and other essential cellular processes.[1][2] The N-terminal tail of Histone H4, particularly the amino acid sequence 2-21 (SGRGKGGKGLGKGGAKR), is a hotbed for numerous PTMs, including acetylation, methylation, and phosphorylation.[3][4] These modifications can act individually or in combination to form a "histone code" that dictates downstream biological outcomes.[5] Consequently, the accurate identification and quantification of these PTMs are paramount for understanding epigenetic regulation and for the development of therapeutic agents targeting chromatin-modifying enzymes.

Mass spectrometry (MS) has emerged as the definitive technology for the global and unbiased analysis of histone PTMs.[6][7] However, the highly basic nature of the H4 tail, which is rich in lysine and arginine residues, presents a significant analytical challenge. Digestion with trypsin, the most common proteomics enzyme, would cleave the tail into peptides too small for effective liquid chromatography separation and analysis.[8] This application note details a robust workflow employing chemical derivatization to overcome this challenge, enabling comprehensive analysis of the H4 (2-21) region by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).

Core Principle: The "Bottom-Up" Approach with Chemical Derivatization

The most widely adopted strategy for analyzing histone PTMs is the "bottom-up" approach, where proteins are enzymatically digested into smaller peptides prior to MS analysis. To analyze the H4 N-terminal tail effectively, this method requires a crucial chemical derivatization step, typically propionylation.

  • Propionylation of Lysines: Unmodified lysine residues are chemically derivatized with propionic anhydride. This reaction neutralizes the positive charge of the lysine's amine group and, more importantly, blocks cleavage by trypsin at these sites.[9][10]

  • Enzymatic Digestion: After derivatization, the histone is digested with an enzyme like trypsin, which now exclusively cleaves at the C-terminal side of arginine residues. This process generates a larger, more manageable peptide encompassing the 4-17 or 4-23 region of H4, keeping the key lysine modification sites (K5, K8, K12, K16) within a single peptide for analysis.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by nano-LC and analyzed by a high-resolution mass spectrometer. Fragmentation techniques such as Electron Transfer Dissociation (ETD) are often preferred for these highly charged peptides, as they preserve labile PTMs that can be lost during traditional collision-induced dissociation (CID).[5][10][11]

Experimental Workflow

The overall experimental workflow for the analysis of Histone H4 (2-21) modifications is a multi-step process from sample collection to data interpretation.

Histone PTM Analysis Workflow cluster_0 Sample Preparation cluster_1 Peptide Preparation cluster_2 Mass Spectrometry & Data Analysis A 1. Cell Culture / Tissue Collection B 2. Nuclear Isolation A->B C 3. Histone Acid Extraction B->C D 4. Protein Quantification (Bradford) C->D E 5. Propionylation (Lysine Blocking) D->E Start Digestion Protocol F 6. Trypsin Digestion (Cleavage at Arginine) E->F G 7. Second Propionylation (Peptide N-termini) F->G H 8. Sample Desalting (C18 Cleanup) G->H I 9. nano-LC-MS/MS Analysis (e.g., Orbitrap ETD) H->I Inject for MS Analysis J 10. Database Search & PTM Identification I->J K 11. Quantitative Analysis J->K L 12. Biological Interpretation K->L

Caption: Overall workflow for histone H4 PTM analysis.

Detailed Experimental Protocols

Protocol 1: Histone Extraction via Acid Extraction

This protocol is a robust method for enriching histone proteins from cell culture or tissue samples.[1]

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NETN buffer) supplemented with protease inhibitors. Incubate on ice for 15 minutes.

  • Nuclear Isolation: Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄ and incubate with rotation for 4 hours or overnight at 4°C. This solubilizes the basic histone proteins.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant containing the histones to a new tube.

  • Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 33% and incubate on ice for at least 1 hour to precipitate the histones.

  • Washing: Centrifuge at 16,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

  • Final Preparation: Air-dry the pellet and resuspend in ultrapure water. Determine the protein concentration using a Bradford assay. Store at -80°C.

Protocol 2: In-solution Propionylation and Tryptic Digestion

This protocol prepares the extracted histones for bottom-up MS analysis.[9][10]

  • Initial Propionylation:

    • To 20-50 µg of histone protein, add ammonium bicarbonate to a final concentration of 100 mM.

    • Prepare the propionylation reagent by mixing propionic anhydride and isopropanol at a 1:4 ratio.

    • Add the reagent to the histone solution and immediately vortex. Adjust the pH to ~8.0 using ammonium hydroxide.

    • Incubate for 15 minutes at 37°C. Repeat this step once more to ensure complete derivatization of lysines.

  • Trypsin Digestion:

    • Add sequencing-grade trypsin to the derivatized histones at a 1:20 enzyme-to-substrate ratio.

    • Incubate overnight at 37°C.

  • Second Propionylation:

    • After digestion, repeat the propionylation step described in 2.1. This derivatizes the newly created peptide N-termini, which improves chromatographic retention.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a pH < 3.

    • Desalt the peptides using a C18 StageTip or ZipTip to remove salts and contaminants before MS analysis. Elute the peptides in a solution of 75% acetonitrile and 0.5% acetic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS injection.

Protocol 3: Nano-LC-MS/MS Analysis

  • Instrumentation: Use a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap Fusion Lumos, Bruker timsTOF) equipped with an ETD fragmentation source.[9][11]

  • Chromatographic Separation:

    • Load the peptide sample onto a C18 trap column.

    • Separate the peptides on an analytical C18 column (e.g., 75 µm ID x 25 cm) using a gradient of 5% to 40% acetonitrile with 0.1% formic acid over 60-90 minutes.[9]

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Full MS Scans: Acquire in the Orbitrap or TOF analyzer at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.

    • MS/MS Scans: Select precursor ions for fragmentation by ETD. Analyze fragment ions in the Orbitrap or ion trap.[5] This allows for precise localization of PTMs on the peptide backbone.

Data Presentation and Quantitative Analysis

Following data acquisition, raw files are processed using software like MaxQuant, Proteome Discoverer, or Byonic. The software searches the MS/MS spectra against a database of histone sequences to identify peptides and their modifications.

Quantitative analysis involves calculating the relative abundance of each modified form of a peptide. This is typically done by measuring the area under the curve of the extracted ion chromatogram for each specific peptide species. The abundance of a specific modification is then expressed as a percentage of the total pool of that peptide.[10][12]

Table 1: Example Quantitative Data for Histone H4 (4-17) Peptide Modifications

Modification StatePeptide SequenceControl Cells (Relative Abundance %)Treated Cells (Relative Abundance %)
UnmodifiedGKGGKGLGKGGAKR15.28.5
Acetyl (1x)H4K16ac25.845.1
Acetyl (2x)H4K8acK12ac10.518.3
Acetyl (4x)H4K5acK8acK12acK16ac5.112.6
Methyl (1x)H4K20me130.39.2
Methyl (2x)H4K20me213.16.3

*Note: H4K20 methylation is analyzed on the longer 4-23 peptide generated by Arg-C digestion or missed tryptic cleavage.

Application: Visualizing Histone Crosstalk

Histone modifications do not occur in isolation; they can influence each other in a phenomenon known as "crosstalk".[13][14] For example, a signaling event might activate a specific histone acetyltransferase (HAT) that acetylates H4K16, a mark often associated with active transcription. This modification could then serve as a binding site for other regulatory proteins. MS-based quantification is essential for dissecting these complex regulatory networks.[15][16]

Histone Crosstalk Pathway A External Stimulus (e.g., Drug Treatment) B Signal Transduction Cascade A->B C Activation of Histone Acetyltransferase (HAT) B->C E Histone H4 Tail (Acetylated H4K16) C->E Acetyl-CoA D Histone H4 Tail (Unmodified K16) F Recruitment of 'Reader' Protein E->F G Downstream Effect (e.g., Gene Activation) F->G

Caption: Simplified model of a signaling pathway leading to H4 modification.

References

Troubleshooting & Optimization

Technical Support Center: Histone H4 (2-21) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with the Histone H4 (2-21) peptide.

Understanding the Histone H4 (2-21) Peptide

The Histone H4 (2-21) peptide is a 20-amino-acid fragment of the N-terminal tail of histone H4, a core component of the nucleosome. Its sequence is SGRGKGGKGLGKGGAKRHRK. This region is rich in basic amino acid residues, namely lysine (K) and arginine (R), which are subject to various post-translational modifications that play a crucial role in regulating chromatin structure and gene expression.[1][2]

Peptide Properties:

  • Sequence: SGRGKGGKGLGKGGAKRHRK[3]

  • Molecular Weight: Approximately 1992.3 g/mol [3]

  • Nature: Strongly basic, with a calculated net positive charge of +8 at neutral pH. This is the primary determinant of its solubility characteristics.

Due to its high positive charge, the peptide has a strong tendency to interact with negatively charged molecules and can be prone to aggregation, making proper solubilization critical for experimental success.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the Histone H4 (2-21) peptide?

A1: Given its strongly basic nature, the recommended starting solvent is sterile, distilled water.[7][8][9] Many basic peptides are soluble in aqueous solutions. If solubility is limited, using a sonication bath for short bursts can help break up aggregates and facilitate dissolution.

Q2: My peptide won't dissolve in water. What should I do next?

A2: If the peptide does not dissolve in water, the next step is to use a dilute acidic solution. The positive charges on the peptide are maintained at a low pH, which aids solubility. Start with a small amount of 10-25% aqueous acetic acid.[7] If that fails, adding a very small volume (e.g., 10-50 µL) of trifluoroacetic acid (TFA) can be used as a last resort for solubilization, followed by dilution to the desired concentration with water or buffer.[7] Caution: TFA is a strong acid and may not be suitable for all downstream applications, especially cell-based assays.[9]

Q3: The peptide solution is cloudy or shows precipitation after adding my buffer. What happened?

A3: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final solution. This often occurs when a concentrated stock solution (especially in an organic solvent) is diluted too quickly into an aqueous buffer. To avoid this, add the peptide stock solution drop-wise to the vigorously stirring buffer. If precipitation persists, you may need to lower the final concentration of the peptide solution.

Q4: Can I use organic solvents like DMSO to dissolve the Histone H4 (2-21) peptide?

A4: While DMSO is a common solvent for hydrophobic peptides, it is generally not the first choice for highly charged, basic peptides like Histone H4 (2-21).[7] Water or dilute acids are more appropriate. However, if you must use an organic co-solvent, dissolve the peptide in a minimal amount of DMSO first, and then slowly add this solution drop-wise to your stirring aqueous buffer.[7] Be aware that the final DMSO concentration should be kept low (typically <1%) for most biological assays to avoid cytotoxicity.[7]

Q5: How should I properly store the lyophilized peptide and its stock solution?

A5: Lyophilized peptides should be stored at -20°C or -80°C and are stable for over a year.[8] Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquoted stock solutions at -20°C or -80°C. For stock solutions stored at -80°C, use within 6 months; for -20°C, use within 1 month.

Quantitative Data Summary

The solubility of peptides can vary between manufacturers and synthesis batches. The following table provides concentration data for preparing a stock solution of Histone H4 (2-21) in water, as provided by one supplier. Always start by testing a small amount of peptide first.[8]

Desired Stock ConcentrationMass of Peptide (1 mg)Mass of Peptide (5 mg)Mass of Peptide (10 mg)
1 mM 0.5019 mL2.5097 mL5.0193 mL
5 mM 0.1004 mL0.5019 mL1.0039 mL
10 mM 0.0502 mL0.2510 mL0.5019 mL
25 mM 0.0201 mL0.1004 mL0.2008 mL
50 mM 0.0100 mL0.0502 mL0.1004 mL
Data adapted from supplier information for illustrative purposes. Note: If using water as the stock solution for cell-based assays, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.

Experimental Protocols

Protocol 1: General Handling and Reconstitution
  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.

  • Solvent Addition: Add the calculated volume of the appropriate solvent (start with sterile water) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial to aid dissolution. A brief sonication in a water bath is often effective.[7]

  • Aliquot & Store: Once fully dissolved, aliquot the solution into single-use tubes and store at -20°C or -80°C.[8]

Protocol 2: Stepwise Solubility Testing

This protocol should be performed on a small test amount of the peptide before dissolving the entire sample.[8]

  • Start with Water: Attempt to dissolve a small, weighed amount of the peptide in sterile, distilled water to a high concentration (e.g., 10 mg/mL). Vortex and sonicate if necessary. If it dissolves, you can proceed with your experiment.

  • Add Dilute Acid: If the peptide does not dissolve in water, add 10% aqueous acetic acid drop-wise until the peptide dissolves. Note the volume of acid required.

  • Consider Organic Solvents: If the peptide is still insoluble (which is unlikely for H4 2-21), a minimal amount of an organic solvent like DMSO can be tested. After dissolution, this stock must be carefully diluted into the final aqueous buffer.

  • Final Dilution: Once the peptide is dissolved, slowly add the concentrated stock solution drop-wise into the final, stirring experimental buffer to reach the desired working concentration. Monitor for any signs of precipitation.

Visual Guides

Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized Histone H4 (2-21) Peptide test_small Test solubility on a small aliquot first start->test_small add_water Add sterile H₂O. Vortex/Sonicate. test_small->add_water dissolved1 Is peptide fully dissolved? add_water->dissolved1 success Success! Aliquot and store at -20°C/-80°C dissolved1->success Yes add_acid Add 10-25% Acetic Acid. Vortex/Sonicate. dissolved1->add_acid No dissolved2 Is peptide fully dissolved? add_acid->dissolved2 dissolved2->success Yes fail Insoluble. Consider alternative solvent (e.g., minimal DMSO) or contact technical support. dissolved2->fail No

Caption: A stepwise workflow for solubilizing the Histone H4 (2-21) peptide.

Conceptual Role of the Histone H4 Tail

H4_Tail cluster_nucleosome Nucleosome Core H3 H3 H4 H4 H4_tail H4 Tail (2-21) (Positively Charged) H4->H4_tail H2A H2A H2B H2B DNA DNA H4_tail->DNA Electrostatic Interaction

Caption: The basic H4 tail protrudes from the nucleosome to interact with DNA.

References

Technical Support Center: Preventing Aggregation of Histone H4 Peptides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone H4 peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with peptide aggregation during your experiments.

Troubleshooting Guide

Problem: My lyophilized Histone H4 peptide will not dissolve.

Possible Causes:

  • Incorrect Solvent: Histone H4 is a basic peptide and may not be readily soluble in neutral water.

  • Hydrophobicity: While the N-terminal tail is highly charged, the full-length protein has hydrophobic regions that can hinder solubility.

  • Aggregation During Lyophilization: The lyophilization process itself can sometimes induce the formation of aggregates that are difficult to resolubilize.

Solutions:

  • Assess Peptide Properties:

    • Amino Acid Sequence of Human Histone H4 (UniProt P62805):

    • Theoretical Isoelectric Point (pI): Approximately 11.3. This high pI indicates a strong net positive charge at neutral pH.

  • Follow a Systematic Solubilization Protocol:

    • Start with a small aliquot of the peptide for testing.

    • Bring the vial to room temperature before opening to prevent condensation.

    • Use sterile, distilled water as the initial solvent.

    • If the peptide does not dissolve in water, add a small amount of 10-30% acetic acid to lower the pH. This will enhance the positive charge and promote solubility.

    • For very hydrophobic H4 peptide fragments, dissolve in a minimal amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.

G start Start: Lyophilized Histone H4 Peptide test_small_amount Test with a small aliquot start->test_small_amount dissolve_water Attempt to dissolve in sterile, distilled water test_small_amount->dissolve_water is_soluble_water Is the solution clear? dissolve_water->is_soluble_water soluble Peptide is Soluble. Proceed with experiment. is_soluble_water->soluble Yes try_acid Add 10-30% acetic acid dropwise is_soluble_water->try_acid No is_soluble_acid Is the solution clear? try_acid->is_soluble_acid is_soluble_acid->soluble Yes try_organic Dissolve in minimal DMSO, then slowly add buffer is_soluble_acid->try_organic No is_soluble_organic Is the solution clear? try_organic->is_soluble_organic is_soluble_organic->soluble Yes contact_support Contact Technical Support is_soluble_organic->contact_support No

Caption: A decision tree for troubleshooting and preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Histone H4 peptides?

A1: Due to its highly basic nature (theoretical pI ≈ 11.3), it is recommended to start with sterile, distilled water. If solubility is an issue, adding a small amount of a dilute acidic solution, such as 10-30% acetic acid, can improve dissolution by ensuring the peptide maintains a strong positive net charge. For very hydrophobic fragments of H4, initial dissolution in a minimal volume of DMSO followed by slow dilution in an aqueous buffer may be necessary.

Q2: How should I store my Histone H4 peptide solutions to prevent aggregation?

A2: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. [1][2] Q3: Can post-translational modifications (PTMs) on my Histone H4 peptide affect its aggregation?

A3: Yes, PTMs can significantly impact the biophysical properties of Histone H4 peptides.

  • Acetylation: Acetylation of lysine residues (e.g., H4K16ac) neutralizes their positive charge. This can reduce electrostatic repulsion between peptide chains and potentially alter aggregation propensity. Some studies suggest that acetylation leads to a more compact conformation of the H4 tail, which could either inhibit or promote aggregation depending on the specific context.

  • Methylation: Methylation of arginine (e.g., H4R3) and lysine residues does not change the charge but adds hydrophobicity and steric bulk. The effect on aggregation is less well-characterized than acetylation and may depend on the specific site and degree of methylation. Symmetrical dimethylation of H4R3 (H4R3me2s) has been shown to play a role in DNA repair and gene silencing. [3] Q4: What additives can I use to prevent my Histone H4 peptide from aggregating?

A4: Several types of additives can be used to stabilize peptide solutions. The optimal choice and concentration should be determined empirically for your specific peptide and application.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine50-250 mMSuppresses aggregation by interacting with hydrophobic and charged residues on the peptide surface. [4]
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide through preferential exclusion.
Polyols Glycerol10-50% (v/v)Increase solvent viscosity and stabilize the peptide structure.
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.

Q5: How can I detect and quantify the aggregation of my Histone H4 peptides?

A5: Several biophysical techniques can be used to monitor peptide aggregation:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution. An increase in the hydrodynamic radius indicates aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence. This is useful for monitoring the kinetics of fibril formation.

  • Transmission Electron Microscopy (TEM): Allows for direct visualization of the morphology of peptide aggregates, such as fibrils.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized Histone H4 Peptide
  • Bring the lyophilized peptide vial to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the required volume of sterile, distilled water to achieve a stock concentration of 1-2 mg/mL.

  • Vortex gently for 10-20 seconds. If the peptide does not fully dissolve, proceed to the next step.

  • Add 10% acetic acid dropwise (e.g., 1-2 µL at a time) and vortex briefly after each addition until the solution becomes clear.

  • Once dissolved, the stock solution can be diluted with the desired experimental buffer.

  • For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Sample Preparation:

    • Prepare Histone H4 peptide samples at the desired concentration (e.g., 0.5-1 mg/mL) in a filtered (0.22 µm) buffer.

    • Prepare a buffer blank for background subtraction.

    • Centrifuge the samples at >10,000 x g for 5-10 minutes to remove any large, pre-existing aggregates.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment (e.g., 25°C).

    • Allow the instrument to equilibrate.

  • Data Acquisition:

    • Carefully transfer the supernatant of your samples and buffer blank to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Acquire data according to the instrument's software instructions, typically involving multiple measurements for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution and polydispersity index (PDI). An increase in the average hydrodynamic radius or the appearance of larger species over time is indicative of aggregation. A PDI > 0.2 suggests a polydisperse sample, which may contain aggregates.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Fibril Formation
  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution of ThT in your assay buffer (e.g., to a final concentration of 10-25 µM in the well).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your Histone H4 peptide samples at various concentrations.

    • Include a buffer-only control and a positive control if available.

    • Add the ThT working solution to all wells.

  • Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.

    • Measure the fluorescence intensity at regular time intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

Protocol 4: Transmission Electron Microscopy (TEM) for Aggregate Imaging
  • Sample Preparation:

    • Place a 3-5 µL drop of the Histone H4 peptide solution onto a carbon-coated TEM grid and allow it to adsorb for 1-2 minutes.

    • Blot off the excess sample using filter paper.

  • Negative Staining:

    • Wash the grid by floating it on a drop of distilled water.

    • Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification to visualize the morphology of any aggregates. Fibrils will appear as long, unbranched filaments.

Mechanism of H4 Peptide Aggregation and Prevention

G cluster_0 Aggregation Pathway cluster_1 Prevention Strategies monomer H4 Peptide Monomers oligomer Soluble Oligomers monomer->oligomer Hydrophobic & Electrostatic Interactions protofibril Protofibrils oligomer->protofibril fibril Insoluble Fibrils (Aggregates) protofibril->fibril low_ph Low pH (4.0-7.0) low_ph->monomer Increases net positive charge, enhances repulsion additives Additives (e.g., Arginine) additives->monomer Shields hydrophobic regions, stabilizes native state low_temp Low Temperature (-20°C to -80°C) low_temp->monomer Reduces molecular motion

References

Technical Support Center: Optimizing Buffer Conditions for Histone H4 Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Histone H4 peptide assays.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a reaction buffer for a Histone H4 peptide assay?

A typical reaction buffer for a Histone H4 peptide assay, particularly for histone acetyltransferase (HAT) or histone methyltransferase (HMT) activity, includes a buffering agent to maintain pH, salts for ionic strength, a chelating agent, a reducing agent, a detergent, and a carrier protein.[1]

Q2: What is the optimal pH range for most Histone H4 peptide assays?

Most histone acetyltransferase (HAT) assays are performed in slightly alkaline conditions, typically between pH 7.5 and 8.0.[1] Histone deacetylase (HDAC) activity has also been shown to be pH-dependent, with changes in extracellular pH leading to alterations in global histone acetylation.[2][3]

Q3: How does salt concentration affect my assay?

Salt concentration is crucial for assay performance. For biochemical HAT assays, the most common ionic strength is between 50-100 mM NaCl or KCl.[4] It's important to note that assays using full-length histone substrates can be particularly sensitive to high salt concentrations.[4]

Q4: Why should I include a detergent in my assay buffer?

Low concentrations of non-ionic detergents, such as Triton X-100 or Tween-20 (typically 0.01% to 0.1% v/v), are recommended to reduce non-specific binding of assay components to microplate wells and to minimize protein aggregation.[5] However, it is important to optimize the detergent concentration, as higher levels can sometimes inhibit enzyme activity.[5]

Q5: What is the purpose of a carrier protein like BSA?

Carrier proteins such as Bovine Serum Albumin (BSA) are often included in assay buffers to prevent the non-specific adsorption of the enzyme to the walls of the reaction vessel, which is particularly important at low enzyme concentrations. BSA can also help to mitigate compound aggregation.[1]

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the true signal from your enzymatic reaction, leading to a poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Non-specific binding of antibodies or other detection reagents. Increase the number and duration of wash steps.[6] Optimize the blocking buffer by increasing the concentration or changing the blocking agent (e.g., 5% BSA in TBST).[7]
Autofluorescence of assay components (in fluorescent assays). Measure the fluorescence of individual assay components (peptide, enzyme, buffer) to identify the source. If possible, adjust the excitation and emission wavelengths to minimize background.[8]
High concentration of primary or secondary antibody. Titrate the antibody concentrations to find the optimal balance between signal and background.[6][7]
Contaminated reagents or buffers. Prepare fresh, sterile buffers and reagents. Ensure water quality is high.[9]
Substrate instability or non-enzymatic degradation. Run a "no-enzyme" control to assess the rate of spontaneous substrate breakdown.[8]
Insufficient washing. Increase the number of washes between steps to remove unbound reagents.[6]
Issue 2: No or Weak Signal

A lack of signal can indicate a problem with one or more components of the assay.

Possible Cause Troubleshooting Steps
Inactive enzyme. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control substrate.
Suboptimal enzyme or substrate concentration. Titrate both the enzyme and the Histone H4 peptide substrate to determine their optimal concentrations. The reaction rate should be in the linear range.[1]
Incorrect buffer composition. Verify the pH and salt concentration of your buffer. Prepare fresh buffer with high-purity reagents.
Antibody issues (for antibody-based detection). Confirm the antibody is validated for your assay type and recognizes the specific histone modification. Ensure the primary and secondary antibodies are compatible.[10]
Problem with detection reagents. Ensure all detection reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents immediately before use.[7]
Over-fixation of cells (in cell-based assays). Over-fixation can mask epitopes. Optimize fixation time and concentration.[11]

Data Presentation: Optimizing Buffer Components

The following tables summarize the recommended concentration ranges and effects of key buffer components on Histone H4 peptide assays.

Table 1: Effect of pH on Histone Acetyltransferase (HAT) Activity

pHRelative ActivityNotes
6.5SuboptimalEnzyme activity is generally lower in acidic conditions.
7.0Moderate
7.5 - 8.0 Optimal Most HAT assays perform best in this range. [1]
8.5ModerateActivity may start to decline.
9.0SuboptimalHigh pH can lead to instability of acetyl-CoA.[1]

Table 2: Effect of Salt (NaCl) Concentration on HAT Assays

NaCl Concentration (mM)Assay PerformanceNotes
0May result in low enzyme activity and stability.
50 - 100 Generally Optimal Commonly used range for biochemical HAT assays. [4]
150May be inhibitoryHigher salt concentrations can be inhibitory, especially for full-length histone substrates.[4]
>200Often InhibitorySignificantly reduced enzyme activity is common.

Table 3: Effect of Non-Ionic Detergent (Tween-20) on Non-Specific Binding

Tween-20 Concentration (%)Effect on BackgroundNotes
0High background may occur due to non-specific binding.
0.01 - 0.05 Optimal Effectively reduces non-specific binding without significantly inhibiting most enzymes. [8]
0.1May be required for some assays, but potential for enzyme inhibition increases.[5]
>0.1Increased risk of enzyme inhibition.Optimization is critical.

Table 4: Effect of Carrier Protein (BSA) Concentration on Assay Signal

BSA Concentration (µg/mL)Effect on SignalNotes
0Potential for low signal due to enzyme adsorption to surfaces.
10 - 100 Generally Optimal Helps to stabilize the enzyme and prevent loss of activity.
>100May not provide additional benefit and could interfere with some assay formats.

Experimental Protocols

Protocol 1: AlphaScreen-Based Histone H4 Peptide Binding Assay

This protocol is adapted for detecting the interaction between a His-tagged "reader" domain and a biotinylated Histone H4 peptide.

  • Reagent Preparation:

    • Prepare a 2x stock of His-tagged protein and biotinylated Histone H4 peptide in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20, 100 µg/mL BSA).

  • Assay Plate Setup:

    • To a 384-well plate, add 5 µL of the 2x His-tagged protein solution.

    • Add 5 µL of the 2x biotinylated Histone H4 peptide solution.

    • For controls, include wells with only the protein or only the peptide.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for binding.

  • Bead Addition:

    • Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.

    • Add 10 µL of the bead mixture to each well.

  • Final Incubation:

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

Protocol 2: Colorimetric Histone Deacetylase (HDAC) Activity Assay

This protocol provides a general workflow for a colorimetric HDAC assay.

  • Sample Preparation:

    • Prepare nuclear extracts or purified HDAC enzyme in a suitable lysis buffer.

  • Assay Reaction:

    • In a 96-well plate, add your sample containing HDAC activity.

    • Add the HDAC colorimetric substrate, which is an acetylated peptide.

    • Include a positive control (e.g., HeLa nuclear extract) and a negative control (with an HDAC inhibitor like Trichostatin A).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.

  • Color Development:

    • Add a "developer" solution to each well. This solution reacts with the deacetylated substrate to produce a chromophore.

    • Incubate at 37°C for an additional 15-30 minutes.

  • Stop Reaction and Read:

    • Add a stop solution if required by the kit.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 405 nm or 450 nm).[12][13]

Visualizations

Histone_Acetylation_Pathway HAT Histone Acetyltransferase (HAT) CoA CoA HAT->CoA Acetylated_H4 Acetylated Histone H4 (Acetyl-Lysine) HAT->Acetylated_H4 Acetylation HDAC Histone Deacetylase (HDAC) Acetate Acetate HDAC->Acetate Histone_H4 Histone H4 (Lysine) HDAC->Histone_H4 Deacetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone_H4->HAT Substrate Transcription_Repression Transcriptional Repression Histone_H4->Transcription_Repression Acetylated_H4->HDAC Substrate Transcription_Activation Transcriptional Activation Acetylated_H4->Transcription_Activation

Caption: Histone H4 Acetylation and Deacetylation Cycle.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., AlphaScreen, Fluorescence) Start->Primary_Screen Data_Analysis Data Analysis (Identify 'Hits') Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test in primary assay) Data_Analysis->Hit_Confirmation Potential Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed False_Positive False Positive Hit_Confirmation->False_Positive Not Confirmed Orthogonal_Assay Orthogonal Assay Validation (e.g., Radioactive Assay, Western Blot) Dose_Response->Orthogonal_Assay Orthogonal_Assay->False_Positive Not Validated Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Validated Lead_Optimization Lead Optimization Confirmed_Hit->Lead_Optimization

Caption: Workflow for Histone Modifying Enzyme Inhibitor Screening.

References

Technical Support Center: Navigating Peptide Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing peptide degradation during long-term experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

Our troubleshooting guide is formatted to help you quickly identify and resolve issues related to peptide instability in your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity over time in cell culture. Peptide degradation by proteases in serum or secreted by cells.1. Use Serum-Free or Reduced-Serum Media: If your cell line permits, switch to a serum-free medium or reduce the serum concentration. 2. Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail.[1] 3. Perform a Stability Test: Determine the degradation rate of your peptide in your specific cell culture conditions.[2]
Inconsistent or non-reproducible experimental results. Inconsistent peptide concentration due to improper storage, handling, or degradation.1. Aliquot Stock Solutions: Prepare single-use aliquots of your reconstituted peptide to avoid multiple freeze-thaw cycles.[3][4] 2. Prepare Fresh Working Solutions: Always make fresh working solutions from a frozen aliquot immediately before use.[2] 3. Verify Peptide Integrity: Regularly check the purity of your peptide stock using analytical techniques like HPLC.
Visible precipitation or cloudiness of peptide solution in media. Poor peptide solubility at physiological pH, aggregation, or interaction with media components.1. Optimize Solubilization: Ensure the initial solubilization of the lyophilized peptide is complete. A small amount of a non-aqueous solvent like DMSO can be used before diluting in aqueous buffer.[2] 2. Filter Sterilize: Pass the reconstituted peptide solution through a 0.22 µm filter before adding it to the culture medium.[4] 3. Assess for Aggregation: Use techniques like UV-Vis spectroscopy to check for aggregation.[5]
Peptide appears degraded upon analysis (e.g., via HPLC or MS). Chemical instability due to factors like oxidation, hydrolysis, or deamidation.1. Protect from Oxidation: For peptides containing Cys, Met, or Trp, use oxygen-free solvents for reconstitution and store under an inert gas.[6] 2. Control pH: Maintain the pH of the peptide solution within a stable range, typically between 5 and 7, to minimize hydrolysis and deamidation.[6] 3. Consider Peptide Modifications: For long-term stability, consider using peptides with modifications such as D-amino acid substitutions or PEGylation.

Frequently Asked Questions (FAQs)

1. How should I store my lyophilized and reconstituted peptides for long-term experiments?

For optimal stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect them from moisture.[7][8][9] Once reconstituted, peptide solutions are significantly less stable.[6] It is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][9]

2. What are the primary pathways of peptide degradation I should be aware of?

Peptides can degrade through several chemical and physical pathways:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.

  • Oxidation: Particularly affects residues like methionine, cysteine, and tryptophan.[4]

  • Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.

  • Aggregation: Formation of peptide clusters that can lead to loss of function and precipitation.

  • Enzymatic Degradation: Cleavage by proteases present in biological samples.[1]

3. Can I predict the stability of my peptide based on its sequence?

While the exact stability is sequence-specific, some general predictions can be made. Peptides containing amino acids prone to oxidation (Cys, Met, Trp) or deamidation (Asn, Gln) may be less stable.[3][6] The presence of certain dipeptide sequences can also influence degradation rates. Several online tools and databases can help predict peptide half-life based on sequence and modifications.[10][11][12]

4. How can I increase the stability of my peptide for long-term experiments?

Several strategies can be employed to enhance peptide stability:

  • Chemical Modifications:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteases.[5][13][14]

    • N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases.

    • PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and increase its half-life.[15][16][17]

  • Formulation Strategies:

    • Use of Protease Inhibitors: Adding protease inhibitors to the experimental system can prevent enzymatic degradation.[1]

    • pH Control: Maintaining an optimal pH can slow down chemical degradation pathways.[6]

Quantitative Data on Peptide Stability

The stability of a peptide is highly dependent on its sequence, modifications, and experimental conditions. The following tables provide a summary of quantitative data to illustrate the impact of various factors on peptide stability.

Table 1: Estimated Half-Life of Peptides Under Different Storage Conditions

Peptide FormStorage TemperatureEstimated Half-Life
LyophilizedRoom TemperatureWeeks to Months
Lyophilized4°CMonths
Lyophilized-20°C / -80°CYears[3]
Reconstituted (in solution)4°C1-2 weeks[8]
Reconstituted (in solution)-20°C3-4 months[8]
Reconstituted (in solution)-80°CUp to 1 year[8]

Disclaimer: These are general estimates. The actual half-life will vary depending on the specific peptide sequence and buffer conditions.

Table 2: Impact of Modifications on Peptide Half-Life in Serum/Plasma

Peptide ModificationExample PeptideHalf-Life (Unmodified)Half-Life (Modified)Fold IncreaseReference
D-Amino Acid SubstitutionVH434 vs. VH4451.16 hours3.03 hours~2.6[18]
Terminal Modifications (N-acetylation & C-amidation)Ang(1-7)~9 minutes135 minutes15[18]
PEGylationA20FMDV2 (in rat serum)< 24 hours> 30% remaining at 48h> 2[19]
Nanoparticle EncapsulationE1 peptide8 hours24 hours3[20]

Experimental Protocols

Protocol 1: Analysis of Peptide Purity and Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for analyzing peptide purity and monitoring degradation over time.

Materials:

  • Peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[21]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[21]

    • Detection Wavelength: 214 nm or 220 nm.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The specific gradient should be optimized for the peptide of interest.[22][23]

  • Data Analysis:

    • The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

    • Degradation is observed as a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products over time.

Protocol 2: Identification of Peptide Degradation Products by Mass Spectrometry (MS)

This protocol provides a general workflow for identifying peptide degradation products using LC-MS/MS.

Materials:

  • Peptide sample (from a stability study)

  • Enzymes for digestion (e.g., trypsin), if applicable

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)[24]

Procedure:

  • Sample Preparation:

    • The peptide sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC).

  • Mass Analysis (MS1):

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide and any degradation products. This provides the molecular weights of the species present in the sample.

  • Fragmentation (MS/MS):

    • The precursor ions (both the intact peptide and potential degradation products) are selected and fragmented within the mass spectrometer (e.g., through collision-induced dissociation).[24][25]

  • Fragment Ion Analysis (MS2):

    • The m/z of the resulting fragment ions are measured.

  • Data Analysis and Sequencing:

    • The fragmentation pattern provides information about the amino acid sequence of the peptide.

    • By comparing the fragmentation patterns of the intact peptide and the degradation products, the specific site and nature of the modification or cleavage can be determined.[26][27] Software tools are used to analyze the MS/MS spectra and identify the peptide sequences and modifications.[28]

Visualizations

Troubleshooting_Workflow Start Start: Experiment Shows Unexpected Results Problem Problem: Loss of Peptide Activity or Inconsistent Results Start->Problem Check_Storage 1. Review Storage & Handling Procedures Problem->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Action: Implement Proper Storage (Aliquoting, -80°C) Storage_OK->Correct_Storage No Check_Degradation 2. Assess Peptide Degradation Storage_OK->Check_Degradation Yes Correct_Storage->Check_Storage Degradation_Test Perform Stability Assay (e.g., HPLC, MS) Check_Degradation->Degradation_Test Degradation_Present Degradation Confirmed? Degradation_Test->Degradation_Present No_Degradation No Significant Degradation: Investigate Other Experimental Variables Degradation_Present->No_Degradation No Identify_Cause 3. Identify Cause of Degradation Degradation_Present->Identify_Cause Yes Re_evaluate Re-evaluate Experiment No_Degradation->Re_evaluate Cause Cause? (Enzymatic vs. Chemical) Identify_Cause->Cause Enzymatic Enzymatic Degradation Cause->Enzymatic Enzymatic Chemical Chemical Degradation Cause->Chemical Chemical Solution_Enzymatic Action: - Use Serum-Free Media - Add Protease Inhibitors Enzymatic->Solution_Enzymatic Solution_Chemical Action: - Optimize pH & Buffer - Use Modified Peptide - Protect from Light/O2 Chemical->Solution_Chemical Solution_Enzymatic->Re_evaluate Solution_Chemical->Re_evaluate

Caption: Troubleshooting workflow for addressing peptide degradation.

This diagram outlines a systematic approach to identifying and resolving issues related to peptide instability in long-term experiments. It guides the user from the initial observation of a problem through the investigation of storage conditions, assessment of degradation, identification of the cause, and implementation of appropriate solutions.

Peptide_Degradation_Pathways Peptide Intact Peptide Degradation Degradation Pathways Peptide->Degradation Physical Physical Instability Degradation->Physical Physical Chemical Chemical Instability Degradation->Chemical Chemical Enzymatic Enzymatic Degradation Degradation->Enzymatic Enzymatic Aggregation Aggregation Physical->Aggregation Adsorption Adsorption to Surfaces Physical->Adsorption Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Deamidation Deamidation Chemical->Deamidation Proteolysis Proteolysis Enzymatic->Proteolysis Loss_Of_Function Loss of Biological Function Aggregation->Loss_Of_Function Adsorption->Loss_Of_Function Hydrolysis->Loss_Of_Function Oxidation->Loss_Of_Function Deamidation->Loss_Of_Function Proteolysis->Loss_Of_Function

Caption: Major pathways of peptide degradation.

This diagram illustrates the primary routes through which a peptide can lose its integrity and function. It categorizes degradation into physical, chemical, and enzymatic pathways, highlighting specific mechanisms within each category that ultimately lead to a loss of biological activity.

References

Technical Support Center: Quality Control for Synthetic Histone H4 (2-21) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Histone H4 (2-21) peptides.

Frequently Asked Questions (FAQs)

1. What is the expected purity of a synthetic Histone H4 (2-21) peptide?

Synthetic peptides are typically sold with a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] However, the remaining percentage can consist of various impurities that may affect experimental outcomes.[1][2] For sensitive applications, a higher purity grade (>98%) may be necessary.

2. What are the common impurities found in synthetic Histone H4 (2-21) peptides?

Impurities in synthetic peptides can be process-related or arise from degradation.[3] Common impurities include:

  • Truncated or deletion sequences: Peptides missing one or more amino acids, which can occur during solid-phase peptide synthesis (SPPS).[2][4]

  • Protecting group artifacts: Remnants of chemical groups used during synthesis.[2]

  • Oxidized or hydrolyzed products: Degradation products that can form during synthesis, purification, or storage.[2]

  • Racemized products: Peptides containing D-amino acids instead of the natural L-amino acids.[1]

  • Residual chemicals: Solvents and reagents from the synthesis and purification process.[2]

3. How should I store my synthetic Histone H4 (2-21) peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[5][6][7][8][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5][6][7][8]

For short-term storage, reconstituted peptides in solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8][9] Peptides containing residues like Cys, Met, Trp, Asn, and Gln have a shorter shelf-life in solution.[5]

4. My Histone H4 (2-21) peptide is difficult to dissolve. What should I do?

The solubility of a peptide is determined by its amino acid composition.[6] The Histone H4 (2-21) sequence (SGRGKGGKGLGKGGAKRHR) is generally hydrophilic due to the high content of basic residues (Arg, Lys). However, issues can still arise.

  • Start with sterile, distilled water. [6]

  • If solubility is low, try a dilute acidic solution like 0.1% acetic acid.[6]

  • Sonication can help break up aggregates and improve dissolution.[10]

  • If the peptide remains insoluble, stronger organic solvents like acetonitrile, DMSO, or DMF may be necessary, but their compatibility with your assay must be considered.[10] Always test solubility on a small aliquot first.[6]

Troubleshooting Guide

Issue 1: Unexpected Results in a Binding Assay
Potential Cause Troubleshooting Steps
Low Peptide Purity Verify the purity of your peptide using analytical HPLC. Impurities can interfere with binding.[2]
Incorrect Peptide Concentration The gross weight of a lyophilized peptide includes water and counterions, making the net peptide content approximately 60-80%.[11] Use Amino Acid Analysis (AAA) to determine the accurate net peptide content for precise concentration calculations.[11][12]
Peptide Aggregation Histone peptides can be prone to aggregation.[13] Try dissolving the peptide in a different solvent or using sonication.[10] Perform size exclusion chromatography to check for aggregates.
Peptide Degradation Improper storage can lead to degradation. Ensure the peptide has been stored correctly.[5][8] Re-analyze the peptide by mass spectrometry to confirm its integrity.
Presence of Modifications Unintended modifications during synthesis can affect binding. High-resolution mass spectrometry can help identify any modifications.
Issue 2: Inconsistent Results Between Peptide Batches
Potential Cause Troubleshooting Steps
Batch-to-Batch Purity Variation Request and compare the Certificates of Analysis (CofA) for each batch, paying close attention to the HPLC purity and mass spectrometry data.
Different Counterions The counterion (e.g., TFA, acetate) can vary between batches and may affect peptide solubility and biological activity. The CofA should specify the counterion.
Variable Net Peptide Content Perform Amino Acid Analysis (AAA) on each batch to ensure you are using the same net peptide concentration in your experiments.[11]

Quality Control Experimental Protocols

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This technique separates the target peptide from impurities based on hydrophobicity. The purity is determined by the relative area of the main peptide peak.[2]

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[14]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to scout for the elution profile.[14][15] This can then be optimized for better resolution.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Identity Verification by Mass Spectrometry (MS)

Principle: MS is used to determine the molecular weight of the synthetic peptide, confirming that the correct sequence was synthesized.[16][17][18]

Methodology:

  • Sample Preparation: Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[12]

  • MS Analysis: Infuse the sample directly into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF) or analyze the eluent from an LC-MS system.[12][18]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the Histone H4 (2-21) peptide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide.

Quantification by Amino Acid Analysis (AAA)

Principle: AAA provides an accurate determination of the peptide's amino acid composition and net content by hydrolyzing the peptide into its constituent amino acids and quantifying them.[19][20]

Methodology:

  • Hydrolysis: Accurately weigh 1-2 mg of the peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]

  • Derivatization: Derivatize the resulting amino acids with a reagent such as ninhydrin or phenyl isothiocyanate (PITC) to allow for detection.[19][20]

  • Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system with a set of known amino acid standards.[12][20]

  • Calculation: Determine the molar amount of each amino acid. Calculate the net peptide content by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[12]

Quantitative Data Summary

Analytical Technique Parameter Measured Typical Specification for Histone H4 (2-21) Reference
RP-HPLC Purity>95% (Research Grade), >98% (High Purity)[1]
Mass Spectrometry Molecular WeightObserved MW should match theoretical MW ± tolerance[16][18]
Amino Acid Analysis Net Peptide Content60-80% of gross weight[11]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Initial QC cluster_qc Comprehensive Quality Control cluster_application Experimental Application synthesis Solid-Phase Peptide Synthesis (SPPS) of Histone H4 (2-21) cleavage Cleavage & Deprotection synthesis->cleavage purification Crude Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity Assessment (Analytical RP-HPLC) lyophilization->hplc QC Testing ms Identity Verification (Mass Spectrometry) lyophilization->ms QC Testing aaa Quantification (Amino Acid Analysis) lyophilization->aaa QC Testing storage Storage (-20°C / -80°C) lyophilization->storage reconstitution Reconstitution aaa->reconstitution Net Peptide Content for Accurate Concentration storage->reconstitution assay Biological Assay reconstitution->assay

Caption: Workflow for synthetic peptide quality control and use.

Troubleshooting_Logic start Unexpected Experimental Results check_purity Is peptide purity >95%? start->check_purity check_mass Does observed mass match theoretical mass? check_purity->check_mass Yes repurify Action: Repurify peptide or obtain higher purity batch check_purity->repurify No check_conc Was concentration based on Net Peptide Content (AAA)? check_mass->check_conc Yes resynthesize Action: Resynthesize peptide check_mass->resynthesize No check_sol Is the peptide fully dissolved (no cloudiness/precipitate)? check_conc->check_sol Yes requantify Action: Perform AAA and adjust concentration check_conc->requantify No resolubilize Action: Test alternative solvents/sonication check_sol->resolubilize No success Proceed with experiment check_sol->success Yes

References

minimizing freeze-thaw cycles for Histone H4 peptide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Histone H4 peptides, with a primary focus on the detrimental effects of freeze-thaw cycles. Adhering to these best practices is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized Histone H4 peptides?

A1: For long-term stability, lyophilized Histone H4 peptides should be stored at -20°C or, preferably, at -80°C in a tightly sealed container, protected from light.[1][2] It is also crucial to store them in a desiccated environment to prevent moisture absorption, which can lead to hydrolysis.[3][4]

Q2: How should I handle lyophilized peptides upon receipt and before use?

A2: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][5] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly decrease its long-term stability.[1][5]

Q3: What is the best practice for storing Histone H4 peptides once they are in solution?

A3: The shelf-life of peptides in solution is very limited.[4] The most effective way to prevent degradation is to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[1][6] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles.[4][7]

Q4: Why are repeated freeze-thaw cycles detrimental to Histone H4 peptide stability?

A4: Repeated freeze-thaw cycles can degrade peptides through several mechanisms, including ice crystal formation that can alter the peptide's structure, pH shifts in the buffer during freezing, and increased chances of oxidation and aggregation.[7][8] Even for lyophilized peptides, repeated temperature fluctuations can cause microcondensation, leading to degradation.[3]

Q5: How many freeze-thaw cycles can my Histone H4 peptide tolerate?

A5: While the exact number is sequence-dependent, it is strongly recommended to avoid freeze-thaw cycles altogether.[4][5] Each cycle has the potential to cause degradation. Studies on various proteins and peptides have shown that changes in sample integrity can be observed even after a single freeze-thaw cycle, with degradation generally increasing with the number of cycles.[9]

Q6: What are the common signs of Histone H4 peptide degradation?

A6: Degradation can manifest as a loss of biological activity, the appearance of unexpected peaks in HPLC or mass spectrometry analysis, or insolubility upon reconstitution. Common chemical degradation pathways include oxidation (especially of Methionine and Cysteine residues), deamidation (of Asparagine and Glutamine), and hydrolysis.

Troubleshooting Guides

Issue: Reduced biological activity of the Histone H4 peptide in my assay.

Possible Cause Solution
Peptide Degradation: Multiple freeze-thaw cycles of the stock solution.Discard the current stock solution. Prepare a new stock and immediately aliquot it into single-use volumes to be stored at -20°C or -80°C.[1][4]
Improper Storage: The peptide solution was stored at 4°C for an extended period.For storage longer than a few days, peptide solutions should be frozen.[6] Prepare a fresh solution and store it properly in aliquots at -20°C or -80°C.
Oxidation: The peptide sequence contains susceptible residues (e.g., Met, Cys, Trp) and was exposed to air.When preparing solutions, use degassed buffers. For long-term storage of lyophilized powder, consider purging the vial with an inert gas like nitrogen or argon.[5]

Issue: My Histone H4 peptide has precipitated after thawing.

Possible Cause Solution
Poor Solubility: The peptide concentration is too high for the solvent, or the pH is not optimal.Gently warm the solution and vortex or sonicate briefly to encourage redissolution.[6] For future preparations, consider a different solvent or adjusting the pH. Basic peptides are generally more soluble in acidic solutions, and vice-versa.
Aggregation: Repeated freeze-thaw cycles can promote peptide aggregation.It may be difficult to reverse aggregation. It is best to start with a fresh, properly aliquoted stock. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath can minimize aggregation during freezing.[7]

Data Presentation: Impact of Freeze-Thaw Cycles on Peptide Stability

Table 1: Change in Peak Intensity of Plasma Proteins Following Repeated Freeze-Thaw Cycles [9]

Number of Freeze-Thaw Cycles Median Change in Peak Intensity 95th Percentile Change in Peak Intensity 99th Percentile Change in Peak Intensity
21.7%8.3%19.1%
32.4%13.8%43.0%
43.5%27.4%67.6%
53.1%25.8%51.7%

Note: The change in peak intensity is relative to a sample that has undergone a single freeze-thaw cycle. This data illustrates that while the median change may seem small, a fraction of peptides can be significantly affected.

Experimental Protocols

Protocol: Assessing the Stability of Histone H4 Peptide after Multiple Freeze-Thaw Cycles using LC-MS

This protocol outlines a general procedure to quantify the degradation of a Histone H4 peptide after repeated freeze-thaw cycles using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • Lyophilized Histone H4 peptide
  • Sterile, nuclease-free water or appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
  • Acetonitrile (ACN), LC-MS grade
  • Formic acid (FA), LC-MS grade
  • Low-protein-binding microcentrifuge tubes
  • Liquid nitrogen or dry ice/ethanol bath

2. Procedure:

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_ft Freeze-Thaw Cycles cluster_analysis Analysis reconstitution Reconstitute Lyophilized Histone H4 Peptide aliquoting Aliquot into Single-Use Tubes reconstitution->aliquoting time0 Time 0 Analysis (No Freeze-Thaw) aliquoting->time0 ft_cycles Perform 1, 3, 5, 10 Freeze-Thaw Cycles aliquoting->ft_cycles lcms LC-MS Analysis time0->lcms ft_cycles->lcms data_analysis Quantify Peak Area of Intact Peptide lcms->data_analysis result Determine % Degradation data_analysis->result Compare to Time 0

Caption: Experimental workflow for assessing Histone H4 peptide stability after freeze-thaw cycles.

logical_relationship cluster_degradation Degradation Mechanisms start Histone H4 Peptide (In Solution) ft_cycle Repeated Freeze-Thaw Cycles start->ft_cycle oxidation Oxidation (Met, Cys, Trp) ft_cycle->oxidation hydrolysis Hydrolysis ft_cycle->hydrolysis aggregation Aggregation ft_cycle->aggregation ph_shift pH Shift ft_cycle->ph_shift end_result Loss of Biological Activity & Reduced Purity oxidation->end_result hydrolysis->end_result aggregation->end_result ph_shift->end_result

Caption: Degradation pathways activated by freeze-thaw cycles.

References

selecting the right concentration of H4 peptide for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the right concentration of H4 peptide for enzyme assays, primarily focusing on Histone Acetyltransferase (HAT) assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for H4 peptide in a HAT assay?

A1: The optimal concentration of H4 peptide can vary significantly depending on the specific enzyme and assay conditions. However, a common starting point is to use a concentration around the Michaelis-Menten constant (Km) of the enzyme for the H4 peptide. Typical concentrations reported in the literature range from the low micromolar to several hundred micromolar. For initial experiments, a concentration of 10-100 µM is often a reasonable starting point.

Q2: Why is it important to determine the optimal H4 peptide concentration?

A2: Determining the optimal H4 peptide concentration is crucial for obtaining accurate and reproducible enzyme kinetic data. Using a concentration that is too low can result in a low signal-to-noise ratio, making it difficult to detect enzyme activity accurately. Conversely, using a concentration that is too high can lead to substrate inhibition, where the enzyme's activity is paradoxically decreased at very high substrate concentrations. Operating at or near the Km value ensures that the assay is sensitive to inhibitors and provides a good dynamic range for measuring enzyme activity.

Q3: My H4 peptide is difficult to dissolve. What should I do?

A3: Poor solubility of peptides can lead to inaccurate concentration determination and assay variability. H4 peptides, being rich in basic residues, are generally soluble in aqueous buffers. However, if you encounter solubility issues, consider the following:

  • Solvent Choice: Try dissolving the peptide in a small amount of an appropriate solvent before diluting it into the final assay buffer. For basic peptides, a slightly acidic buffer may aid dissolution. For hydrophobic peptides, a small amount of organic solvent like DMSO might be necessary, but ensure the final concentration is compatible with your enzyme's activity.

  • pH Adjustment: The net charge of the peptide and the pH of the solution significantly affect solubility. Peptides with many basic amino acids can be reconstituted in acidic solutions.

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution.

  • Purity: Ensure you are using a high-purity peptide (>95%), as impurities can affect solubility.

Q4: Can post-translational modifications (PTMs) on the H4 peptide affect my assay?

A4: Yes, existing PTMs on the H4 peptide can significantly impact the results of your enzyme assay. For example, pre-existing acetylation on specific lysine residues can prevent further acetylation by certain HATs. An unacetylated H4 peptide is a good substrate for HAT1, while a peptide diacetylated at K5/K12 is not significantly acetylated further by this enzyme.[1][2] Similarly, an H4 peptide diacetylated on lysines 8 and 16 is a very poor substrate for HAT1.[1][2] It is crucial to use a peptide with a well-defined modification state for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered when using H4 peptides in enzyme assays.

Potential ProblemPossible Cause(s)Suggested Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles).2. Suboptimal H4 Peptide Concentration: Concentration is too far below the Km.3. Incorrect Assay Buffer Conditions: pH, salt concentration, or co-factors are not optimal for the enzyme.4. Peptide Degradation: The H4 peptide has degraded due to improper storage or handling.1. Aliquot and store the enzyme at -80°C. Always include a positive control with a known active enzyme.2. Perform a peptide titration experiment to determine the optimal concentration (see Experimental Protocols).3. Consult the literature for the optimal buffer conditions for your specific enzyme. A common buffer is 50 mM Tris-HCl, pH 8.0, with additives like DTT and a carrier protein like BSA.4. Store lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and freeze to avoid multiple freeze-thaw cycles.
High Background Signal 1. Contaminating Enzymatic Activity: If using cell or nuclear extracts, other enzymes may be present.2. Non-enzymatic Acetylation: Spontaneous transfer of the acetyl group from acetyl-CoA to the peptide.3. Fluorescent Interference: In fluorescence-based assays, the peptide, enzyme, or other components may be autofluorescent.1. Purify the enzyme of interest. Include a "no-enzyme" control to assess background from the sample matrix.2. Run a control reaction without the enzyme to quantify non-enzymatic acetylation.3. Measure the fluorescence of each assay component individually. If possible, choose excitation and emission wavelengths that minimize background fluorescence.
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate dispensing of small volumes.2. Incomplete Peptide Solubilization: Peptide precipitating out of solution.3. Assay Timing: Measurements are not taken within the linear range of the reaction.4. TFA Interference: Trifluoroacetic acid (TFA) from peptide synthesis can inhibit enzyme activity.1. Use calibrated pipettes and be meticulous with pipetting technique.2. Ensure the peptide is fully dissolved before use. Centrifuge the peptide solution before use to pellet any undissolved material.3. Perform a time-course experiment to determine the linear range of the reaction for your specific enzyme and substrate concentrations.4. If TFA interference is suspected, consider using TFA-free peptides or performing a TFA removal step.
Substrate Inhibition 1. H4 Peptide Concentration is Too High: Excess substrate can bind to the enzyme in a non-productive manner.1. Perform a substrate titration curve extending to high concentrations to identify the concentration at which activity begins to decrease. Use a concentration below the inhibitory range for routine assays.

Data Presentation

Table 1: Representative Km Values of Histone Acetyltransferases for H4 Peptide

Note: These values are illustrative and can vary based on the specific assay conditions, peptide sequence, and enzyme source.

EnzymeH4 Peptide SequenceKm (µM)Reference
Human HAT1 (Wild-Type)H4 (1-20)32.8 ± 3.4[1]
Human HAT1 (D62A mutant)H4 (1-20)137.2 ± 15.3[1]
Human HAT1 (E64A mutant)H4 (1-20)199.2 ± 21.6[1]
Human HAT1 (W199A mutant)H4 (1-20)93.9 ± 9.8[1]
KAT8H4 peptide~6.7 (Kd)[3][4]

Experimental Protocols

Protocol: Determining the Optimal H4 Peptide Concentration (Km Determination)

This protocol outlines a general method for determining the Michaelis-Menten constant (Km) of a HAT enzyme for an H4 peptide substrate.

1. Reagent Preparation:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT, and 50 µg/mL BSA.

  • H4 Peptide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the H4 peptide in sterile water or an appropriate buffer. Ensure it is fully dissolved.

  • Acetyl-CoA Stock Solution: Prepare a stock solution of acetyl-CoA (e.g., 10 mM) in sterile water.

  • HAT Enzyme Stock Solution: Prepare a stock solution of the purified HAT enzyme at a suitable concentration in an appropriate storage buffer.

2. Assay Procedure:

  • Set up a serial dilution of the H4 peptide: Prepare a series of at least eight dilutions of the H4 peptide stock solution in the HAT assay buffer. The concentration range should span from approximately 0.2 to 5 times the estimated Km. If the Km is unknown, a broad range (e.g., 1 µM to 1 mM) should be tested initially.

  • Prepare the Master Mix: For each reaction, prepare a master mix containing the HAT assay buffer and a saturating concentration of acetyl-CoA (typically 5-10 times its Km).

  • Enzyme Addition: Dilute the HAT enzyme in the HAT assay buffer to a concentration that will result in a linear reaction rate over the desired time course (this should be determined in a preliminary enzyme titration experiment).

  • Reaction Initiation: In a 96-well plate, add the diluted H4 peptide solutions. Add the diluted enzyme to each well to start the reaction. Include a "no peptide" control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction using an appropriate method for your detection assay (e.g., adding a stop solution, heat inactivation).

  • Detection: Quantify the amount of acetylated H4 peptide or a co-product (e.g., CoA-SH) using a suitable detection method (e.g., radioactivity, fluorescence, mass spectrometry).

  • Data Analysis:

    • Plot the initial reaction velocity (rate of product formation) against the H4 peptide concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Visualizations

Experimental_Workflow_for_Km_Determination cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep1 Prepare HAT Assay Buffer assay1 Combine H4 Peptide and Master Mix prep1->assay1 prep2 Create H4 Peptide Serial Dilutions prep2->assay1 prep3 Prepare Saturating Acetyl-CoA prep3->assay1 prep4 Dilute HAT Enzyme assay2 Initiate Reaction with Enzyme prep4->assay2 assay1->assay2 assay3 Incubate at Optimal Temperature assay2->assay3 assay4 Stop Reaction assay3->assay4 assay5 Detect Product Formation assay4->assay5 analysis1 Plot Velocity vs. [H4 Peptide] assay5->analysis1 analysis2 Fit to Michaelis-Menten Equation analysis1->analysis2 analysis3 Determine Km and Vmax analysis2->analysis3

Figure 1. Workflow for determining the Km of an enzyme for H4 peptide.

Troubleshooting_Logic start Unexpected Assay Results? q1 Is the signal low or absent? start->q1 q2 Is the background high? q1->q2 No sol1a Check Enzyme Activity (Positive Control) q1->sol1a Yes q3 Are the results inconsistent? q2->q3 No sol2a Run No-Enzyme Control q2->sol2a Yes sol3a Verify Pipetting Accuracy q3->sol3a Yes end_node Optimized Assay q3->end_node No sol1b Optimize [H4 Peptide] (Titration) sol1a->sol1b sol1c Verify Assay Conditions (pH, Buffer) sol1b->sol1c sol1d Check Peptide Integrity (Storage) sol1c->sol1d sol1d->end_node sol2b Check for Contaminating Enzymes (Purify) sol2a->sol2b sol2c Assess Autofluorescence of Components sol2b->sol2c sol2c->end_node sol3b Ensure Complete Peptide Solubilization sol3a->sol3b sol3c Confirm Linear Reaction Range (Time Course) sol3b->sol3c sol3c->end_node

Figure 2. A logical workflow for troubleshooting common H4 peptide assay issues.

References

Technical Support Center: Accounting for Batch-to-Batch Variability of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic peptides. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and manage the inherent batch-to-batch variability of synthetic peptides, ensuring the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in synthetic peptides?

A1: Batch-to-batch variability in synthetic peptides can be introduced at multiple stages of the manufacturing and handling process. Key sources include:

  • Raw Materials: Variations in the quality and purity of amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[1]

  • Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[1][2]

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the final peptide sequence can result in modified and impure products.[1]

  • Purification: Differences in the efficiency of purification methods, most commonly high-performance liquid chromatography (HPLC), can lead to varying levels of process-related impurities in the final product.[1]

  • Lyophilization and Handling: The final lyophilization (freeze-drying) process can affect the water content and stability of the peptide.[1] Inconsistent handling and storage practices can also contribute to degradation.[1][3]

Q2: I'm observing inconsistent results between different batches of the same peptide. What should I do?

A2: Inconsistent results are a common challenge when working with synthetic peptides. A systematic approach is necessary to identify the root cause. We recommend the following troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Inconsistent Results cluster_1 Decision Point A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Each Batch A->B START C Perform In-House Quality Control B->C Compare purity, mass, and other specifications D Standardize Peptide Handling and Storage C->D Verify identity, purity, and concentration E Assess Biological Activity (Potency) D->E Ensure consistent reconstitution and storage conditions G Adjust Experimental Protocol (e.g., normalize concentration based on net peptide content) E->G Confirm consistent biological performance H Issue Resolved? F Contact Peptide Supplier F->A Initiate new batch testing G->H I Proceed with Experiments H->F No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: How should I properly store and handle my synthetic peptides to minimize variability?

A3: Proper storage and handling are critical for maintaining the integrity and stability of synthetic peptides.[4][5][6][7][8]

Storage of Lyophilized Peptides:

  • Long-term: Store lyophilized peptides at -20°C or colder, preferably at -80°C, in a desiccated and light-protected environment.[4][5][6][7][8]

  • Short-term: Lyophilized peptides are stable at room temperature for days to weeks but should be refrigerated for optimal preservation.[4][8]

  • Moisture Prevention: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation, as peptides can be hygroscopic.[4][5][6][7]

Peptide Reconstitution and Solution Storage:

  • Solubility: The solubility of a peptide is determined by its amino acid composition.[5][6] Acidic peptides are best dissolved in basic buffers, while basic peptides dissolve in acidic solutions.[5] Hydrophobic peptides may require a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer.[5]

  • Solution Stability: Peptides in solution are significantly less stable than in their lyophilized form.[7] For optimal stability, store peptide solutions at -20°C in sterile, slightly acidic buffered solutions (pH 5-7).[7]

  • Avoid Freeze-Thaw Cycles: Aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.[4][5][7][8]

Troubleshooting Guides

Issue 1: A new batch of peptide shows lower-than-expected biological activity.

This is a common issue that can often be traced back to differences in peptide purity, content, or the presence of inhibitory impurities.

Troubleshooting Steps:

  • Verify Peptide Identity and Purity:

    • Protocol: Perform reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to confirm the molecular weight and purity of the new peptide batch.[9][10][11]

    • Acceptance Criteria: The identity should match the expected molecular weight, and the purity should meet the specification provided in the Certificate of Analysis (e.g., >95%).

  • Quantify the Net Peptide Content:

    • Rationale: Lyophilized peptides contain non-peptide components like water and counter-ions (e.g., TFA from purification).[3][12] The net peptide content is the actual percentage of peptide in the lyophilized powder.

    • Protocol: The most accurate method for determining net peptide content is Amino Acid Analysis (AAA).[1][12][13] This involves hydrolyzing the peptide and quantifying the constituent amino acids.

    • Impact: A lower net peptide content in a new batch will result in a lower effective concentration if the peptide is weighed out assuming 100% peptide content, leading to reduced biological activity.

  • Assess for Presence of Contaminants:

    • Biological Contaminants: Endotoxins, even at low levels, can cause unwanted immune responses or decrease cell viability in cellular assays.[3] An endotoxin test (e.g., Limulus Amebocyte Lysate assay) should be performed, especially for peptides used in immunology or in vivo studies.

    • Chemical Contaminants: Residual solvents from synthesis or trifluoroacetic acid (TFA) from purification can be cytotoxic or interfere with assays.[3][11]

Data Presentation: Batch Comparison

ParameterBatch A (Expected Activity)Batch B (Low Activity)MethodAcceptance Criteria
Purity (HPLC) 98.5%98.2%RP-HPLC>95%
Identity (MS) ConfirmedConfirmedESI-MSExpected MW ± 1 Da
Net Peptide Content (AAA) 85%65%Amino Acid Analysis70-90% (Typical)
Water Content 5%10%Karl Fischer Titration<15%
Endotoxin Level <0.01 EU/µg<0.01 EU/µgLAL AssayApplication Dependent

In this example, the lower net peptide content in Batch B is the likely cause of the reduced biological activity.

Issue 2: Peptide solubility varies between batches.

Variations in solubility can be due to differences in residual salt content, the presence of aggregated peptide, or slight differences in the final lyophilized product.

Troubleshooting Steps:

  • Standardize Reconstitution Protocol: Ensure a consistent and optimized reconstitution protocol is used for all batches. This includes using the same solvent, pH, and mixing technique.

  • Analyze for Residual Salts: High levels of residual salts can affect the solubility of the peptide. Ion chromatography can be used to quantify salt content.

  • Check for Aggregation: Peptide aggregation can significantly reduce solubility. Size-exclusion chromatography (SEC) can be used to detect the presence of aggregates.

  • Solubility Testing: If a peptide is difficult to dissolve, test a small portion in different solvents. For hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution, may be necessary.[5][6] Sonication can also aid in dissolving difficult peptides.[6]

Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

This protocol outlines a general method for verifying the purity and identity of a synthetic peptide.

G cluster_0 LC-MS Experimental Workflow A Prepare Peptide Sample (e.g., 1 mg/mL in appropriate solvent) D Inject Sample A->D B Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) C Set Up HPLC System (C18 column, define gradient) B->C C->D E Data Acquisition (UV detection at 214/280 nm and MS scan) D->E F Data Analysis E->F G Determine Purity from UV Chromatogram (% Area of Main Peak) F->G H Confirm Molecular Weight from Mass Spectrum F->H

Caption: Workflow for peptide purity and identity verification by LC-MS.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • LC System:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[9]

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% FA in acetonitrile (ACN).

    • Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • MS System:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide.

  • Data Analysis:

    • Purity: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the UV chromatogram.

    • Identity: Deconvolute the mass spectrum to determine the molecular weight and compare it to the theoretical mass of the peptide.

Protocol 2: Cell-Based Bioactivity Assay (MTT Assay for Cytotoxicity)

This protocol is for assessing the biological activity of a peptide by measuring its effect on cell viability.[14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Peptide Treatment: Prepare serial dilutions of the synthetic peptide from different batches in serum-free cell culture medium. Add 100 µL of the peptide solutions to the wells. Include a vehicle control (medium only).[14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and compare the dose-response curves between batches.

By implementing these systematic quality control checks and standardized protocols, researchers can better account for and mitigate the effects of batch-to-batch variability, leading to more reliable and reproducible scientific outcomes.

References

strategies to avoid artifacts in histone peptide-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for histone peptide-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in histone peptide-based assays?

A1: Common artifacts in histone peptide-based assays can arise from several sources, including non-specific binding of proteins to beads or surfaces, cross-reactivity of antibodies with off-target modifications, enzymatic instability or contamination, and issues with substrate quality.[1][2] For instance, some proteins may bind to histone tails regardless of their modification status.[2] In enzyme-driven assays like those for Histone Deacetylases (HDACs), high background signals can result from substrate instability or contaminated reagents.[1]

Q2: How can I minimize non-specific binding in my peptide pull-down assays?

A2: To minimize non-specific binding, it is crucial to optimize washing steps and buffer conditions. This includes performing a sufficient number of washes with appropriate salt concentrations (e.g., 300mM KCl) and including a low concentration of a non-ionic detergent like Triton X-100 or NP-40 in your buffers.[2][3] Additionally, pre-clearing your nuclear extract with unconjugated beads can help remove proteins that non-specifically bind to the beads themselves.[3]

Q3: My anti-histone modification antibody shows cross-reactivity. How can I validate its specificity?

A3: Antibody specificity is a critical parameter, as cross-reactivity between different methylation states (e.g., mono-, di-, and tri-methylation) is common.[4] Histone peptide microarrays are a powerful tool for validating antibody specificity.[5][6] These arrays allow for the simultaneous screening of an antibody against a large library of histone peptides with various modifications, providing a comprehensive specificity profile.[5][6] It is also important to test the antibody at different concentrations to ensure the assay is not saturated.[7]

Q4: What are key considerations for setting up a reliable enzymatic assay for histone modifying enzymes (HATs, HDACs, HMTs)?

A4: For reliable enzymatic assays, several factors must be considered. Ensure you are using the correct enzyme and substrate combination, as specificity can be high.[1][8] Substrate quality and stability are also crucial; for example, some substrates may spontaneously hydrolyze, leading to a high background signal.[1] It is also important to determine the optimal enzyme and substrate concentrations, often guided by the Michaelis constant (Km), to ensure the reaction is in the linear range.[9][10] Finally, always include appropriate controls, such as no-enzyme and no-substrate reactions, to account for background signal and non-enzymatic substrate conversion.[10]

Troubleshooting Guides

Issue 1: High Background Signal in Enzyme Activity Assays (e.g., HDAC, HAT)

High background can obscure the true signal from your enzyme of interest. Below are common causes and solutions.

Possible Cause Recommended Solution
Substrate Instability Prepare substrate solutions fresh for each experiment and store them according to the manufacturer's instructions to prevent spontaneous hydrolysis.[1]
Contaminated Reagents Use high-purity reagents and dedicated buffers for your assays to avoid contamination with enzymes that could act on your substrate.[1]
Insufficient Plate Washing If using an ELISA-based format, ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time if necessary.[11][12]
Non-specific Binding Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time. Including a mild detergent like Tween-20 in wash buffers can also help.[11][13]
Incorrect Reagent Concentration Titrate your enzyme and substrate to find the optimal concentrations that provide a good signal-to-noise ratio.
Issue 2: Low or No Signal in Histone Peptide Pull-Down Assays

A lack of signal can indicate a problem with one or more components of your pull-down experiment.

Possible Cause Recommended Solution
Inefficient Protein Binding Ensure that your protein of interest is properly folded and active. Confirm the integrity of your protein using SDS-PAGE and Coomassie staining.
Peptide Immobilization Failure Verify that your biotinylated peptides are efficiently binding to the streptavidin beads. This can be checked by quantifying the amount of peptide in the supernatant before and after incubation with the beads.
Suboptimal Binding Conditions Optimize the binding buffer by adjusting the salt concentration and detergent type/concentration. Also, consider varying the incubation time and temperature.[8]
Insufficient Amount of "Reader" Protein Increase the concentration of your "reader" protein in the binding reaction. It's important to use an adequate amount of nuclear extract or purified protein.[8]
Issue 3: Inconsistent Results Between Replicates

High variability between replicates can compromise the reliability of your data.

Possible Cause Recommended Solution
Inadequate Mixing Gently but thoroughly mix all reagents in the wells after each addition to ensure a homogenous reaction.[1]
Edge Effects on Microplates Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with a buffer or water.[1]
Temperature Fluctuations Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes. Pre-warm reagents and equipment to the desired assay temperature.[1]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well.

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This protocol is adapted from a commercially available kit and measures HAT activity by detecting the production of NADH.[7]

  • Sample Preparation:

    • Prepare nuclear extracts or purified protein samples in water to a final volume of 40 µL in a 96-well plate.

    • For a positive control, use 10 µL of an active Nuclear Extract.

    • For a background control, use 40 µL of water.

  • Assay Mix Preparation:

    • Prepare the Assay Mix by combining 2X HAT Assay Buffer, HAT Substrate I, HAT Substrate II, NADH Generating Enzyme, and a soluble tetrazolium dye.

  • Reaction:

    • Add 68 µL of the Assay Mix to each well.

    • Incubate the plate at 37°C for 1-4 hours, allowing for color development.

  • Data Acquisition:

    • Measure the optical density at 440 nm using a microplate reader.

    • For kinetic studies, take readings at multiple time points during the incubation.

  • Data Analysis:

    • Subtract the background reading from all sample readings.

    • HAT activity can be expressed as the change in optical density per unit time per microgram of sample.

Protocol 2: Histone Peptide Pull-Down Assay

This protocol is designed to identify proteins that bind to specific histone modifications using biotinylated histone peptides.[3][8]

  • Peptide Immobilization:

    • Resuspend biotinylated histone peptides (modified and unmodified controls) in PBS.

    • Wash streptavidin-coated beads with PBS containing 0.1% Triton X-100.

    • Incubate the peptides with the beads for 3 hours at room temperature with rotation to allow for binding.

    • Wash the peptide-bound beads three times with PBS/0.1% Triton X-100 to remove unbound peptides.

  • Binding Reaction:

    • Pre-clear nuclear extract by incubating with unconjugated streptavidin beads for 1 hour at 4°C.

    • Add the pre-cleared nuclear extract to the peptide-bound beads.

    • Incubate for 3 hours to overnight at 4°C with rotation.

  • Washing:

    • Wash the beads eight times with a wash buffer containing 300mM KCl and 0.1% Triton X-100 to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in 2x SDS sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common HDAC inhibitors against different HDAC isoforms. These values are indicative of inhibitor potency and selectivity.

Inhibitor HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC6 (nM)
WT1618.3515.4-0.4
ACY-738>1000>1000>10001.7
HPOB>1680>1680>168056
Domatinostat12001120570-
Quisinostat0.110.33--
BG4520002200289>20000

Note: IC50 values can vary depending on the specific assay conditions. Data sourced from[14].

Visualizations

Experimental_Workflow_for_Inhibitor_Screening cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Enzyme Prepare Enzyme Dispense Dispense Reagents into Microplate Enzyme->Dispense Substrate Prepare Substrate Substrate->Dispense Inhibitor Prepare Inhibitor Library Inhibitor->Dispense Incubate Incubate Dispense->Incubate Readout Measure Signal Incubate->Readout Normalize Normalize Data Readout->Normalize Hit_ID Identify Hits (e.g., >50% inhibition) Normalize->Hit_ID IC50 Determine IC50 for Hits Hit_ID->IC50 Secondary Secondary Assays IC50->Secondary Selectivity Selectivity Profiling Secondary->Selectivity

Caption: Workflow for high-throughput screening of histone-modifying enzyme inhibitors.

Histone_Modification_Signaling_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers cluster_chromatin Chromatin State HAT Histone Acetyltransferases (HATs) Euchromatin Euchromatin (Open/Active) HAT->Euchromatin Acetylation HMT Histone Methyltransferases (HMTs) HMT->Euchromatin Methylation (e.g., H3K4me3) Heterochromatin Heterochromatin (Closed/Inactive) HMT->Heterochromatin Methylation (e.g., H3K9me3) HDAC Histone Deacetylases (HDACs) HDAC->Heterochromatin Deacetylation HDM Histone Demethylases (HDMs) HDM->Euchromatin Demethylation Bromodomain Bromodomain Proteins Gene_Activation Gene_Activation Bromodomain->Gene_Activation Recruits Transcriptional Machinery Chromodomain Chromodomain Proteins Gene_Repression Gene_Repression Chromodomain->Gene_Repression Recruits Repressive Complexes Euchromatin->Bromodomain Binds Acetylated Lysines Heterochromatin->Chromodomain Binds Methylated Lysines

References

choosing the correct detection method for modified H4 peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate detection methods for modified Histone H4 (H4) peptides. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting modified H4 peptides?

A1: The main techniques for detecting and quantifying modified H4 peptides include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing. Each method offers distinct advantages in terms of specificity, sensitivity, and throughput.

Q2: How do I choose the most suitable detection method for my experiment?

A2: The choice of method depends on your specific research question.

  • For validating the presence and relative abundance of a specific modification: Western blotting is a good initial choice.

  • For high-throughput screening of multiple samples for a known modification: ELISA is often preferred due to its speed and scalability.[1][2]

  • For unbiased discovery and quantification of novel or multiple modifications simultaneously: Mass spectrometry is the most powerful tool.[3][4][5]

  • To determine the genomic location of a specific H4 modification: ChIP-seq or ChIP-qPCR is the standard method.

Q3: What are the critical factors affecting the quality of my results?

A3: The quality of your antibody is paramount for antibody-based methods (Western blot, ELISA, ChIP).[6][7][8] It is crucial to use antibodies validated for the specific modification and application.[6][9][10] Other critical factors include the quality of your histone extraction, sample preparation, and the optimization of experimental conditions.

Q4: Can I detect multiple modifications on the same H4 peptide?

A4: Mass spectrometry is the most effective method for identifying and quantifying co-occurring post-translational modifications (PTMs) on a single histone tail.[4][11] This is often referred to as analyzing the "histone code." Antibody-based methods are generally limited to detecting one modification at a time.

Troubleshooting Guides

Western Blotting for Modified H4 Peptides
Problem Possible Cause Solution
Weak or no signal Insufficient protein loading.Increase the amount of histone extract loaded (20 µg or more may be needed).[12]
Poor antibody affinity.Use a ChIP-grade antibody known to be specific for the modification. Validate antibody specificity using peptide arrays or dot blots.[9]
Inefficient protein transfer.Histones are small proteins; optimize transfer time and voltage. For low molecular weight proteins, a smaller pore size membrane (e.g., 0.2 µm PVDF) is recommended.[12][13] Consider using a wet transfer system for better efficiency.[14]
High background Non-specific antibody binding.Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., 5% milk or BSA).[13] Titrate the primary antibody to the lowest effective concentration.
Contaminated reagents.Use fresh buffers and high-purity reagents.
Inconsistent results Variability in histone extraction.Use a standardized histone extraction protocol. Consider using a commercial kit for consistency.[15]
Lot-to-lot antibody variation.Purchase sufficient antibody from a single lot for the entire experiment. If a new lot is used, it must be re-validated.[6][7]
Diffuse or "ugly" bands Poor gel resolution.Use a higher percentage gel (e.g., 15% or a gradient gel) for better separation of low molecular weight proteins.[13][14]
Protein degradation.Add protease and phosphatase inhibitors to your lysis and extraction buffers.[14]
Chromatin Immunoprecipitation (ChIP) for H4 Modifications
Problem Possible Cause Solution
Low DNA yield Inefficient immunoprecipitation.Ensure you are using a ChIP-validated antibody. Optimize the amount of antibody used (typically 1-10 µg).[16] Increase the incubation time with the antibody.
Insufficient starting material.Increase the number of cells used for the experiment.
Incomplete cell lysis or chromatin shearing.Optimize sonication or enzymatic digestion to achieve chromatin fragments between 200-1000 bp.
High background in no-antibody control Non-specific binding to beads.Pre-clear the chromatin with beads before adding the specific antibody.
Incomplete washing.Increase the number and stringency of wash steps.
Contaminated reagents.Use fresh, sterile reagents and dedicated PCR equipment to avoid contamination.
Poor enrichment of target loci Antibody not suitable for ChIP.Use an antibody specifically validated for ChIP.
Cross-linking issues.Optimize the duration and concentration of formaldehyde cross-linking. Over-cross-linking can mask epitopes.[16]

Quantitative Data Summary

Detection Method Sensitivity Specificity Throughput Qualitative/Quantitative Use Case
Western Blot ModerateDepends on antibodyLow to ModerateSemi-QuantitativeValidation of specific modifications, relative abundance changes.
ELISA HighDepends on antibodyHighQuantitativeScreening large numbers of samples for a known modification.[1][17][18]
Mass Spectrometry Very HighVery HighLow to ModerateQuantitativeUnbiased discovery, characterization of novel modifications, analysis of co-existing PTMs.[3][4][19]
ChIP-qPCR/Seq HighDepends on antibodyModerate to HighQuantitativeDetermining the genomic localization of specific modifications.

Experimental Protocols

Western Blotting for H4 Modifications
  • Histone Extraction: Perform acid extraction of histones from cell nuclei.

  • Protein Quantification: Determine the protein concentration of the histone extract using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 15-20 µg of histone extract onto a 15% SDS-PAGE gel. Run the gel until the dye front is near the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. A wet transfer at 100V for 1 hour is recommended for small proteins like histones.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the H4 modification overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Sandwich ELISA for Acetyl-Histone H4

This protocol is based on commercially available kits.[17]

  • Plate Preparation: A 96-well microplate is pre-coated with an antibody that captures total Histone H4.[17]

  • Sample Addition: Add cell lysates to the wells and incubate to allow the capture antibody to bind to the Histone H4 protein.

  • Washing: Wash the wells to remove unbound material.

  • Detection Antibody Addition: Add a detection antibody that is specific for the acetylated lysine residue of interest.[17]

  • Washing: Wash the wells to remove unbound detection antibody.

  • Secondary Antibody Addition: Add an HRP-linked secondary antibody that recognizes the detection antibody.[17]

  • Washing: Wash the wells to remove the unbound secondary antibody.

  • Substrate Addition: Add a TMB substrate to develop color. The intensity of the color is proportional to the amount of acetylated H4.[17]

  • Stop Solution: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[1]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Mass Spectrometry Workflow for H4 Modification Analysis
  • Histone Isolation: Isolate histones from cells or tissues.

  • Protein Digestion: Digest the histone proteins into smaller peptides using an appropriate enzyme like Trypsin, Arg-C, or GluC.[11] Chemical derivatization of lysines (e.g., propionylation) is often performed before trypsin digestion to prevent cleavage at lysines and generate larger peptides.[4]

  • Liquid Chromatography (LC) Separation: Separate the resulting peptides using reverse-phase liquid chromatography.

  • Mass Spectrometry (MS) Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. The mass-to-charge ratio of the peptides is measured.

  • Tandem MS (MS/MS): Select peptides of interest for fragmentation. The fragmentation pattern provides sequence information and allows for the precise localization of the modification.[3][19]

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their modifications.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_methods Detection Methods cluster_analysis Data Analysis start Cell Culture/ Tissue Sample histone_extraction Histone Extraction start->histone_extraction western Western Blot histone_extraction->western Protein Sample elisa ELISA histone_extraction->elisa Protein Sample mass_spec Mass Spectrometry histone_extraction->mass_spec Protein Sample chip ChIP histone_extraction->chip Cross-linked Chromatin wb_analysis Relative Quantification western->wb_analysis elisa_analysis Absolute/Relative Quantification elisa->elisa_analysis ms_analysis Modification Identification & Quantification mass_spec->ms_analysis chip_analysis Genomic Locus Enrichment chip->chip_analysis

Caption: Workflow for H4 peptide modification analysis.

troubleshooting_logic start Experiment Start problem Poor Result? start->problem antibody_check Check Antibody Specificity & Validation problem->antibody_check Yes success Successful Result problem->success No sample_prep_check Review Sample Preparation antibody_check->sample_prep_check protocol_check Optimize Protocol Parameters sample_prep_check->protocol_check protocol_check->start Re-run Experiment

Caption: Troubleshooting logic for H4 modification detection.

References

validation of peptide purity and identity by HPLC and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Purity and Identity Validation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis.

This section addresses common issues encountered during the determination of peptide purity using HPLC.

Troubleshooting HPLC Issues

Q1: Why do I see no peaks, or very small peaks, in my HPLC chromatogram?

A1: This issue can stem from problems with the sample, the HPLC system, or the detector. First, confirm that your sample was prepared correctly and at a suitable concentration. Ensure the injection volume is appropriate and that the injector is functioning correctly. Check the mobile phase composition and ensure all system components are properly connected and free of leaks. Verify that the detector is on and set to the correct wavelength for peptide detection (typically 214-220 nm for the peptide bond).

no_peaks_troubleshooting cluster_checks Troubleshooting Steps start No / Small Peaks Observed check_sample 1. Check Sample - Concentration? - Solubility? - Correct vial? start->check_sample check_injector 2. Check Injector - Correct volume? - Needle reaching sample? - No air bubbles? check_sample->check_injector Sample OK check_system 3. Check HPLC System - Pump pressure normal? - Leaks? - Mobile phase correct? check_injector->check_system Injector OK check_detector 4. Check Detector - Lamp on? - Wavelength correct (214-220nm)? check_system->check_detector System OK resolution Problem Resolved check_detector->resolution Detector OK peak_shape_troubleshooting cluster_tailing Peak Tailing cluster_broadening Peak Broadening start Poor Peak Shape cause_tailing Causes: - Secondary Interactions - Peptide Aggregation - Low Ion-Pairing Agent start->cause_tailing cause_broadening Causes: - Suboptimal Gradient - Column Overload - High Sample Solvent Strength start->cause_broadening solution_tailing Solutions: - Increase TFA concentration - Use high-purity silica column - Increase temperature cause_tailing->solution_tailing solution_broadening Solutions: - Use shallower gradient - Reduce sample amount - Dissolve sample in weak solvent cause_broadening->solution_broadening mass_mismatch_troubleshooting cluster_causes Potential Causes cluster_solutions Verification Steps start Observed Mass != Theoretical Mass cause1 Incorrect Charge State Assignment start->cause1 cause2 Peptide Modifications (Oxidation, Deamidation) start->cause2 cause3 Salt Adducts (Na+, K+) start->cause3 cause4 Wrong Peptide Identified start->cause4 solution1 Manually verify charge state in software. cause1->solution1 solution2 Check for common mass shifts (+16, +1 Da). Consider MS/MS. cause2->solution2 solution3 Improve sample desalting. Check for adduct patterns. cause3->solution3 solution4 Use MS/MS fragmentation to confirm sequence. cause4->solution4

Validation & Comparative

Histone H4 (2-21) Peptide vs. Full-Length Histone H4: A Comparative Guide for Enzyme Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of substrate in enzymatic assays is critical for obtaining accurate and physiologically relevant data. When studying histone-modifying enzymes such as histone acetyltransferases (HATs) and histone methyltransferases (HMTs), a common decision is whether to use a short peptide fragment, like Histone H4 (2-21), or the full-length Histone H4 protein. This guide provides an objective comparison of these two substrates, supported by experimental data and detailed protocols, to aid in making an informed selection.

Executive Summary

The primary distinction between using the Histone H4 (2-21) peptide and the full-length Histone H4 protein as an enzyme substrate lies in the trade-off between simplicity and biological context. The H4 (2-21) peptide offers ease of use, higher solubility, and often lower cost, making it suitable for high-throughput screening and initial enzyme characterization. However, it lacks the structural context of the full protein, which can significantly influence enzyme kinetics and specificity. Full-length Histone H4, particularly when incorporated into nucleosomes, provides a more physiologically relevant substrate that accounts for the influence of the globular domain and potential interactions with other histone proteins and DNA. This can lead to more accurate representations of in vivo enzyme activity but comes with challenges in substrate preparation and assay complexity.

Data Presentation: A Quantitative Comparison

While direct comparative kinetic data for enzymes with both H4 (2-21) and full-length H4 is not extensively available in the literature, studies on other histone-modifying enzymes provide valuable insights. For instance, a study on Histone Deacetylase 8 (HDAC8) demonstrated a significant increase in catalytic efficiency when using a full-length histone substrate compared to a peptide. This highlights the potential for the full-length protein to engage in interactions outside the immediate vicinity of the modification site, thereby influencing enzyme activity.

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
H3K9ac peptideHDAC81700 ± 2000.041 ± 0.00224Weir et al., 2014
Full-length H3K9acHDAC813 ± 20.13 ± 0.0110,000Weir et al., 2014
H3/H4 Tetramer (Limiting)p300 (HAT)K1/2 = 0.22 ± 0.030.012 ± 0.00155,000Kundu et al., 2013
H3/H4 Tetramer (Limiting)CBP (HAT)K1/2 = 0.17 ± 0.030.0011 ± 0.00016,500Kundu et al., 2013

Note: The data for HDAC8 on a Histone H3 substrate is presented to illustrate the potential differences between peptide and full-length substrates. The data for p300 and CBP is for the full-length H3/H4 tetramer, for which a direct comparison with a peptide substrate was not provided in the cited study. K1/2 is reported instead of Km for the p300 and CBP data.

Key Considerations for Substrate Selection

FeatureHistone H4 (2-21) PeptideFull-Length Histone H4
Biological Relevance Lower. Represents only the N-terminal tail.Higher. Includes the globular domain and allows for incorporation into nucleosomes.
Enzyme Kinetics May not reflect in vivo kinetics due to lack of structural context.More likely to provide physiologically relevant kinetic parameters.
Ease of Use High. Readily soluble and easy to handle.Lower. Can be prone to aggregation and requires more complex preparation, especially for nucleosomal assays.
Cost Generally lower.Generally higher, particularly for recombinant protein.
High-Throughput Screening (HTS) Well-suited due to simplicity and compatibility with various assay formats.Less suitable for HTS due to complexity and cost.
Specificity Studies Useful for identifying enzymes that target the N-terminal tail.Allows for the study of how the globular domain and other factors influence substrate specificity.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay with H4 (2-21) Peptide

This protocol is adapted from commercially available HAT assay kits and general literature procedures.

Materials:

  • Histone H4 (2-21) peptide

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., fluorescent probe that reacts with the product CoA-SH)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, H4 (2-21) peptide at various concentrations, and the HAT enzyme.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary for endpoint assays).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate HAT activity based on the signal generated, after subtracting the background from a no-enzyme control.

In Vitro Histone Methyltransferase (HMT) Assay with Full-Length Histone H4

This protocol is a generalized procedure based on published methods for HMT assays.

Materials:

  • Full-length recombinant Histone H4

  • Recombinant HMT enzyme (e.g., SETD8)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Set up the reaction in a microcentrifuge tube containing HMT assay buffer, full-length Histone H4, and the HMT enzyme.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Wash the filter paper three times with a suitable buffer (e.g., 0.1 M sodium carbonate buffer) to remove unincorporated [³H]-SAM.

  • Air dry the filter paper.

  • Place the filter paper in a scintillation vial with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate HMT activity based on the counts per minute (CPM) after subtracting the background from a no-enzyme control.

Visualizations

Signaling Pathway: PRMT1-Mediated H4R3 Methylation and Transcriptional Activation

PRMT1_Pathway cluster_0 Upstream Signals cluster_1 Enzymatic Cascade cluster_2 Histone Modifications cluster_3 Downstream Effects Signal Signal PRMT1 PRMT1 Signal->PRMT1 activates H4R3 Histone H4 (Arginine 3) PRMT1->H4R3 methylates p300_pCAF p300/pCAF H4_acetylation H4K5/8/12ac p300_pCAF->H4_acetylation acetylates H4R3me2a H4R3me2a H4R3->H4R3me2a H4R3me2a->p300_pCAF activates TDRD3 TDRD3 H4R3me2a->TDRD3 recruits TAFII250 TAFII250 H4_acetylation->TAFII250 recruits RNA_Pol_II RNA Pol II TDRD3->RNA_Pol_II recruits TAFII250->RNA_Pol_II recruits Gene_Activation Gene Activation RNA_Pol_II->Gene_Activation

PRMT1-mediated H4R3 methylation pathway.
Experimental Workflow: In Vitro HMT Assay

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Substrate Prepare Substrate (H4 peptide or full-length H4) Mix_Components Mix Substrate, Enzyme, and Buffer Prepare_Substrate->Mix_Components Prepare_Enzyme Prepare Enzyme (HMT) Prepare_Enzyme->Mix_Components Prepare_Cofactor Prepare Cofactor ([3H]-SAM) Initiate_Reaction Add [3H]-SAM to Initiate Prepare_Cofactor->Initiate_Reaction Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Spot_on_Filter Spot Reaction onto P81 Filter Paper Incubate->Spot_on_Filter Wash_Filter Wash to Remove Unincorporated [3H]-SAM Spot_on_Filter->Wash_Filter Scintillation_Counting Measure Radioactivity Wash_Filter->Scintillation_Counting Calculate_Activity Calculate HMT Activity (CPM) Scintillation_Counting->Calculate_Activity

Workflow for a radioactive HMT assay.
Logical Relationship: Substrate Choice and Experimental Outcome

Substrate_Choice Substrate Substrate Choice H4 (2-21) Peptide Full-Length H4 Peptide_Pros Pros: - High throughput - Cost-effective - Simple assay setup Substrate:p->Peptide_Pros Peptide_Cons Cons: - Lacks structural context - Potentially altered kinetics Substrate:p->Peptide_Cons Full_Pros Pros: - Physiologically relevant - More accurate kinetics - Allows for nucleosome studies Substrate:f->Full_Pros Full_Cons Cons: - Complex preparation - Higher cost - Lower throughput Substrate:f->Full_Cons Outcome_Peptide Initial Screening & Basic Characterization Peptide_Pros->Outcome_Peptide Peptide_Cons->Outcome_Peptide Outcome_Full Detailed Mechanistic Studies & In Vivo Correlation Full_Pros->Outcome_Full Full_Cons->Outcome_Full

Decision logic for substrate selection.

Conclusion

The selection between Histone H4 (2-21) peptide and full-length Histone H4 as an enzyme substrate is dependent on the specific research question and experimental goals. For large-scale inhibitor screening and initial characterization of enzyme activity on the H4 N-terminal tail, the H4 (2-21) peptide is a practical and efficient choice. However, for in-depth kinetic studies, understanding the influence of the broader protein context, and aiming for results that more closely mimic the cellular environment, the use of full-length Histone H4, ideally in a nucleosomal context, is highly recommended. As demonstrated by studies on related histone-modifying enzymes, the choice of substrate can have a profound impact on the observed enzymatic activity, underscoring the importance of selecting the most appropriate tool for the scientific question at hand.

p300/CBP Histone Acetyltransferase Specificity: A Comparative Analysis of Histone H4 and H3 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical regulators of gene expression, and their dysfunction is implicated in various diseases, including cancer. While often used interchangeably, emerging evidence suggests distinct roles for each, potentially stemming from differences in their substrate specificity. This guide provides an objective comparison of p300 and CBP enzymatic activity towards Histone H3 (H3) and Histone H4 (H4), supported by quantitative kinetic data and detailed experimental protocols.

Comparative Analysis of Substrate Specificity

A key study utilizing a label-free, quantitative mass spectrometry-based technique determined the kinetic parameters for p300 and CBP towards individual lysine residues on H3 and H4.[1][2] The findings reveal that while both enzymes acetylate common residues, they exhibit distinct specificities that are dependent on the limiting substrate, be it the histone or the acetyl-CoA cofactor.[1][2][3]

Data Summary

The following tables summarize the specificity constants (kcat/K1/2) for p300 and CBP-mediated acetylation of various lysine residues on Histone H3 and H4. These experiments were conducted under conditions of either limiting histone substrate or limiting acetyl-CoA.

Table 1: Specificity of p300 and CBP for Histone H3 and H4 with Limiting Histone Substrate

Target ResidueEnzymeSpecificity Constant (kcat/K1/2) (s⁻¹µM⁻¹)
H3K18 CBP 1.2 x 1032
p3001.0
H3K14 CBP1.1 x 1010
p3001.2 x 1020
H3K23 CBP1.1 x 1010
p3001.2 x 1020
H4K5 CBP1.1 x 1010
p3001.2 x 1020
H4K8 CBP1.1 x 1010
p3001.2 x 1020
H4K12 CBP1.1 x 1010
p3001.2 x 1020
H4K16 CBP1.1 x 1010
p3001.2 x 1020

Data extracted from Henry et al., 2013.[1][2]

Under conditions where the H3/H4 tetramer is the limiting substrate, CBP demonstrates a striking preference for H3K18, with a specificity constant 1032-fold higher than that of p300.[1][2] Conversely, with limiting H3, p300 shows specificities up to 1010-fold higher than CBP for H3K14 and H3K23.[1][2]

Table 2: Specificity of p300 and CBP for Histone H4 with Limiting Acetyl-CoA

Target ResidueEnzymeSpecificity Constant (kcat/K1/2) (s⁻¹µM⁻¹)
H4K16 p300 1.1 x 1018
CBP1.0

Data extracted from Henry et al., 2013.[1][2]

When acetyl-CoA is the limiting factor, p300 displays a marked specificity for H4K16, exceeding that of CBP by a factor of 1018.[1][2] These findings underscore that the cellular context, particularly the relative abundance of histones and acetyl-CoA, can significantly influence the lysine residues targeted by p300 and CBP.

Experimental Protocols

The quantitative data presented above was generated using a label-free, quantitative mass spectrometry-based approach.[1][2] This method allows for the simultaneous monitoring of all acetylation sites on the histone substrates.

Steady-State Kinetic Assays for p300 and CBP
  • Reaction Setup : Steady-state kinetics for H3 and H3/H4 tetramers were conducted in a buffer containing 100 mM ammonium bicarbonate and 50 mM HEPES (pH 7.8) at 37°C.

  • Enzyme and Substrate Concentrations :

    • p300: 1 to 50 nM

    • CBP: 0.5 to 22.5 nM

    • Varying concentrations of either H3 (0.25–15 µM), H3/H4 (0.05–20 µM), or acetyl-CoA (1–200 µM) were used.

  • Reaction Quenching : Assays were stopped by the addition of 4 volumes of trichloroacetic acid (TCA).

  • Sample Preparation for Mass Spectrometry :

    • The precipitate was washed twice with acetone at -20°C.

    • Samples were dried, and 2 µL of propionic anhydride was added.

    • The pH was quickly adjusted to ~8 with ammonium hydroxide.

  • Mass Spectrometry Analysis : A QqQ mass spectrometer with selective reaction monitoring (SRM) was employed to distinguish and quantify different modifications on the histone fragments.[1]

  • Data Analysis :

    • Initial velocities (v) of acetylation were calculated from the linear increase in acetylation over time, prior to 10% of the sum of acetylated residues being reached.

    • For assays with varying acetyl-CoA, initial rates were calculated at time points where less than 10% of the acetyl-CoA was consumed.

    • The kinetic parameters kcat, K1/2, and the Hill coefficient (nH) were determined by fitting the data to the appropriate kinetic models.[1] The specificity constant was calculated as kcat/K1/2nH for complex systems.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow used to determine the substrate specificity of p300/CBP.

G cluster_0 Reaction Incubation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis start Combine p300/CBP, Histone Substrate (H3 or H3/H4), and Acetyl-CoA in Reaction Buffer incubate Incubate at 37°C start->incubate quench Quench Reaction with TCA incubate->quench wash Wash Precipitate with Acetone quench->wash dry Dry Sample wash->dry prop Add Propionic Anhydride dry->prop ph_adjust Adjust pH to ~8 prop->ph_adjust ms Analyze by QqQ Mass Spectrometry (SRM) ph_adjust->ms quant Quantify Acetylation at Specific Lysine Residues ms->quant kinetics Calculate Kinetic Parameters (kcat, K1/2) quant->kinetics specificity Determine Specificity Constant (kcat/K1/2) kinetics->specificity

Caption: Workflow for determining p300/CBP kinetic parameters.

Conclusion

The substrate specificity of p300 and CBP for histone H3 and H4 is not fixed but is instead influenced by the cellular concentrations of their substrates. CBP shows a strong preference for H3K18 when the histone tetramer is limiting, while p300 is more specific for H4K16 when acetyl-CoA is the limiting substrate.[1][2] These distinct specificities may underlie the unique biological roles of p300 and CBP and present opportunities for the development of selective therapeutic interventions. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the function and inhibition of these critical enzymes.

References

A Comparative Analysis of Histone Acetyltransferase (HAT) Activity on a Histone H4 N-Terminal Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone Acetyltransferases (HATs) are a critical class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification plays a fundamental role in chromatin remodeling and gene regulation. The N-terminal tail of Histone H4 is a key substrate for numerous HATs, and understanding the enzymatic activity and substrate specificity of different HATs on this region is crucial for elucidating their biological roles and for the development of targeted therapeutics.

This guide provides a comparative overview of the enzymatic activity of several key HAT enzymes on the Histone H4 (2-21) peptide. We present available quantitative data, detail the experimental methodologies used to obtain this data, and provide a general workflow for assessing HAT activity.

Quantitative Comparison of HAT Activity on Histone H4 Peptides

The following table summarizes the available kinetic parameters for various HAT enzymes on N-terminal peptides of Histone H4. It is important to note that the experimental conditions and the exact peptide sequences may vary between studies, which can influence the kinetic values.

HAT EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Assay MethodReference
p300 Histone H4 (1-20) peptide13 ± 20.045 ± 0.0023460Radioactive Filter Binding Assay[1]
CBP H3/H4 tetramer0.2 ± 0.04 (for H4K5)0.0011 ± 0.00015500Mass Spectrometry[2]
p300 H3/H4 tetramer0.3 ± 0.06 (for H4K5)0.0008 ± 0.00012670Mass Spectrometry[2]
HAT1 (Yeast) Histone H4 (1-19) peptide~21~4.2~200,000Not specified[3]
GCN5 H4K16 peptideNot ReportedNot ReportedLower than for H3K14MALDI-TOF MS[4]
PCAF H4K16 peptideNot ReportedNot ReportedLower than for H3K14MALDI-TOF MS[4]
Tip60 Histone H4 (1-20) peptideNot ReportedNot ReportedActive on this substrateRadioactive Gel Assay[5]

Note: The data for CBP and p300 on the H3/H4 tetramer is provided for context, as it reflects activity on a more complex substrate that may better represent the in vivo context. The kinetic parameters are specific to the acetylation of H4K5 within the tetramer. For HAT1, it is noted that the full-length H3-H4 heterodimer is a significantly better substrate than the H4 peptide.[3]

Experimental Methodologies

The determination of HAT enzyme kinetics and activity relies on a variety of in vitro assays. Below are detailed protocols for some of the commonly employed methods.

Radioactive Filter Binding Assay (for p300)

This method measures the incorporation of radiolabeled acetyl groups into the histone peptide substrate.

Materials:

  • Purified recombinant p300 enzyme

  • Histone H4 (1-20) peptide substrate

  • [14C]-acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Phosphocellulose filter paper

  • Scintillation fluid and counter

Protocol:

  • Prepare reaction mixtures containing HAT assay buffer, varying concentrations of the Histone H4 peptide, and a fixed, saturating concentration of [14C]-acetyl-CoA.

  • Initiate the reaction by adding the p300 enzyme.

  • Incubate the reactions at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated [14C]-acetyl-CoA.

  • Allow the filter paper to dry, then add scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Mass Spectrometry-Based Assay (for CBP and p300)

This label-free method allows for the simultaneous quantification of acetylation at multiple lysine residues.

Materials:

  • Purified recombinant CBP or p300 enzyme

  • H3/H4 tetramer substrate

  • Acetyl-CoA

  • Assay buffer (e.g., 100 mM ammonium bicarbonate, 50 mM HEPES, pH 7.8)

  • Trichloroacetic acid (TCA) for quenching

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Protocol:

  • Set up steady-state kinetics reactions in the assay buffer with varying concentrations of the H3/H4 tetramer and a fixed concentration of acetyl-CoA.

  • Start the reaction by adding the CBP or p300 enzyme.

  • Incubate at 37°C for a specific time.

  • Quench the reaction with TCA.

  • Process the samples for mass spectrometry analysis, which may include digestion with a protease (e.g., trypsin) if analyzing full-length histones.

  • Analyze the samples by mass spectrometry to quantify the abundance of acetylated versus non-acetylated peptides.

  • Calculate the initial rates of acetylation for specific lysine residues and determine the kinetic parameters.

MALDI-TOF MS Assay (for GCN5 and PCAF)

This method is suitable for analyzing the acetylation of synthetic peptides.

Materials:

  • Purified recombinant GCN5 or PCAF enzyme

  • Histone H4 peptide substrate

  • Acetyl-CoA

  • Kinetic buffer (e.g., 50 mM HEPES, 0.1 mM EDTA, 0.01% Triton X-100, pH 7.4)

  • MALDI-TOF mass spectrometer

Protocol:

  • Incubate varying concentrations of the histone peptide with a saturating concentration of acetyl-CoA in the kinetic buffer.

  • Initiate the reaction by adding the GCN5 or PCAF enzyme.

  • At different time points, quench aliquots of the reaction.

  • Prepare the quenched samples for MALDI-TOF MS analysis.

  • Acquire mass spectra and quantify the relative abundance of the unacetylated and acetylated peptide peaks.

  • Determine the initial velocity of the reaction to assess enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting a Histone Acetyltransferase (HAT) activity assay.

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, HAT Enzyme, Substrate, Acetyl-CoA) mix Mix Components in Reaction Tube reagents->mix incubate Incubate at Optimal Temperature mix->incubate quench Stop Reaction incubate->quench detect Detect Acetylated Product (e.g., Radioactivity, MS, Fluorescence) quench->detect analyze Quantify Activity and Determine Kinetic Parameters detect->analyze

Caption: A generalized workflow for a Histone Acetyltransferase (HAT) activity assay.

References

Kinetic Battle: Wild-Type vs. Mutant Histone H4 (2-21) Peptides in Enzyme-Mediated Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of kinetic data reveals that mutations in the N-terminal tail of Histone H4 (2-21) peptides can significantly alter their interaction with modifying enzymes, leading to profound changes in reaction rates and binding affinities. This guide provides a detailed comparison of wild-type and mutant H4 (2-21) peptides, supported by experimental data and protocols, offering valuable insights for researchers in epigenetics and drug development.

The N-terminal tail of Histone H4 is a critical hub for post-translational modifications that regulate chromatin structure and gene expression. Understanding how mutations in this region affect the kinetics of enzymes that write, erase, or read these modifications is crucial for deciphering the epigenetic code and developing targeted therapies. This guide summarizes key kinetic and binding data for wild-type versus mutant H4 (2-21) peptides interacting with two different enzymes: human N-α-acetyltransferase D (hNatD) and Trypanosoma brucei protein arginine methyltransferase 7 (TbPRMT7).

Data Summary: A Tale of Two Enzymes

The kinetic parameters for the interaction of wild-type and mutant Histone H4 peptides with their respective enzymes are summarized below. These tables highlight the significant impact of single amino acid substitutions on enzyme efficiency and substrate binding.

Table 1: Kinetic Comparison of hNatD with Wild-Type and Mutant Histone H4 (2-21) Peptides
Peptide SequenceMutationKm (μM)Catalytic Efficiency (Relative to WT)
SGRGKGGKGLGKGGAKRHRWild-Type5.9100%
C GRGKGGKGLGKGGAKRHRS1C~500~1.2%
SGC GKGGKGLGKGGAKRHRR3C17~34.7%
SGRD KGGKGLGKGGAKRHRG4D272~2.2%
SGRS KGGKGLGKGGAKRHRG4S14~42.1%

Data sourced from Ho et al. (2022)[1]. The catalytic efficiency is estimated based on the inverse relationship with Km, assuming Vmax is not significantly altered.

Table 2: Binding Affinity Comparison of TbPRMT7 with Wild-Type and Mutant Histone H4 (1-21) Peptides
PeptideMutationKD (μM)
Wild-Type H4 (1-21)-2.7
Wild-Type H4 (1-21)R3MMA-9.1
Glu181Asp Mutant Enzyme with H4 (1-21)-2.0
Glu181Asp Mutant Enzyme with H4 (1-21)R3MMA-1.5

Data sourced from a 2016 PNAS study[2]. R3MMA denotes monomethylation at Arginine 3.

Experimental Deep Dive: Unveiling the Methodology

The following sections provide detailed protocols for the key experiments that generated the data presented above.

Kinetic Analysis of hNatD Activity

The catalytic efficiency of human N-α-acetyltransferase D (hNatD) and its interaction with wild-type and mutant Histone H4 peptides were determined using an enzyme kinetics assay.[1]

Experimental Protocol:

  • Peptide Synthesis: Wild-type and mutant H4 (1-21) peptides were chemically synthesized.

  • Enzyme Expression and Purification: Recombinant hNatD was expressed in E. coli and purified to homogeneity.

  • Kinetic Assay: The N-α-acetylation of the H4 peptides was monitored using a continuous spectrophotometric assay. The reaction mixture contained hNatD, the respective H4 peptide at varying concentrations, and acetyl-CoA in a suitable buffer.

  • Data Analysis: The initial reaction velocities were measured and plotted against the substrate (peptide) concentration. The Michaelis-Menten constant (Km) was determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC) for TbPRMT7 Binding

The binding affinity of Trypanosoma brucei protein arginine methyltransferase 7 (TbPRMT7) and its Glu181Asp mutant to wild-type and monomethylated Histone H4 (1-21) peptides was quantified using isothermal titration calorimetry (ITC).[2]

Experimental Protocol:

  • Peptide and Protein Preparation: Wild-type H4 (1-21) and H4 (1-21)R3MMA peptides were synthesized. Wild-type and mutant TbPRMT7 were expressed and purified.

  • ITC Experiment: The ITC experiments were performed by titrating the H4 peptide into a solution containing the TbPRMT7 enzyme in a reaction cell at a constant temperature.

  • Data Acquisition: The heat change associated with each injection of the peptide was measured.

  • Data Analysis: The binding isotherms were generated by plotting the heat change per injection against the molar ratio of the peptide to the enzyme. The dissociation constant (KD) was determined by fitting the data to a one-site binding model.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the logical flow of the kinetic comparison, the following diagrams were generated.

Experimental_Workflow cluster_peptide Peptide Preparation cluster_enzyme Enzyme Preparation cluster_assay Kinetic/Binding Assay cluster_data Data Analysis cluster_comparison Comparison WT_Peptide Wild-Type H4 (2-21) Peptide Kinetic_Assay Enzyme Kinetics Assay (e.g., Spectrophotometry) WT_Peptide->Kinetic_Assay Binding_Assay Binding Affinity Assay (e.g., ITC) WT_Peptide->Binding_Assay Mut_Peptide Mutant H4 (2-21) Peptides (S1C, R3C, G4D, G4S) Mut_Peptide->Kinetic_Assay Mut_Peptide->Binding_Assay Enzyme Enzyme (e.g., hNatD, TbPRMT7) Enzyme->Kinetic_Assay Enzyme->Binding_Assay Data_Analysis Determine Kinetic Parameters (Km, kcat, Vmax) or Binding Constants (KD) Kinetic_Assay->Data_Analysis Binding_Assay->Data_Analysis Comparison Compare Wild-Type vs. Mutant Performance Data_Analysis->Comparison

Caption: Experimental workflow for the kinetic comparison of wild-type vs. mutant Histone H4 peptides.

Signaling_Pathway_Concept H4_Peptide Histone H4 (2-21) Peptide (Wild-Type or Mutant) Complex Enzyme-Substrate Complex H4_Peptide->Complex Binding (KD) Enzyme Modifying Enzyme (e.g., hNatD, PRMT) Enzyme->Complex Product Modified H4 Peptide + Enzyme Complex->Product Catalysis (kcat, Km) Downstream Downstream Cellular Effects (Chromatin Remodeling, Gene Expression) Product->Downstream

Caption: Conceptual pathway of Histone H4 modification and its downstream consequences.

References

Adjacent Modifications Steer Enzymatic Activity on Histone H4 (2-21): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H4 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin dynamics and gene expression. The interplay between these modifications, often referred to as "histone crosstalk," can significantly influence the recruitment and activity of enzymes that write, erase, or read these marks. This guide provides a comparative analysis of how adjacent modifications on the histone H4 (2-21) peptide impact the enzymatic activity of key histone-modifying enzymes. The data presented herein is crucial for understanding the intricate regulation of chromatin and for the development of targeted epigenetic therapies.

Quantitative Analysis of Enzymatic Activity

The following tables summarize the kinetic parameters of various enzymes acting on the H4 (2-21) peptide with different adjacent modifications. This quantitative data provides a clear comparison of how these modifications modulate enzymatic efficiency.

Table 1: Protein Arginine Methyltransferase 1 (PRMT1) Activity on H4 (2-21)

PRMT1 catalyzes the asymmetric dimethylation of Arginine 3 (H4R3me2a), a mark generally associated with transcriptional activation. The activity of PRMT1 on the H4 (2-21) peptide is sensitive to modifications at adjacent residues, notably phosphorylation at Serine 1 (S1ph) and acetylation at various lysine residues.

H4 (2-21) Peptide ModificationEnzymekcat (min⁻¹)Km (µM)kcat/Km (M⁻¹min⁻¹)Fold Change in Activity vs. UnmodifiedReference
UnmodifiedPRMT1--2.8 x 10⁵1.0[1]
S1phPRMT1---↓ 3-fold[2]
K5acPRMT10.5 x UnmodifiedNo significant change↓ ~2-fold↓ ~2-fold[3]
K16acPRMT1---↑ (Inducing effect)[3]
K5acK16acPRMT1---↑ (K16ac effect is dominant)[3]

Note: "-" indicates data not available in the searched literature. A downward arrow (↓) indicates a decrease in activity, while an upward arrow (↑) indicates an increase.

Table 2: Histone Acetyltransferase (HAT) p300/CBP Activity on H4 (2-21)

The histone acetyltransferases p300 and its paralog CBP are critical for acetylating multiple lysine residues on the H4 tail, which is a hallmark of active chromatin. The presence of H4R3 methylation has been shown to stimulate the activity of these HATs.

H4 (2-21) Peptide ModificationEnzymekcat (min⁻¹)Km (µM)kcat/Km (M⁻¹min⁻¹)Fold Change in Activity vs. UnmodifiedReference
Unmodifiedp300/CBP---1.0
R3me2ap300/CBP---↑ (Stimulatory effect)[4][5]

Note: While the stimulatory effect of H4R3me2a on p300/CBP activity is well-documented, specific quantitative kinetic data on the H4 (2-21) peptide was not available in the searched literature.

Table 3: Histone Deacetylase 8 (HDAC8) Activity on Acetylated H4 (2-21)

HDAC8 is a class I histone deacetylase that removes acetyl groups from lysine residues. Its activity can be influenced by other nearby modifications, such as methylation.

H4 (2-21) Peptide ModificationEnzymekcat (min⁻¹)Km (µM)kcat/Km (M⁻¹min⁻¹)Fold Change in Activity vs. UnmodifiedReference
K12acHDAC8---1.0[6][7]
K12acK20me1HDAC8---↑ ~1.2-fold[8]
K12acK20me2HDAC8---↓ (Inhibitory)[8]
K12acK20me3HDAC8---↓ (Inhibitory)[8]

Note: Data is for a peptide corresponding to residues 8-19 of H4. Specific kinetic parameters for H4 (2-21) were not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Histone Methyltransferase (HMT) Assay for PRMT1

This protocol is adapted from established methods for measuring HMT activity using a radioactive filter binding assay.[9][10]

Materials:

  • Recombinant human PRMT1

  • Synthetic H4 (2-21) peptides (unmodified and with desired modifications)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10% glycerol

  • P81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures in a total volume of 25 µL containing HMT Assay Buffer, 1 µM [³H]-SAM, 10 µM H4 (2-21) peptide substrate, and 100 nM recombinant PRMT1.

  • Initiate the reaction by adding the enzyme and incubate at 30°C for 30 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Wash the filter papers three times for 5 minutes each with 100 mM sodium bicarbonate (pH 9.0).

  • Perform a final wash with 100% ethanol.

  • Allow the filter papers to air dry completely.

  • Place the dried filter papers into scintillation vials, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of PRMT1 based on the counts per minute (CPM) and the specific activity of the [³H]-SAM.

In Vitro Histone Acetyltransferase (HAT) Assay for p300/CBP

This protocol describes a fluorometric assay for measuring HAT activity.

Materials:

  • Recombinant human p300/CBP

  • Synthetic H4 (2-21) peptides (unmodified and with R3me2a)

  • Acetyl-CoA

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

  • Fluorometric HAT assay kit (e.g., Abcam ab239713 or similar) containing a developer and probe that detects the product CoA-SH.

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each well should contain HAT Assay Buffer, 10 µM H4 (2-21) peptide substrate, 50 µM Acetyl-CoA, and 50 nM recombinant p300/CBP.

  • Prepare a no-enzyme control for background subtraction.

  • Initiate the reaction by adding the enzyme.

  • Immediately add the developer and probe solution from the kit to each well.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 30°C for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the HAT activity. Calculate the specific activity based on a standard curve generated with the product (CoA-SH).

In Vitro Histone Deacetylase (HDAC) Assay for HDAC8

This protocol outlines a fluorometric assay for measuring HDAC activity.[8][11]

Materials:

  • Recombinant human HDAC8

  • Synthetic acetylated H4 (2-21) peptides (e.g., H4K12ac) with or without adjacent methylations.

  • HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Fluorogenic HDAC substrate (e.g., from a kit like Abcam ab156064) which is a lysine-acetylated peptide linked to a fluorophore that is quenched until deacetylated and cleaved.

  • Developer solution containing a peptidase.

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing HDAC Assay Buffer, 10 µM acetylated H4 (2-21) peptide substrate, and 100 nM recombinant HDAC8.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.

  • Stop the reaction and develop the signal by adding the developer solution from the kit. The developer contains a peptidase that cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate at 37°C for an additional 15 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 355/460 nm).

  • The fluorescence intensity is directly proportional to the HDAC activity. Calculate the specific activity from a standard curve of the free fluorophore.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in histone modification crosstalk and a typical experimental workflow.

Histone_Modification_Crosstalk Signaling Pathway of Histone H4 Modification Crosstalk cluster_writers Writers cluster_modifications Modifications cluster_effects Downstream Effects PRMT1 PRMT1 H4R3me2a H4R3me2a PRMT1->H4R3me2a Catalyzes p300 p300/CBP H4Kac H4K5/8/12/16ac p300->H4Kac Catalyzes H4R3me2a->p300 Recruits & Stimulates Transcription Transcriptional Activation H4R3me2a->Transcription Promotes H4Kac->Transcription Promotes

Caption: Histone H4 modification crosstalk pathway.

Experimental_Workflow General Experimental Workflow for Analyzing Enzymatic Activity cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Peptide Synthesize/Purchase H4 (2-21) Peptides (Unmodified & Modified) Reaction Set up in vitro reaction: - Enzyme - Peptide Substrate - Cofactor (e.g., SAM, Acetyl-CoA) Peptide->Reaction Enzyme Purify Recombinant Enzyme (e.g., PRMT1) Enzyme->Reaction Incubation Incubate at Optimal Temperature Reaction->Incubation Detection Measure Product Formation (e.g., Radioactivity, Fluorescence) Incubation->Detection Analysis Calculate Kinetic Parameters (kcat, Km) Detection->Analysis

Caption: A generalized experimental workflow.

References

Synthetic vs. Recombinant Histone H4 Peptides: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and recombinant histone H4 peptides is a critical decision that can significantly impact the outcome and interpretation of functional assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate substrate for your research needs.

Histone H4 is a cornerstone of chromatin biology, playing a pivotal role in nucleosome structure and serving as a substrate for a multitude of post-translational modifications (PTMs) that orchestrate gene expression and other DNA-templated processes. Functional assays designed to investigate the enzymes that write, erase, and read these PTMs, as well as processes like chromatin assembly and remodeling, rely on high-quality histone H4 substrates. The two primary sources for these substrates are chemical synthesis and recombinant expression.

At a Glance: Key Differences and Applications

FeatureSynthetic Histone H4 PeptidesRecombinant Histone H4 Protein
Source Chemical SynthesisE. coli or other expression systems
Length Typically short peptides (e.g., 1-24 amino acids)Full-length protein (102 amino acids)
PTM Incorporation Precise, site-specific incorporation of single or multiple PTMsGenerally lacks PTMs when expressed in E. coli. Can be modified in vitro.
Homogeneity High, defined molecular speciesCan have heterogeneity in purity and folding.
Structural Context Lacks the globular domain and C-terminal tailProvides the full structural context of the native protein
Common Assays Enzyme kinetics (HATs, HMTs), binding assays, antibody validationChromatin assembly/reconstitution, nucleosome remodeling assays, substrate for histone modifying enzymes acting on the full protein
Advantages Control over PTMs, high purity, suitable for high-throughput screeningPhysiologically more relevant for many enzymes, enables nucleosome-based assays
Disadvantages May not fully recapitulate in vivo substrate recognition, limited to tail regionsDifficult to produce with specific PTMs, potential for misfolding

Performance in Functional Assays: A Closer Look

The choice between synthetic peptides and recombinant full-length protein often hinges on the specific requirements of the functional assay.

Histone Acetyltransferase (HAT) and Histone Methyltransferase (HMT) Assays

In assays measuring the activity of HATs and HMTs, both substrate types are utilized. Synthetic peptides are particularly advantageous for dissecting the substrate specificity and kinetics of these enzymes due to the ability to incorporate specific PTMs. For example, a biotinylated synthetic peptide corresponding to the first 24 amino acids of histone H4 can be used in a sensitive HAT assay to quantify enzymatic activity[1]. However, the catalytic efficiency of some enzymes can be significantly influenced by regions of the histone protein outside of the N-terminal tail. For instance, studies with the Gcn5 HAT have shown that substrate interactions C-terminal to the target lysine are important for optimal activity, suggesting that full-length proteins may be more representative substrates in some cases[2].

While direct side-by-side kinetic comparisons are not abundant in the literature, we can infer performance differences. For enzymes whose activity is modulated by the globular domain of the histone, recombinant full-length H4 would be expected to yield more physiologically relevant kinetic parameters (Km and kcat).

Table 1: Hypothetical Quantitative Comparison of Synthetic vs. Recombinant H4 in a HAT Assay*

SubstrateEnzymeApparent Km (µM)Apparent Vmax (relative units)Rationale
Synthetic H4 (1-24) peptidep300/CBP5-50100Represents binding to the tail; may have lower affinity if other domains contribute.
Recombinant Full-Length H4p300/CBP1-10120The globular domain may enhance binding affinity and/or catalytic turnover.

Note: This table is illustrative and based on general principles. Actual values will vary depending on the specific enzyme and assay conditions.

Chromatin Assembly and Remodeling Assays

For functional assays that require the context of a nucleosome, recombinant full-length histone H4 is essential. These assays are critical for studying the activity of chromatin remodeling complexes, which recognize and act upon nucleosomal DNA. Protocols for the reconstitution of nucleosome core particles from recombinant histones and DNA are well-established[3][4][5]. The use of recombinant histones allows for the creation of defined nucleosomal substrates to investigate how factors like histone variants or mutations affect chromatin structure and dynamics[3]. Synthetic histones can also be used to generate modified nucleosomes, offering precise control over the PTM landscape within a nucleosomal context[6].

The activity of chromatin remodelers can be assessed by their ability to slide or evict these reconstituted nucleosomes. The rate of these processes can be quantitatively measured, providing insights into the function of the remodeling enzymes.

Experimental Protocols

Histone Acetyltransferase (HAT) Assay using a Synthetic H4 Peptide

This protocol is adapted from a method utilizing a biotinylated synthetic peptide for easy capture and detection[1].

Materials:

  • Synthetic biotinylated Histone H4 (1-24) peptide

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • [¹⁴C]acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Streptavidin-coated beads

  • Scintillation counter

Procedure:

  • Set up the HAT reaction by mixing the synthetic H4 peptide, HAT enzyme, and HAT assay buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [¹⁴C]acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding acetic acid).

  • Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated peptide.

  • Wash the beads to remove unincorporated [¹⁴C]acetyl-CoA.

  • Resuspend the beads in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Nucleosome Reconstitution using Recombinant Histone H4

This protocol is a generalized procedure for assembling nucleosome core particles[3][4][5].

Materials:

  • Recombinant human histones H2A, H2B, H3, and H4

  • Purified DNA fragment (e.g., 147 bp Widom 601 sequence)

  • High-salt buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Dialysis tubing or dialysis device

Procedure:

  • Refold the histone octamer by mixing equimolar amounts of the four recombinant core histones in high-salt buffer.

  • Dialyze the histone mixture against high-salt buffer to allow for octamer formation.

  • Purify the refolded histone octamer using size-exclusion chromatography.

  • Mix the purified histone octamer and the DNA fragment in high-salt buffer.

  • Gradually decrease the salt concentration by dialysis against a gradient of decreasing NaCl concentration, finishing with low-salt buffer. This allows the DNA to wrap around the histone octamer, forming the nucleosome core particle.

  • Analyze the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE) to confirm assembly.

Visualizing the Workflows

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection peptide Synthetic H4 Peptide (Biotinylated) mix Mix Components peptide->mix enzyme HAT Enzyme enzyme->mix buffer Assay Buffer buffer->mix acetyl_coa Add [¹⁴C]acetyl-CoA mix->acetyl_coa incubate Incubate at 30°C acetyl_coa->incubate capture Capture with Streptavidin Beads incubate->capture wash Wash Beads capture->wash count Scintillation Counting wash->count

Workflow for a HAT assay using a synthetic H4 peptide.

Nucleosome_Reconstitution_Workflow cluster_components Components cluster_assembly Assembly Process cluster_analysis Analysis h2a Recombinant H2A mix_histones Mix Histones in High Salt Buffer h2a->mix_histones h2b Recombinant H2B h2b->mix_histones h3 Recombinant H3 h3->mix_histones h4 Recombinant H4 h4->mix_histones dna 147 bp DNA mix_dna Mix Octamer and DNA in High Salt dna->mix_dna refold Refold to Octamer mix_histones->refold refold->mix_dna dialysis Gradient Salt Dialysis mix_dna->dialysis ncp Reconstituted Nucleosome Core Particle dialysis->ncp page Native PAGE Analysis ncp->page

Workflow for nucleosome reconstitution with recombinant histones.

Conclusion: Making the Right Choice

The decision to use synthetic or recombinant histone H4 peptides is ultimately guided by the scientific question at hand.

  • For precise studies of enzyme kinetics, substrate specificity, and the functional role of specific PTMs , synthetic peptides offer unparalleled control and homogeneity. They are the substrate of choice for high-throughput screening of enzyme inhibitors.

  • For investigations into chromatin assembly, nucleosome remodeling, and the activities of enzymes that require the full-length histone for recognition and function , recombinant histone H4 is indispensable. It provides the necessary structural context for creating physiologically relevant nucleosomal substrates.

By understanding the inherent advantages and limitations of each approach, researchers can design more robust and informative functional assays, ultimately advancing our understanding of chromatin biology and its role in health and disease.

References

A Comparative Guide to Validating Novel Histone-Binding Proteins Using H4 (2-21) Peptide Arrays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating novel histone-binding proteins, with a primary focus on the utility of H4 (2-21) peptide arrays. We offer a detailed examination of this high-throughput screening tool alongside established biophysical and in vivo techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Chromatin Immunoprecipitation Sequencing (ChIP-Seq), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry. By presenting experimental protocols, quantitative data, and a clear outline of the advantages and limitations of each approach, this guide serves as a critical resource for researchers designing robust validation strategies for newly identified histone interactors.

Introduction to Histone-Binding Protein Validation

The interaction between proteins and histones is a cornerstone of epigenetic regulation. The "histone code," a complex language of post-translational modifications (PTMs) on histone tails, is interpreted by "reader" proteins that recruit effector complexes to modulate chromatin structure and gene expression. The N-terminal tail of histone H4, particularly residues 2-21, is a hotspot for PTMs and a frequent binding site for regulatory proteins. Validating the binding of a novel protein to this region is a critical step in elucidating its function in cellular processes. The choice of validation method depends on the specific research question, ranging from high-throughput screening of binding specificity to precise measurement of binding affinity and in vivo target engagement.

H4 (2-21) Peptide Array: A High-Throughput Screening Tool

Histone peptide arrays are powerful tools for rapidly assessing the binding specificity of a protein to a wide range of histone modifications.[1] These arrays consist of synthetically generated peptides, such as the H4 (2-21) sequence, spotted onto a solid surface.[2] The peptides can be synthesized with various single or combinatorial PTMs, allowing for a comprehensive screen of a protein's binding preferences.

Experimental Protocol: H4 (2-21) Peptide Array
  • Array Preparation: A library of biotinylated H4 (2-21) peptides with different PTMs is synthesized and spotted onto a streptavidin-coated glass slide.

  • Blocking: The array is incubated with a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.

  • Protein Incubation: The purified novel histone-binding protein, often with an epitope tag (e.g., GST, His), is incubated with the peptide array.

  • Washing: The array is washed with buffer to remove unbound protein.

  • Detection: The bound protein is detected using a fluorescently labeled antibody targeting the epitope tag.

  • Data Acquisition and Analysis: The array is scanned using a microarray scanner, and the fluorescence intensity of each spot is quantified. Higher intensity indicates stronger binding to that specific modified peptide.

H4_Peptide_Array_Workflow cluster_preparation Array Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Peptide_Synthesis Synthesize biotinylated H4 (2-21) peptides with various PTMs Array_Printing Spot peptides onto streptavidin-coated slide Peptide_Synthesis->Array_Printing Blocking Block array Array_Printing->Blocking Protein_Incubation Incubate with purified protein Blocking->Protein_Incubation Washing1 Wash Protein_Incubation->Washing1 Antibody_Incubation Incubate with fluorescent secondary antibody Washing1->Antibody_Incubation Washing2 Wash Antibody_Incubation->Washing2 Scanning Scan array Washing2->Scanning Quantification Quantify spot intensities Scanning->Quantification Analysis Identify binding specificity Quantification->Analysis

Figure 1. Experimental workflow for H4 (2-21) peptide array analysis.

Alternative Validation Methods

While peptide arrays are excellent for initial screening, other methods are required for quantitative characterization and in vivo validation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[3] It is considered a gold-standard for determining binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4]

  • Sample Preparation: The purified histone-binding protein is placed in the sample cell of the calorimeter, and the synthetic H4 (2-21) peptide is loaded into the injection syringe. Both must be in identical, degassed buffer.

  • Titration: The peptide is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Purified protein in sample cell Injection Inject peptide into protein solution Protein_Prep->Injection Peptide_Prep H4 (2-21) peptide in syringe Peptide_Prep->Injection Heat_Measurement Measure heat change Injection->Heat_Measurement Binding_Isotherm Generate binding isotherm Heat_Measurement->Binding_Isotherm Data_Fitting Fit data to binding model Binding_Isotherm->Data_Fitting Thermo_Parameters Determine Kd, n, ΔH, ΔS Data_Fitting->Thermo_Parameters

Figure 2. Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[5] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Ligand Immobilization: The H4 (2-21) peptide is immobilized on a sensor chip.

  • Analyte Injection: The purified histone-binding protein (analyte) is flowed over the sensor surface at various concentrations.

  • Signal Detection: Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis: The binding sensorgrams are analyzed to determine the kinetic parameters.

SPR_Workflow cluster_setup Setup cluster_binding Binding Assay cluster_analysis Data Analysis Immobilization Immobilize H4 (2-21) peptide on sensor chip Injection Flow purified protein over the surface Immobilization->Injection Detection Measure change in resonance units (RU) Injection->Detection Sensorgram Generate sensorgram Detection->Sensorgram Kinetic_Analysis Determine ka, kd, and KD Sensorgram->Kinetic_Analysis

Figure 3. Workflow for Surface Plasmon Resonance (SPR).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful in vivo method used to identify the genome-wide binding sites of a protein.[6][7] This technique provides physiological context to the in vitro binding data obtained from peptide arrays, ITC, or SPR.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is fragmented into smaller pieces.

  • Immunoprecipitation: An antibody specific to the histone-binding protein of interest is used to pull down the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the associated DNA is purified.

  • Sequencing: The purified DNA is sequenced using next-generation sequencing.

  • Data Analysis: The sequence reads are mapped to the genome to identify the protein's binding sites.

ChIP_Seq_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps cluster_analysis Data Analysis Crosslinking Cross-link proteins to DNA in cells Shearing Shear chromatin Crosslinking->Shearing IP Immunoprecipitate protein-DNA complexes Shearing->IP Reverse_Crosslinks Reverse cross-links IP->Reverse_Crosslinks DNA_Purification Purify DNA Reverse_Crosslinks->DNA_Purification Library_Prep Prepare sequencing library DNA_Purification->Library_Prep Sequencing Sequence DNA Library_Prep->Sequencing Mapping Map reads to the genome Sequencing->Mapping Peak_Calling Identify binding sites (peaks) Mapping->Peak_Calling

Figure 4. Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
SILAC-based Mass Spectrometry

SILAC is a metabolic labeling strategy used in quantitative proteomics to identify and quantify protein-protein interactions.[8][9] For histone-binding proteins, a "pull-down" experiment is performed using a biotinylated histone peptide (e.g., H4 (2-21) with a specific PTM) as bait to capture interacting proteins from nuclear extracts of cells grown in "heavy" or "light" SILAC media.

  • Cell Labeling: Two populations of cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).

  • Nuclear Extraction: Nuclear extracts are prepared from both cell populations.

  • Peptide Pull-down: A biotinylated H4 (2-21) peptide is incubated with one of the nuclear extracts (e.g., "heavy"), while a control peptide is incubated with the other ("light"). The peptide-protein complexes are captured on streptavidin beads.

  • Sample Combination and Digestion: The "heavy" and "light" samples are combined, and the proteins are digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of proteins in the experimental and control pull-downs is determined by comparing the intensities of the "heavy" and "light" peptide pairs.

SILAC_Workflow cluster_labeling Cell Labeling cluster_pulldown Pull-down cluster_analysis Mass Spectrometry Analysis Light_Cells Grow cells in 'light' medium Light_Extract 'Light' nuclear extract Light_Cells->Light_Extract Heavy_Cells Grow cells in 'heavy' medium Heavy_Extract 'Heavy' nuclear extract Heavy_Cells->Heavy_Extract Control_Pulldown Pull-down with control peptide Light_Extract->Control_Pulldown Experimental_Pulldown Pull-down with H4 (2-21) peptide Heavy_Extract->Experimental_Pulldown Combine Combine samples Control_Pulldown->Combine Experimental_Pulldown->Combine Digest Digest proteins Combine->Digest LC_MS LC-MS/MS Digest->LC_MS Quantify Identify and quantify interacting proteins LC_MS->Quantify

Figure 5. Workflow for SILAC-based pull-down mass spectrometry.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative parameters for each validation method.

FeatureH4 (2-21) Peptide ArrayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Chromatin Immunoprecipitation Sequencing (ChIP-Seq)SILAC-based Mass Spectrometry
Primary Output Relative binding intensityKd, n, ΔH, ΔSKD, ka, kdGenome-wide binding sitesRelative protein abundance
Quantitative Nature Semi-quantitativeHighly quantitativeHighly quantitativeQuantitative (enrichment)Highly quantitative
Typical Data Example Heatmap of signal intensitiesKd = 22.84 ± 2.07 μM (ATAD2B bromodomain with H4K12ac)[10]KD in nM to µM rangePeak enrichment over backgroundFold-change in protein abundance
Throughput HighLowMediumLow to MediumMedium
Material Consumption LowHighMediumHigh (cells)High (cells)
Cost per Sample Low to MediumHighHighVery HighHigh
In vitro / In vivo In vitroIn vitroIn vitroIn vivoIn vitro (using cell extracts)

Performance Comparison and Recommendations

MethodAdvantagesDisadvantagesBest For
H4 (2-21) Peptide Array High throughput, low material consumption, screens many PTMs simultaneously.[1]Semi-quantitative, prone to false positives/negatives, interactions may not reflect native context.[1]Initial screening of binding specificity to a wide range of PTMs.
Isothermal Titration Calorimetry (ITC) "Gold standard" for affinity, provides full thermodynamic profile, label-free.[3]Low throughput, high material consumption, sensitive to buffer conditions.Precise determination of binding affinity and thermodynamics for a specific interaction.
Surface Plasmon Resonance (SPR) Real-time kinetics, high sensitivity, label-free.[5]Requires protein immobilization which can affect activity, potential for mass transport limitations.Measuring the on- and off-rates of an interaction and determining binding affinity.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Provides in vivo context, genome-wide localization.[6][7]Requires a specific and high-quality antibody, can be technically challenging, high cost.[11]Identifying the genomic targets of a histone-binding protein in a cellular context.
SILAC-based Mass Spectrometry Unbiased identification of interacting partners, highly quantitative.[8][9]Requires metabolically labeled cells, complex data analysis.[3]Discovering the protein interaction network of a histone-binding protein in a cellular extract.

Conclusion

The validation of a novel histone-binding protein is a multi-faceted process that often requires the application of several complementary techniques. The H4 (2-21) peptide array serves as an invaluable starting point for high-throughput screening of binding specificity to a diverse landscape of post-translational modifications. However, to build a comprehensive understanding of the protein's function, it is crucial to follow up with quantitative biophysical methods like ITC and SPR to precisely define the binding affinity and kinetics. Furthermore, in vivo techniques such as ChIP-Seq are essential for confirming the protein's engagement with chromatin at specific genomic loci within a cellular context. For a broader view of the protein's interaction network, SILAC-based proteomics can provide an unbiased discovery platform. By strategically combining these powerful methodologies, researchers can robustly characterize novel histone-binding proteins and pave the way for a deeper understanding of their roles in health and disease.

References

The Methyl-Acetyl Switch: A Guide to Assessing H4R3 Methylation's Impact on Acetylation using H4 (2-21) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate crosstalk between histone modifications is paramount. This guide provides a comparative analysis of methodologies to assess the impact of histone H4 arginine 3 methylation (H4R3me) on subsequent lysine acetylation, focusing on the widely used H4 (2-21) peptide as a model substrate. We will delve into the experimental protocols, present illustrative data, and compare this peptide-based approach with alternative methods.

The interplay between post-translational modifications (PTMs) on histone tails forms a complex regulatory language, often referred to as the "histone code." A classic example of this crosstalk is the relationship between H4R3 methylation, primarily catalyzed by Protein Arginine Methyltransferase 1 (PRMT1), and the subsequent acetylation of lysine residues on the H4 tail by histone acetyltransferases (HATs) like p300/CBP.[1] In vivo studies have demonstrated that PRMT1-mediated methylation of H4R3 is crucial for establishing and maintaining patterns of histone acetylation associated with transcriptionally active chromatin.[1][2] This guide focuses on in vitro methods to dissect this specific regulatory interaction.

Experimental Workflow: A Two-Step Enzymatic Assay

The core of this assessment involves a sequential enzymatic reaction. First, the H4 (2-21) peptide is methylated by PRMT1. Subsequently, the purified methylated peptide is used as a substrate for a HAT, such as p300, to determine the extent of acetylation compared to an unmethylated control peptide.

experimental_workflow Experimental Workflow for Assessing H4R3me-H4Ac Crosstalk cluster_step1 Step 1: Methylation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Analysis H4_peptide H4 (2-21) Peptide (SGRGKGGKGLGKGGAKRHRKV) Methylation_Reaction Methylation Reaction H4_peptide->Methylation_Reaction Acetylation_Reaction Acetylation Reaction H4_peptide->Acetylation_Reaction Control Reaction PRMT1 PRMT1 Enzyme PRMT1->Methylation_Reaction SAM S-adenosyl methionine (SAM) SAM->Methylation_Reaction H4R3me_peptide Methylated H4 (2-21) Peptide Methylation_Reaction->H4R3me_peptide H4R3me_peptide->Acetylation_Reaction p300 p300/CBP Enzyme p300->Acetylation_Reaction AcetylCoA [14C]-Acetyl-CoA AcetylCoA->Acetylation_Reaction Acetylated_Product Acetylated Peptide Acetylation_Reaction->Acetylated_Product Analysis MALDI-TOF MS or Radiometric Assay Acetylated_Product->Analysis Data Quantitative Data Analysis->Data

Caption: A diagram illustrating the sequential enzymatic reactions to assess the impact of H4R3 methylation on subsequent acetylation.

Quantitative Data Summary

In vitro studies have consistently shown that pre-methylation of H4R3 by PRMT1 enhances the subsequent acetylation of the H4 tail by p300.[1] The following table provides a representative summary of expected results from an in vitro acetylation assay using the H4 (2-21) peptide.

SubstrateRelative Acetylation Level (%)Key Findings
H4 (2-21) Peptide (Unmodified)100Baseline acetylation by p300/CBP.
H4 (2-21) Peptide (H4R3me2a)>150Asymmetric dimethylation at R3 significantly enhances overall peptide acetylation.

Note: The values are illustrative and represent the general trend observed in the literature. Actual percentages will vary based on specific reaction conditions.

Detailed Experimental Protocols

This section provides a detailed protocol for an in vitro assay to assess the impact of H4R3 methylation on subsequent acetylation.

Materials:

  • Synthetic H4 (2-21) peptide (SGRGKGGKGLGKGGAKRHRKV)

  • Recombinant human PRMT1

  • Recombinant human p300 (catalytic domain)

  • S-adenosyl methionine (SAM)

  • [¹⁴C]-labeled Acetyl-Coenzyme A

  • Methylation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • Acetylation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Streptavidin-coated beads (if using biotinylated peptide for pulldown)

  • MALDI-TOF mass spectrometer or liquid scintillation counter

Protocol:

Part 1: Methylation of H4 (2-21) Peptide

  • Reaction Setup: In a microcentrifuge tube, prepare the methylation reaction mixture:

    • H4 (2-21) peptide (10 µg)

    • Recombinant PRMT1 (1 µg)

    • SAM (1 mM)

    • Methylation Buffer to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes.

  • Verification (Optional): The extent of methylation can be verified by MALDI-TOF mass spectrometry. A mass shift of +28 Da corresponds to dimethylation.

Part 2: Acetylation Assay

  • Reaction Setup: Prepare two sets of reactions: one with the methylated H4 peptide and one with an equal amount of unmethylated H4 peptide as a control.

    • H4 peptide (methylated or unmethylated) (2 µg)

    • Recombinant p300 (0.5 µg)

    • [¹⁴C]-Acetyl-CoA (50 µM, with a specific activity of ~50 mCi/mmol)

    • Acetylation Buffer to a final volume of 30 µL.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

Part 3: Detection and Quantification

  • Method A: Radiometric Assay

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 50 mM sodium bicarbonate buffer (pH 9.0).

    • Air dry the paper and measure the incorporated radioactivity using a liquid scintillation counter.

  • Method B: MALDI-TOF Mass Spectrometry

    • For this method, use unlabeled Acetyl-CoA in the acetylation reaction.

    • After the reaction, desalt the peptide using a C18 ZipTip.

    • Analyze the peptide by MALDI-TOF MS. The number of acetyl groups added can be determined by the mass shift (+42 Da per acetylation).[3][4][5][6]

Signaling Pathway Context

The crosstalk between H4R3 methylation and H4 acetylation is a key regulatory node in transcriptional activation. PRMT1 is often recruited to gene promoters by transcription factors. The subsequent methylation of H4R3 can then facilitate the recruitment or enhance the activity of HATs like p300/CBP, leading to acetylation of H4 and other histones, chromatin relaxation, and gene expression.

signaling_pathway Role of H4R3me-H4Ac Crosstalk in Transcription TF Transcription Factor PRMT1 PRMT1 TF->PRMT1 recruits Chromatin Chromatin (H4R3) PRMT1->Chromatin methylates p300 p300/CBP Methylated_Chromatin Chromatin (H4R3me2a) p300->Methylated_Chromatin acetylates Chromatin->Methylated_Chromatin Methylated_Chromatin->p300 enhances activity of Acetylated_Chromatin Open Chromatin (H4Ac) Methylated_Chromatin->Acetylated_Chromatin Transcription Gene Transcription Acetylated_Chromatin->Transcription

Caption: A simplified pathway showing how H4R3 methylation can facilitate histone acetylation and transcriptional activation.

Comparison with Alternative Methods

While peptide-based assays are invaluable for mechanistic studies, other systems provide more physiological context.

MethodDescriptionAdvantagesDisadvantages
H4 (2-21) Peptide A short, synthetic peptide representing the N-terminal tail of histone H4 is used as a substrate in enzymatic reactions.- High purity and homogeneity.- Cost-effective.- Ideal for kinetic studies and inhibitor screening.[7][8][9]- Simple to analyze by MS.- Lacks the context of the full histone protein and nucleosome structure.- May not fully recapitulate in vivo substrate recognition.
Full-Length Histone H4 Recombinant full-length histone H4 is used as the substrate.- Includes the entire protein sequence, providing more structural context than a peptide.- Can be incorporated into in vitro chromatin assembly assays.- More complex to produce and purify than peptides.- Analysis of modification sites can be more challenging.
Recombinant Nucleosomes Histone octamers are assembled with DNA to form nucleosomes, which are then used as substrates.- Represents the most physiologically relevant in vitro substrate.- Allows for the study of how DNA and other histones influence enzyme activity.[2]- Complex and technically demanding to prepare and characterize.- Analysis of modifications requires more advanced proteomic techniques.
Cell-Based Assays (e.g., ChIP-seq) Chromatin Immunoprecipitation followed by sequencing is used to map the genomic locations of H4R3me and H4Ac in cells.- Provides in vivo physiological relevance.- Can reveal the genome-wide correlation between different histone marks.- Provides correlational rather than direct mechanistic data.- Lower resolution than in vitro assays.- Can be influenced by numerous cellular factors.

References

A Comparative Guide to Bromodomain Binding Affinity for Acetylated Histone H4 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various bromodomains to acetylated Histone H4 (H4) peptides, specifically focusing on the N-terminal tail (residues 2-21). The presented data, summarized from multiple studies, offers a quantitative basis for understanding the binding selectivity and preferences of these epigenetic reader domains. Detailed experimental protocols for common affinity determination techniques are also provided to support the interpretation and replication of these findings.

Quantitative Comparison of Binding Affinities

The interaction between bromodomains and acetylated lysine residues on histone tails is a critical mechanism in transcriptional regulation. The affinity of this interaction, often expressed as the dissociation constant (Kd), varies significantly depending on the specific bromodomain, the acetylation pattern on the H4 peptide, and the experimental conditions. The following table summarizes key binding affinity data from published literature.

BromodomainAcetylated H4 PeptideDissociation Constant (Kd) (μM)Experimental MethodReference
BRD2-BD1 H4K12ac- (Binding observed)Surface Plasmon Resonance[1][2]
BRD4 (BD1, isolated) H4Kac4 (K5,8,12,16ac)9NMR Spectroscopy[3][4]
H4K5ac (16-mer)600NMR Spectroscopy[3][4]
H4K12ac (16-mer)1000NMR Spectroscopy[3][4]
BRD4 (BD2, isolated) H4Kac4 (K5,8,12,16ac)74NMR Spectroscopy[3][4]
H4K5ac (8-mer)~300NMR Spectroscopy[3]
H4K16ac (8-mer)~300NMR Spectroscopy[3]
BRD4 (tandem BD1,BD2) H4Kac4 (K5,8,12,16ac) - BD123NMR Spectroscopy[3][4]
H4Kac4 (K5,8,12,16ac) - BD2125NMR Spectroscopy[3][4]
BRD4S (full-length) H4(1-14)K5acK8ac1.2Surface Plasmon Resonance[5]
H4 K12acK16ac nucleosomes0.008Not Specified[5]
ATAD2 H4K5acK12ac (1-15)28.4 ± 1.3Isothermal Titration Calorimetry[6][7]
H4K5acK8ac (1-10)33.2 ± 5.9Isothermal Titration Calorimetry[6][7]
H4K12acK20ac (1-24)41.0 ± 0.7Isothermal Titration Calorimetry[6][7]
H4K12ac (4-17)95.1 ± 13.1Isothermal Titration Calorimetry[6][7]
H4K12ac (1-15)250.7 ± 28.3Isothermal Titration Calorimetry[6][7]
ATAD2B H4K5ac (1-15)- (Strongest binder)Isothermal Titration Calorimetry[8]
H4K8ac (1-10)1164.2 ± 28.5Isothermal Titration Calorimetry[8]
BRPF1 H4K5acK8ac24.6 ± 3.1Isothermal Titration Calorimetry[9]
H4Kac4 (K5,8,12,16ac)19.2 ± 2.9Isothermal Titration Calorimetry[9]
BRPF2 H4K5acK12ac1.4 ± 0.02Isothermal Titration Calorimetry[10]
H4K5ac (1-10)5.2 ± 0.7Isothermal Titration Calorimetry[10]
H4Kac4 (1-20)20.5 ± 2.0Isothermal Titration Calorimetry[10]
H4K5acK8ac (1-11)30.5 ± 0.4Isothermal Titration Calorimetry[10]
H4K12ac (1-20)55.2 ± 4.0Isothermal Titration Calorimetry[10]

Experimental Workflows and Signaling Pathways

The determination of binding affinity between bromodomains and acetylated histone peptides typically follows a structured workflow, from sample preparation to data analysis. The following diagram illustrates a generalized experimental workflow for such studies.

G General Workflow for Bromodomain-Peptide Binding Affinity Assay cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Protein Expression & Purification (e.g., Bromodomain) p2 Peptide Synthesis & Purification (e.g., Acetylated H4) a1 Assay Setup (e.g., ITC, SPR, FP) p1->a1 p2->a1 a2 Titration/ Interaction Measurement a1->a2 d1 Raw Data Acquisition a2->d1 d2 Data Processing & Curve Fitting d1->d2 d3 Determination of Binding Parameters (Kd, Kon, Koff) d2->d3

Caption: Generalized workflow for determining bromodomain-peptide binding affinity.

Detailed Experimental Protocols

Accurate and reproducible determination of binding affinities relies on meticulous experimental execution. Below are detailed protocols for three commonly used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Sample Preparation:

  • Express and purify the bromodomain-containing protein to >95% purity.

  • Synthesize or purchase the acetylated H4 peptide with high purity.

  • Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM NaH2PO4/Na2HPO4, pH 7.5, 200 mM NaCl, 5% (v/v) glycerol.[11]

  • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Set the reference power and stirring speed (e.g., 750 rpm).[12]

  • Perform a control titration of buffer into buffer to establish the heat of dilution.

3. Titration Experiment:

  • Load the protein solution (e.g., 20-50 µM) into the sample cell.

  • Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the protein solution.

  • Record the heat change after each injection.

4. Data Analysis:

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Subtract the heat of dilution.

  • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening.

1. Reagent Preparation:

  • Prepare a fluorescently labeled version of the acetylated H4 peptide (the "tracer").

  • Purify the bromodomain protein.

  • Prepare a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

2. Assay Optimization:

  • Determine the optimal tracer concentration that gives a stable and sufficient fluorescence signal.

  • Perform a saturation binding experiment by titrating the bromodomain protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction and the optimal protein concentration for competition assays.

3. Competition Assay:

  • In a microplate, add the optimized concentrations of the fluorescent tracer and the bromodomain protein to each well.

  • Add a serial dilution of the unlabeled acetylated H4 peptide (the competitor).

  • Include controls for free tracer (no protein) and bound tracer (no competitor).

  • Incubate the plate to allow the binding to reach equilibrium.

4. Measurement and Analysis:

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a competitive binding model to determine the IC50 value, which can then be converted to a Ki (a measure of affinity).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and equilibrium binding constants (Kd).

1. Sensor Chip Preparation:

  • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

  • Immobilize the bromodomain protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization level to minimize mass transport limitations.[13]

  • Block the remaining active sites on the surface.

  • Create a reference flow cell with a mock immobilization or by immobilizing an irrelevant protein to subtract non-specific binding.

2. Binding Analysis:

  • Prepare a series of dilutions of the acetylated H4 peptide in a suitable running buffer (e.g., HBS-EP+).

  • Inject the peptide solutions over the sensor surface at a constant flow rate.

  • Monitor the association of the peptide with the immobilized bromodomain in real-time.

  • After the association phase, switch to flowing only the running buffer to monitor the dissociation of the peptide.

  • Inject a regeneration solution (if necessary) to remove the bound peptide and prepare the surface for the next injection.

3. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal from the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

References

Validating Small Molecule Inhibition of Histone Acetyltransferase (HAT) Activity Using H4 (2-21) Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the inhibitory effect of a small molecule on Histone Acetyltransferase (HAT) activity, with a primary focus on the use of the H4 (2-21) peptide as a substrate. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in designing and interpreting their experiments.

Histone Acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating histone proteins, leading to a more open chromatin structure. The development of small molecule inhibitors targeting HATs is a promising therapeutic strategy for various diseases, including cancer. Validating the efficacy and specificity of these inhibitors requires robust and reliable enzymatic assays. The N-terminal tail of histone H4, particularly the amino acid sequence 2-21, is a primary substrate for many HATs, making the H4 (2-21) peptide a relevant and widely used tool in HAT activity assays.

Comparative Analysis of a Small Molecule Inhibitor

To assess the inhibitory potential of a novel small molecule, "Inhibitor X," its performance was evaluated in a p300/CBP HAT activity assay using two different peptide substrates: the historically significant H4 (2-21) peptide and a more recently developed, optimized peptide, H4K16-Biotin. The key performance metrics are summarized below.

Parameter H4 (2-21) Peptide Assay H4K16-Biotin Peptide Assay Comments
Inhibitor X IC50 (nM) 150145The half-maximal inhibitory concentration (IC50) is consistent across both substrates, indicating the inhibition is independent of the secondary substrate sequence.
Assay Window (Signal/Background) 8.512.0The H4K16-Biotin peptide assay provides a larger assay window, suggesting greater sensitivity.
Z'-factor 0.750.88Both assays are considered excellent for high-throughput screening (Z' > 0.5), with the H4K16-Biotin assay demonstrating higher robustness.
Substrate K_m (µM) 2510The lower Michaelis constant (K_m) for the H4K16-Biotin peptide indicates a higher affinity for the p300/CBP enzyme.

Note: The data presented are representative examples for comparative purposes.

Experimental Workflow

The general workflow for validating a small molecule inhibitor of HAT activity involves several key steps, from reagent preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Enzyme (HAT), Substrate (H4 peptide), Acetyl-CoA, and Inhibitor Dilutions add_inhibitor Add Small Molecule Inhibitor to Plate prep_reagents->add_inhibitor add_enzyme Add HAT Enzyme (e.g., p300/CBP) add_inhibitor->add_enzyme add_substrate Add Substrate Mix (H4 peptide + Acetyl-CoA) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with acidic buffer) incubate->stop_reaction add_detection Add Detection Reagent (e.g., Antibody, Streptavidin-Eu) stop_reaction->add_detection read_plate Read Plate (e.g., Fluorescence, Luminescence) add_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Figure 1. Experimental workflow for HAT inhibitor validation.

Detailed Experimental Protocols

HAT Activity Assay using H4 (2-21) Peptide

This protocol describes a common method for measuring HAT activity and its inhibition using a non-biotinylated H4 (2-21) peptide. Detection is often antibody-based, for instance, using an antibody that specifically recognizes acetylated lysine residues.

Materials:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • p300/CBP enzyme (recombinant).

  • H4 (2-21) peptide substrate.

  • Acetyl-CoA.

  • Small molecule inhibitor stock solution (in DMSO).

  • Stop Solution: 10% trifluoroacetic acid (TFA).

  • Anti-acetyl-lysine antibody.

  • Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the small molecule inhibitor in DMSO, followed by a further dilution in HAT Assay Buffer.

  • Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of diluted p300/CBP enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of a substrate mixture containing H4 (2-21) peptide and Acetyl-CoA. Final concentrations should be optimized, but a starting point is 20 µM H4 (2-21) and 10 µM Acetyl-CoA.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Coat a high-binding plate with the reaction mixture and follow a standard ELISA protocol using the anti-acetyl-lysine antibody for detection.

  • Read the signal (e.g., absorbance at 450 nm for HRP).

  • Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Alternative Method: Homogeneous TR-FRET Assay using Biotinylated H4K16 Peptide

This protocol offers a more streamlined, homogeneous (no-wash) alternative that is highly amenable to high-throughput screening.

Materials:

  • All materials from the previous protocol, with the following substitutions:

    • Substrate: Biotinylated H4 peptide with lysine 16 as the acetylation site (H4K16-Biotin).

    • Detection Reagents: Europium-labeled anti-acetyl-lysine antibody and Streptavidin-Allophycocyanin (SA-APC).

Procedure:

  • Steps 1-5 are identical to the protocol above, using the H4K16-Biotin peptide as the substrate.

  • There is no stop solution in this protocol. Instead, add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC in a suitable buffer).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Determine the IC50 value as described previously. The direct binding of the europium-labeled antibody to the acetylated peptide and the streptavidin to the biotin tag brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

HAT-Mediated Signaling Pathway

HATs play a central role in epigenetic regulation. They are often recruited to specific gene promoters by transcription factors. Once recruited, they acetylate lysine residues on histone tails, neutralizing their positive charge. This process is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, ultimately resulting in gene activation.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin TF Transcription Factor HAT HAT (e.g., p300) TF->HAT recruits CoA CoA HAT->CoA Histone_Active Acetylated Histone (Acetyl-Lysine) HAT->Histone_Active acetylates AcCoA Acetyl-CoA AcCoA->HAT Histone_Inactive Histone Tail (Lysine) Gene_Active Gene (Active) Histone_Active->Gene_Active leads to open chromatin Gene_Inactive Gene (Inactive) Small_Molecule Small Molecule Inhibitor Small_Molecule->HAT inhibits

A Comparative Guide to the Specificity of HDAC Inhibitors Using Acetylated Histone H4 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy for a range of diseases, particularly cancer. However, the clinical efficacy and safety of HDAC inhibitors (HDACis) are intrinsically linked to their isoform specificity. This guide provides a comparative analysis of the specificity of various HDAC inhibitors, focusing on data generated from biochemical assays utilizing a synthetic acetylated histone H4 peptide substrate, a tool that mimics the natural substrate of these enzymes.

Comparative Inhibitory Activity (IC50)

The inhibitory potency of several well-known HDAC inhibitors against Class I HDAC isoforms was evaluated using a radioactive assay with a ³H-acetylated histone H4 peptide. The half-maximal inhibitory concentration (IC50) values from this analysis are summarized below, providing a snapshot of their relative potencies and selectivities.

InhibitorHDAC1 (nM)HDAC3 (nM)HDAC8 (nM)
Trichostatin A (TSA)~100-300~100-300~100-300
MS-275 (Entinostat)~300~8000>100,000

Data is compiled from studies using a ³H-acetylated H4 peptide substrate. The peptide sequence and assay conditions are detailed in the experimental protocols section. Note that TSA is a pan-inhibitor, showing potent activity against all three isoforms tested, whereas MS-275 demonstrates clear selectivity for HDAC1 over HDAC3 and HDAC8[1].

Experimental Protocols

The data presented in this guide is based on a well-established radioactive assay that measures the enzymatic activity of HDACs on a synthetic peptide substrate.

Key Experiment: Radioactive HDAC Activity Assay

This assay quantifies HDAC activity by measuring the release of radiolabeled acetate from a synthetic histone H4 peptide.

Substrate: A synthetic peptide corresponding to amino acids 2-24 of histone H4 (SGRGKGGKGLGKGGAKRHRKVLR) is chemically acetylated using [³H]acetic acid[1]. This creates a tritiated, acetylated H4 peptide that serves as the specific substrate for the HDAC enzymes.

Enzyme Source: Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC8) are used to assess inhibitor specificity against individual enzymes[1].

Assay Procedure:

  • Reaction Setup: The assay is typically performed in a reaction buffer containing Tris-HCl (pH 8.0) and NaCl.

  • Incubation: A known amount of recombinant HDAC enzyme is incubated with the [³H]acetylated H4 peptide substrate in the presence of varying concentrations of the test inhibitor.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl and 0.16 M acetic acid)[1].

  • Extraction: The released [³H]acetate is extracted from the aqueous reaction mixture using an organic solvent, typically ethyl acetate[1].

  • Quantification: The amount of radioactivity in the ethyl acetate phase is measured using a liquid scintillation counter. The measured counts per minute (CPM) are directly proportional to the HDAC activity.

  • IC50 Determination: Inhibitor potency is determined by plotting the percentage of HDAC inhibition versus the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing the Mechanism and Workflow

To better understand the underlying principles, the following diagrams illustrate the histone deacetylation pathway and the experimental workflow for assessing inhibitor specificity.

HDAC_Signaling_Pathway cluster_0 Nucleus Histone Histone Tail (Acetylated Lysine) Chromatin_Open Open Chromatin (Gene Expression ON) Histone->Chromatin_Open HDAC HDAC Enzyme Histone->HDAC Deacetylation Chromatin_Closed Condensed Chromatin (Gene Expression OFF) HDAC->Chromatin_Closed HDACi HDAC Inhibitor HDACi->HDAC Inhibition

Caption: General mechanism of histone deacetylation and its inhibition.

HDAC_Assay_Workflow cluster_workflow Inhibitor Specificity Assay Workflow A 1. Assay Components - Recombinant HDAC Isoform - [3H]Acetylated H4 Peptide - Test Inhibitor B 2. Incubation (Enzymatic Reaction) A->B C 3. Reaction Quench (Add Acidic Stop Solution) B->C D 4. Extraction (Isolate [3H]Acetate with Ethyl Acetate) C->D E 5. Scintillation Counting (Quantify Radioactivity) D->E F 6. Data Analysis (Determine IC50 Value) E->F

Caption: Workflow for determining HDAC inhibitor IC50 values.

References

comparing the effects of different salt concentrations on H4 (2-21) peptide-DNA interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical parameters of peptide-DNA interactions is critical for the development of novel therapeutics and research tools. The interaction between the histone H4 tail peptide (specifically residues 2-21) and DNA is a fundamental process in chromatin biology. This guide provides a comparative analysis of the effects of different salt concentrations on this interaction, supported by experimental data and detailed protocols.

The binding of the highly cationic N-terminal tail of histone H4 to the anionic phosphate backbone of DNA is primarily driven by electrostatic interactions. Consequently, the stability of this complex is highly sensitive to the ionic strength of the surrounding solution. This guide explores this relationship, providing quantitative data and the methodologies to assess it.

Comparative Analysis of Binding Affinity at Different Salt Concentrations

The affinity of the H4 (2-21) peptide for DNA is expected to decrease significantly as the salt concentration of the buffer increases. This is due to the shielding of electrostatic interactions by the salt ions in the solution. At low salt concentrations, the positively charged lysine and arginine residues of the peptide can form strong ionic bonds with the negatively charged phosphate groups of the DNA backbone. As the salt concentration rises, these interactions are increasingly competed out by the surrounding cations (e.g., Na⁺ or K⁺) and anions (e.g., Cl⁻), leading to a weaker binding affinity and a higher dissociation constant (Kd).

Salt Concentration (NaCl)Dissociation Constant (Kd)MethodReference
~5 mM (low salt)~2 pMThermal Denaturation[1]
50 mMEstimated in the low nM range--
150 mM (physiological)Estimated in the high nM to low µM range--
500 mMExpected to be significantly weakened (µM range or weaker)--

Note: The values for 50 mM, 150 mM, and 500 mM NaCl are extrapolated estimates based on the known principles of electrostatic interactions and data from similar peptide-DNA systems. The ~2 pM Kd at low salt is calculated from the binding constant of 5 x 10¹¹ M⁻¹ reported for the non-acetylated H4 amino terminus.[1] It is a common observation that the binding affinity of such highly charged peptides to DNA decreases by several orders of magnitude as the salt concentration approaches physiological levels.

Experimental Protocols

To quantitatively assess the effect of salt concentration on H4 (2-21) peptide-DNA interactions, fluorescence anisotropy and isothermal titration calorimetry are powerful and widely used techniques.

Fluorescence Anisotropy (FA) Protocol

Fluorescence anisotropy measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this case, a fluorescently labeled DNA oligonucleotide will tumble rapidly in solution, resulting in low anisotropy. Upon binding to the H4 peptide, the larger complex tumbles more slowly, leading to an increase in anisotropy. This change can be used to determine the binding affinity.

1. Materials:

  • H4 (2-21) peptide (e.g., SGRGKGGKGLGKGGAKRHRKV)

  • Fluorescently labeled double-stranded DNA (dsDNA) oligonucleotide (e.g., 20-30 bp, labeled with fluorescein or a similar fluorophore at the 5' end).

  • Binding Buffer: 20 mM HEPES, pH 7.5, 1 mM EDTA.

  • Salt Stock Solution: 4 M NaCl in Binding Buffer.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader with polarization filters.

2. Procedure:

  • Preparation of Reagents:

    • Resuspend the H4 peptide and fluorescently labeled dsDNA in the Binding Buffer.

    • Determine the precise concentration of the peptide and DNA using UV-Vis spectrophotometry.

    • Prepare a series of binding buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 300 mM, 500 mM NaCl) by diluting the 4 M NaCl stock solution.

  • Assay Setup:

    • For each salt concentration, perform a serial dilution of the H4 peptide in the corresponding salt-containing buffer.

    • In a 96-well plate, add a fixed concentration of the fluorescently labeled dsDNA (typically in the low nanomolar range, e.g., 1-10 nM) to each well.

    • Add the serially diluted H4 peptide to the wells containing the dsDNA.

    • Include control wells with only the labeled dsDNA in each buffer to measure the anisotropy of the free DNA.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence anisotropy using a plate reader. Excite the fluorophore with vertically polarized light and measure the emission intensity in both the parallel and perpendicular planes.

  • Data Analysis:

    • The instrument software will calculate the anisotropy (r) for each well.

    • Plot the change in anisotropy as a function of the H4 peptide concentration for each salt condition.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) to determine the dissociation constant (Kd) at each salt concentration.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

1. Materials:

  • H4 (2-21) peptide.

  • Unlabeled dsDNA oligonucleotide (20-30 bp).

  • Binding Buffer: 20 mM HEPES, pH 7.5, with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).

  • Isothermal Titration Calorimeter.

2. Procedure:

  • Sample Preparation:

    • Dialyze both the H4 peptide and the dsDNA against the same batch of binding buffer for each salt concentration to be tested. This is crucial to minimize heat signals from buffer mismatch.

    • Accurately determine the concentrations of the peptide and DNA solutions after dialysis.

    • Degas the solutions before use to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the dsDNA solution into the sample cell of the calorimeter (typically at a concentration of 5-20 µM).

    • Load the H4 peptide solution into the injection syringe (typically at a concentration 10-15 times that of the DNA, e.g., 50-300 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 1-2 µL) of the peptide solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • The raw data consists of heat spikes for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to DNA.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and stoichiometry (n).

    • Repeat the experiment for each desired salt concentration.

Visualizations

Experimental Workflow for Fluorescence Anisotropy Salt Titration

G Experimental Workflow for FA Salt Titration cluster_assay Assay Setup cluster_measure Measurement & Analysis prep_peptide Prepare H4 (2-21) Peptide Stock prep_dna Prepare Fluorescent DNA Stock prep_buffers Prepare Buffers with Varying [Salt] serial_dilute Serial Dilute Peptide in each Salt Buffer prep_buffers->serial_dilute plate_setup Add Fixed [DNA] and Diluted Peptide to Plate serial_dilute->plate_setup incubate Incubate to Equilibrium plate_setup->incubate read_anisotropy Measure Fluorescence Anisotropy incubate->read_anisotropy analyze Plot Data and Fit to Determine Kd read_anisotropy->analyze

Caption: Workflow for determining Kd at different salt concentrations using FA.

Mechanism of Salt Shielding on Peptide-DNA Interaction

G Effect of Salt on H4 Peptide-DNA Interaction cluster_low_salt Low Salt Condition cluster_high_salt High Salt Condition H4_low H4 Peptide (+) DNA_low DNA (-) H4_low->DNA_low Strong Electrostatic Interaction H4_high H4 Peptide (+) DNA_high DNA (-) H4_high->DNA_high Weakened Interaction Na_ion Na+ Na_ion->DNA_high Shielding Cl_ion Cl- Cl_ion->H4_high Shielding increase_salt Increasing [Salt] cluster_high_salt cluster_high_salt cluster_low_salt cluster_low_salt

References

A Researcher's Guide to Validating Mass Spectrometry Data with Synthetic Modified Histone H4 (2-21) Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of epigenetics, the precise identification and quantification of histone post-translational modifications (PTMs) are paramount to understanding their role in gene regulation and disease. Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of these modifications.[1][2][3] However, the complexity of the histone code, with its vast array of PTMs and isobaric forms, necessitates rigorous validation to ensure data accuracy and reproducibility.[1][4][5]

This guide provides a comparative overview of using synthetic modified histone H4 (2-21) peptide standards for the validation of MS data. These standards are considered the gold standard for confirming PTM identifications, enabling researchers to confidently match retention times and fragmentation spectra between the synthetic standard and the endogenous signal.[6] We present experimental protocols, data presentation templates, and a comparison with alternative validation methods to assist researchers, scientists, and drug development professionals in this critical aspect of their work.

Comparison of Validation Methodologies

The choice of validation method depends on the specific research question, available resources, and the desired level of quantification. While synthetic peptides offer high confidence, other methods provide complementary information.

Methodology Principle Advantages Disadvantages
Synthetic Modified H4 (2-21) Peptides Chemically synthesized peptides with known modifications are analyzed under identical LC-MS conditions as the biological sample. Validation is achieved by matching retention time and fragmentation patterns.[6]High Specificity & Confidence: Unambiguously confirms the identity and location of a PTM.[6]Absolute Quantification: When using stable isotope-labeled (SIL) peptides, absolute quantities of modifications can be determined.[7][8]Resolves Ambiguity: Essential for distinguishing between isobaric modifications (e.g., acetylation vs. trimethylation).[4][5]Cost: Synthesizing a comprehensive library of modified peptides can be expensive.Context: Peptides do not fully replicate the context of modifications on a full-length histone within a nucleosome.
Antibody-Based Methods (e.g., Western Blot) Uses antibodies raised against specific histone modifications to detect their presence in a sample.Accessibility: Widely available and established technique.High Throughput: Can screen many samples relatively quickly.Specificity Issues: Antibodies can exhibit significant cross-reactivity with other modifications or off-target proteins.[9]Quantification: Generally semi-quantitative and less precise than MS-based methods.
Histone Modification Interaction Domains (HMIDs) Utilizes recombinant "reader" domains that naturally recognize specific PTMs as an alternative to antibodies for affinity enrichment or detection.[9]High Specificity: Can offer higher specificity than antibodies as they are the natural binders of these marks.Consistent Quality: Recombinant production ensures high batch-to-batch consistency.[9]Emerging Technology: Less established and not as widely available as antibodies.Limited Scope: A specific HMID exists for only a subset of all known PTMs.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Cells are metabolically labeled with "heavy" and "light" amino acids. The relative abundance of PTMs between two cell populations can be determined by the ratio of heavy to light peptide signals in the mass spectrometer.[10]Accurate Relative Quantification: Provides precise relative quantification between different experimental conditions.In-vivo Labeling: Reflects the biological state more accurately as labeling is done in live cells.Limited to Cell Culture: Not applicable for tissue samples.No Absolute Quantification: Does not provide absolute molar amounts of modifications.Complex Workflow: Requires specialized cell culture and can be complex to implement.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following table provides a template for summarizing results from an MS experiment validating H4 (2-21) PTMs. Data should represent the relative abundance of each modified peptide compared to the total H4 peptide pool.

Table 1: Relative Abundance of Histone H4 (2-21) Modifications

Peptide SequenceModificationControl Group (Relative Abundance %)Treated Group (Relative Abundance %)Fold Change (Treated/Control)p-value
GKGGKGLGKGGAKRUnmodified5.2 ± 0.44.8 ± 0.30.920.35
GKGGK(ac)GLGKGGAKRK5ac10.1 ± 0.825.3 ± 1.52.50<0.01
GKGGKGLGK(ac)GGAKRK8ac8.5 ± 0.619.8 ± 1.12.33<0.01
GKGGKGLGKGGA(ac)KRK12ac12.3 ± 1.115.4 ± 0.91.250.04
GKGGKGLGKGGAK(ac)RK16ac20.7 ± 1.910.1 ± 0.70.49<0.01
GKGGK(ac)GLGK(ac)GGAKRK5acK8ac3.1 ± 0.28.9 ± 0.52.87<0.001

Values are presented as mean ± standard deviation from n=3 biological replicates.

Experimental Protocols

This section outlines a standard bottom-up mass spectrometry workflow for the analysis and validation of histone H4 modifications.

Histone Extraction from Mammalian Cells
  • Cell Collection: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors). Incubate on ice for 30 minutes, then homogenize with a Dounce homogenizer.

  • Pellet Nuclei: Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate with rotation at 4°C for 4 hours or overnight.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes to remove debris. Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 33% and incubate on ice for at least 1 hour.

  • Wash and Solubilize: Pellet the histones by centrifugation at 16,000 x g for 10 minutes. Wash the pellet twice with ice-cold acetone. Air-dry the final pellet and resuspend in ultrapure water.

Derivatization and Tryptic Digestion

Histones are rich in lysine and arginine, which would result in very short peptides upon trypsin digestion. Chemical derivatization of amine groups is used to block cleavage at lysines, generating longer, more suitable peptides for LC-MS/MS.[11][12]

  • Propionylation: To 10-20 µg of histones in 10 µL of water, add 5 µL of triethylammonium bicarbonate (TEAB) buffer. Add 2 µL of a freshly prepared 1:100 solution of propionic anhydride in water. Vortex and incubate for 15 minutes. Quench the reaction with hydroxylamine.[13]

  • Trypsin Digestion: Add sequencing-grade trypsin (e.g., at a 1:20 enzyme-to-protein ratio) and incubate at 37°C overnight.[13]

  • Second Derivatization: After digestion, the newly created peptide N-termini are derivatized again using the same propionylation step to improve chromatographic retention.

  • Desalting: Desalt the peptide mixture using C18 StageTips before LC-MS/MS analysis.

LC-MS/MS Analysis and Validation
  • Chromatography: Separate peptides on a reverse-phase HPLC column (e.g., C18) using a gradient of acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[4]

  • Data Analysis: Process the raw MS files using appropriate software (e.g., MaxQuant, Skyline, EpiProfile[5]) to identify peptides and quantify their relative abundances.

  • Validation with Standards:

    • Analyze the synthetic H4 (2-21) standards using the exact same LC-MS/MS method.

    • Co-elution: Confirm that the retention time of an identified endogenous peptide matches that of the corresponding synthetic standard.

    • Fragmentation Matching: Compare the MS/MS fragmentation pattern (the "fingerprint") of the endogenous peptide to that of the synthetic standard to confirm the modification's identity and location.

Visualizations: Workflows and Pathways

Diagrams are crucial for visualizing complex experimental processes and biological relationships. The following have been generated using Graphviz (DOT language) according to the specified requirements.

G cluster_sample Sample Preparation cluster_analysis Analysis & Validation CellCulture Cell Culture / Tissue HistoneExtraction Histone Acid Extraction CellCulture->HistoneExtraction Derivatization1 Propionylation of Lysines HistoneExtraction->Derivatization1 Digestion Trypsin Digestion Derivatization1->Digestion Derivatization2 N-terminal Propionylation Digestion->Derivatization2 Desalting C18 Desalting Derivatization2->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataProcessing Data Processing & Identification LCMS->DataProcessing Validation Validation with H4 (2-21) Standards DataProcessing->Validation Quantification Relative/Absolute Quantification Validation->Quantification

Caption: Experimental workflow for histone PTM analysis.

G cluster_signal Upstream Signaling (e.g., Akt-mTOR) cluster_enzyme Enzymatic Regulation cluster_chromatin Chromatin State & Gene Expression Signal Growth Factor Signal Pathway Akt-mTOR Pathway Activation Signal->Pathway HATs HATs (e.g., p300/CBP) Pathway->HATs activates HDACs HDACs Pathway->HDACs inhibits H4_deacetyl Histone H4 (Condensed Chromatin) HATs->H4_deacetyl adds acetyl H4_acetyl Acetylated Histone H4 (Relaxed Chromatin) HDACs->H4_acetyl removes acetyl H4_deacetyl->H4_acetyl Ac Transcription Gene Transcription H4_acetyl->Transcription promotes

Caption: Signaling pathway regulating Histone H4 acetylation.

References

Safety Operating Guide

Personal protective equipment for handling Histone H4 (2-21)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of Histone H4 (2-21). The following procedures are based on standard laboratory practices for synthetic peptides and are intended for researchers, scientists, and drug development professionals.

While Histone H4 (2-21) is not classified as a hazardous substance, adherence to proper laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment serves as the primary barrier against potential exposure.[4] The following table summarizes the recommended PPE for handling Histone H4 (2-21).

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[5][6]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[6] Change gloves if they become contaminated.
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[6][7]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[6][8] Work in a well-ventilated area.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.[9]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[6]

  • Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[6]

  • Equilibration : Before opening, allow the container of lyophilized peptide to equilibrate to room temperature to prevent moisture uptake.[10][11]

  • Weighing : If weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[6]

  • Reconstitution : When preparing a solution, add the appropriate solvent slowly and cap the container securely before mixing.[6] Swirl gently to dissolve; avoid vigorous shaking.[12] If necessary, sonication can be used to aid dissolution.

  • Aliquoting : For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[9][10][11]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[9]

Storage:

  • Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[10][11]

  • Peptide in Solution : Store aliquots at -20°C or colder.[6][11]

Disposal Plan

Dispose of peptide waste in accordance with local, state, and federal regulations.[4] Treat all peptide waste as laboratory chemical waste.[9]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place unused peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4][6]

  • Contaminated Materials : Dispose of contaminated items such as pipette tips, vials, and gloves in a designated hazardous waste container.[4][9]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[6]

  • Institutional Protocol : Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[4] Never pour peptide solutions down the drain.[4][9]

Experimental Workflow: Handling and Disposal

G Histone H4 (2-21) Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Clean workspace and gather materials ppe Don Personal Protective Equipment: Lab coat, gloves, safety goggles prep->ppe weigh Weighing and Reconstitution: Handle powder carefully to avoid dust ppe->weigh aliquot Aliquoting: Prepare single-use vials to avoid freeze-thaw cycles weigh->aliquot storage Storage: -20°C or colder for both lyophilized powder and solutions aliquot->storage collect_waste Collect Waste: Unused peptide and contaminated labware aliquot->collect_waste Used/Unused Peptide label_waste Label Waste Container: 'Chemical Waste' with contents collect_waste->label_waste seal_waste Seal Container Securely label_waste->seal_waste dispose Dispose via Institutional EH&S (Environmental Health & Safety) seal_waste->dispose

Caption: Workflow for safe handling and disposal of Histone H4 (2-21).

References

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